Monocrotaline
Description
This compound is a pyrrolizidine alkaloid.
This compound has been reported in Crotalaria sessiliflora, Crotalaria retusa, and other organisms with data available.
A pyrrolizidine alkaloid and a toxic plant constituent that poisons livestock and humans through the ingestion of contaminated grains and other foods. The alkaloid causes pulmonary artery hypertension, right ventricular hypertrophy, and pathological changes in the pulmonary vasculature. Significant attenuation of the cardiopulmonary changes are noted after oral magnesium treatment.
Properties
IUPAC Name |
(1R,4R,5R,6R,16R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6/c1-9-13(18)23-11-5-7-17-6-4-10(12(11)17)8-22-14(19)16(3,21)15(9,2)20/h4,9,11-12,20-21H,5-8H2,1-3H3/t9-,11+,12+,15+,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCMHGGNRFRMAD-XFGHUUIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@]([C@]1(C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020902 | |
| Record name | Monocrotaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Faintly beige powder; [MSDSonline] | |
| Record name | Monocrotaline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6196 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Readily sol in water /Monocrotaline hydrochloride/, Slightly sol in water (1.2%); sparingly sol in non-polar org solvents (0.09% in oleyl alcohol, 0.012% in dodecane); sol in ethanol and chloroform, In water, 3.7X10+5 mg/L @ 25 °C /Estimated/ | |
| Record name | MONOCROTALINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3513 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
7.5X10-13 mm Hg @ 25 °C /Estimated/ | |
| Record name | MONOCROTALINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3513 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Prisms from absolute alcohol, Colorless | |
CAS No. |
315-22-0 | |
| Record name | Monocrotaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=315-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monocrotaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monocrotaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Monocrotaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOCROTALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73077K8HYV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MONOCROTALINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3513 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
197-198 °C (decomposes), MP: 184 °C (decomp); specific optical rotation: -38.4 deg @ 28 °C/D (concentration by volume = 5.2 g in 100 ml water) /Monocrotaline hydrochloride/ | |
| Record name | MONOCROTALINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3513 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Monocrotaline: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocrotaline (MCT) is a pyrrolizidine alkaloid found predominantly in the seeds and leaves of plants belonging to the Crotalaria genus, such as Crotalaria spectabilis.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a particular focus on its application in inducing experimental pulmonary hypertension. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related biomedical fields.
Chemical Structure and Properties
This compound is classified as an 11-membered macrocyclic pyrrolizidine alkaloid.[3] Its chemical formula is C₁₆H₂₃NO₆, with a molar mass of 325.361 g·mol⁻¹. The structure consists of a retronecine base esterified with monocrotalic acid.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (1R,4R,5R,6R,16R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.0¹³,¹⁶]hexadec-10-ene-3,7-dione | Wikipedia |
| CAS Number | 315-22-0 | Wikipedia |
| Molecular Formula | C₁₆H₂₃NO₆ | Wikipedia |
| Molar Mass | 325.361 g·mol⁻¹ | Wikipedia |
| Appearance | Crystalline solid | Wikipedia |
| Melting Point | 204 °C (399 °F; 477 K) | Wikipedia |
| Solubility | Slightly soluble in water; Soluble in chloroform, DMF, DMSO, ethanol, methanol. | Wikipedia |
Biological Activity and Mechanism of Action
This compound itself is relatively inert but undergoes metabolic activation in the liver by cytochrome P450 enzymes, primarily CYP3A4, to form the highly reactive metabolite, dehydrothis compound, also known as this compound pyrrole (MCTP).[4][5] MCTP is a potent electrophile that can alkylate cellular macromolecules such as DNA, RNA, and proteins, leading to cytotoxicity and genotoxicity.[5][6]
The primary toxicological effect of this compound of significant research interest is its ability to induce pulmonary arterial hypertension (PAH) in animal models, particularly in rats.[4] This effect is initiated by MCTP-induced damage to the pulmonary vascular endothelial cells.[4]
Signaling Pathways in this compound-Induced Pulmonary Hypertension
The development of PAH following this compound administration involves a complex interplay of multiple signaling pathways:
-
Calcium-Sensing Receptor (CaSR) Activation: this compound has been shown to bind to and activate the extracellular calcium-sensing receptor (CaSR) on pulmonary artery endothelial cells. This activation triggers an increase in intracellular calcium, leading to endothelial cell injury.[7]
-
Bone Morphogenetic Protein Receptor Type II (BMPR2) Dysfunction: this compound pyrrole can lead to the dysfunction of BMPR2, a key receptor in maintaining pulmonary vascular homeostasis. Disruption of BMPR2 signaling is a critical factor in the pathogenesis of human PAH.[5]
-
Transforming Growth Factor-β (TGF-β)/Alk5 Signaling: The TGF-β signaling pathway, particularly through the Alk5 receptor, is implicated in the vascular remodeling observed in this compound-induced PAH.[7]
-
Rho Kinase (ROCK) Pathway: The Rho/Rho kinase signaling pathway is also involved in the vasoconstriction and vascular remodeling processes that contribute to the development of pulmonary hypertension.[7]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of MAPK signaling cascades is another downstream effect of the initial cellular injury caused by this compound, contributing to inflammation and cellular proliferation.
The following diagram illustrates the key signaling pathways initiated by this compound leading to pulmonary hypertension.
Experimental Protocols
Extraction and Purification of this compound from Crotalaria spectabilis Seeds
This protocol outlines a general procedure for the extraction and purification of this compound.
1. Materials and Reagents:
-
Dried and crushed Crotalaria spectabilis seeds
-
Ethanol
-
Hydrochloric acid (HCl)
-
Chloroform
-
Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Ultrasonic bath
-
Chromatography column (Silica gel)
2. Extraction Procedure:
-
Macerate the crushed Crotalaria spectabilis seeds in ethanol at a solid-to-liquid ratio of 1:4 (w/v).
-
Perform the extraction at 75°C for 4 hours with constant stirring.[8]
-
Follow this with ultrasonication for 30 minutes to enhance cell disruption and extraction efficiency.[8]
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure.
3. Acid-Base Purification:
-
Dissolve the crude extract in 1M HCl to protonate the alkaloid.
-
Wash the acidic solution with chloroform to remove non-basic impurities.
-
Basify the aqueous layer with NaOH to a pH of 9-10 to deprotonate the this compound.
-
Extract the aqueous solution multiple times with chloroform.
-
Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid mixture.
4. Chromatographic Purification:
-
Further purify the crude alkaloid mixture using silica gel column chromatography.
-
Elute the column with a suitable solvent system (e.g., a gradient of chloroform and methanol) to isolate pure this compound.
-
Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing pure this compound.
-
Evaporate the solvent to obtain crystalline this compound.
An alternative method involves supercritical fluid extraction using carbon dioxide with ethanol as a co-solvent, which can offer a more environmentally friendly approach.
The following diagram provides a workflow for the extraction and purification process.
References
- 1. Crotalaria spectabilis as a source of pyrrolizidine alkaloids and phenolic compounds: HPLC-MS/MS dereplication and this compound quantification of seed and leaf extracts – CIBFar [cibfar.ifsc.usp.br]
- 2. scielo.br [scielo.br]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Pulmonary arterial hypertension induced by a novel method: Twice-intraperitoneal injection of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces Endothelial Injury and Pulmonary Hypertension by Targeting the Extracellular Calcium–Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.caass.org.cn [journals.caass.org.cn]
- 7. Extraction of this compound from Crotalaria spectabilis using supercritical carbon dioxide and carbon dioxide-ethanol mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
Unveiling Monocrotaline: A Technical Guide to its Natural Sources in Crotalaria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocrotaline, a prominent pyrrolizidine alkaloid (PA), is a secondary metabolite naturally occurring within numerous species of the Crotalaria genus (Fabaceae family).[1][2][3] These plants are widespread in tropical and subtropical regions and are utilized in agriculture as cover crops and green manures.[2][3] However, the presence of this compound and other PAs renders many Crotalaria species toxic to livestock and humans, primarily due to their hepatotoxic, pneumotoxic, and carcinogenic properties.[1] The toxic effects are a result of metabolic activation in the liver, leading to the formation of reactive pyrrolic esters that can damage cells.[4] Despite its toxicity, this compound is also a subject of interest for its potential chemotherapeutic applications. This guide provides an in-depth technical overview of the natural sources of this compound in Crotalaria species, presenting quantitative data, detailed experimental protocols for its analysis, and a visualization of its biosynthetic pathway.
Data Presentation: Quantitative Analysis of this compound in Crotalaria Species
The concentration of this compound and total pyrrolizidine alkaloids can vary significantly among different Crotalaria species and even between different parts of the same plant. Seeds and flowers have been found to contain higher amounts of PAs compared to roots and leaves.[5] The following table summarizes quantitative data on this compound and total PA content in various Crotalaria species from published studies.
| Crotalaria Species | Plant Part | Analyte | Concentration (% of dry weight) | Analytical Method | Reference |
| C. spectabilis | Seeds | Total PAs | 3.85% | TLC and HPLC | [6] |
| C. retusa | Seeds | Total PAs | 2.69% | TLC and HPLC | [6] |
| C. alata | Seeds | Total PAs | 1.60% | TLC and HPLC | [6] |
| C. quinquefolia | Seeds | Total PAs | 1.19% | TLC and HPLC | [6] |
| C. argyrolobioides | Seeds | Total PAs | 1.01% | TLC and HPLC | [6] |
| C. axillaris | Seeds | Total PAs | 2.88% | GLC-MS | [7] |
| C. pycnostachya | Twigs | Total PAs | 0.02% | GLC-MS | [7] |
| C. juncea | Seeds | Junceine and Trichodesmine | Small amounts | HPLC-UV-MS | [8] |
| C. spectabilis | Seeds | This compound | Not specified, but 123 times higher than in leaves | HPLC-MS/MS | [9] |
| C. spectabilis | Leaves | This compound | Not specified | HPLC-MS/MS | [9] |
| C. aegyptiaca | Seeds | This compound | Present | Not specified | [10] |
| C. cephalotes | Seeds | This compound | Present | Not specified | [10] |
| C. cunninghamii | Seeds | This compound | Present | Not specified | [10] |
| C. nitens | Seeds | This compound | Present | Not specified | [10] |
| C. paulina | Seeds | This compound | Present | Not specified | [10] |
| C. recta | Seeds | This compound | Present | Not specified | [10] |
Experimental Protocols
Extraction and Isolation of this compound from Crotalaria Seeds
This protocol describes a general procedure for the extraction and isolation of this compound from Crotalaria seeds, based on methods cited in the literature.
Materials:
-
Dried seeds of Crotalaria species
-
Methanol
-
2M Sulfuric acid
-
Zinc dust
-
Ammonia solution
-
Chloroform
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
Filter paper
Procedure:
-
Grinding: Grind the dried Crotalaria seeds to a fine powder.
-
Defatting (Optional): To remove lipids that may interfere with extraction, pre-extract the ground seed powder with a non-polar solvent like hexane. Discard the hexane extract.
-
Acidic Extraction:
-
Macerate the ground seeds in 2M sulfuric acid.
-
Stir the mixture for several hours at room temperature.
-
Filter the mixture and collect the acidic aqueous extract.
-
Repeat the extraction process with the plant residue to ensure complete extraction of alkaloids.
-
-
Reduction of N-oxides:
-
Combine the acidic aqueous extracts.
-
Add zinc dust to the solution and stir for several hours to reduce any pyrrolizidine alkaloid N-oxides to the corresponding free bases.
-
Filter the mixture to remove the excess zinc dust.
-
-
Basification and Liquid-Liquid Extraction:
-
Make the acidic extract alkaline (pH 9-10) by the dropwise addition of ammonia solution.
-
Perform a liquid-liquid extraction of the basified aqueous solution with chloroform. Repeat the extraction multiple times to ensure all alkaloids are transferred to the organic phase.
-
-
Drying and Concentration:
-
Combine the chloroform extracts.
-
Dry the chloroform extract over anhydrous sodium sulfate.
-
Filter the dried extract.
-
Concentrate the chloroform extract to dryness using a rotary evaporator under reduced pressure.
-
-
Purification (Optional): The crude extract can be further purified using techniques like column chromatography on silica gel or alumina.
Quantification of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This protocol outlines the key steps for the quantitative analysis of this compound in plant extracts.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).[11]
-
Mobile Phase: A gradient of methanol and water (containing 0.1% formic acid and 10 mM ammonium acetate).[11]
-
Flow Rate: 0.4 mL/min.[11]
-
Ionization Mode: ESI positive.[11]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[11]
Procedure:
-
Sample Preparation:
-
Dissolve the dried plant extract in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Calibration Standards:
-
Prepare a series of calibration standards of a certified this compound reference standard in the initial mobile phase. The concentration range should encompass the expected concentration of this compound in the samples.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples and calibration standards into the HPLC-MS/MS system.
-
Set the MRM transitions for this compound. The precursor ion will be the protonated molecule [M+H]⁺, and specific product ions will be monitored.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the plant extracts by interpolating their peak areas from the calibration curve.
-
Mandatory Visualizations
Biosynthetic Pathway of this compound
The biosynthesis of this compound involves the formation of a necine base, retronecine, and a necic acid, monocrotalic acid. Retronecine is derived from polyamines, while monocrotalic acid is formed from amino acids.[4][12]
Caption: Biosynthetic pathway of this compound from primary metabolites.
Experimental Workflow for this compound Analysis
The following diagram illustrates the general workflow for the extraction and quantification of this compound from Crotalaria species.
Caption: General experimental workflow for this compound analysis.
References
- 1. scielo.br [scielo.br]
- 2. This compound presence in the Crotalaria (Fabaceae) plant genus and its influence on arthropods in agroecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. theses.gla.ac.uk [theses.gla.ac.uk]
- 5. LC/MS study of the diversity and distribution of pyrrolizidine alkaloids in Crotalaria species growing in Colombia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Occurrence, Concentration, and Toxicity of Pyrrolizidine Alkaloids in Crotalaria Seeds | Weed Science | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. uknowledge.uky.edu [uknowledge.uky.edu]
- 9. Crotalaria spectabilis as a source of pyrrolizidine alkaloids and phenolic compounds: HPLC-MS/MS dereplication and this compound quantification of seed and leaf extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. akjournals.com [akjournals.com]
- 12. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Monocrotaline: A Technical Guide for Researchers
An In-depth Examination of the Metabolic Journey from Amino Acids to a Complex Pyrrolizidine Alkaloid
Introduction
Monocrotaline is a macrocyclic pyrrolizidine alkaloid (PA) predominantly found in plants of the Crotalaria genus.[1] These compounds are of significant interest to researchers, scientists, and drug development professionals due to their potent biological activities, including hepatotoxicity, which presents both challenges and opportunities in toxicology and pharmacology. The biosynthesis of this compound is a fascinating example of how primary metabolites, specifically amino acids, are channeled into complex secondary metabolic pathways. This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the enzymatic steps from its amino acid precursors, presenting available quantitative data, outlining key experimental protocols, and visualizing the intricate pathways involved.
The biosynthesis of this compound is a bifurcated process, originating from two distinct amino acid precursors. The core pyrrolizidine structure, known as the necine base (retronecine in this case), is derived from L-arginine and L-ornithine. The necic acid moiety (monocrotalic acid) is synthesized from the branched-chain amino acid L-isoleucine. These two pathways converge in a final esterification step to yield the mature this compound molecule.
I. Biosynthesis of the Necine Base: Retronecine
The formation of the retronecine core is a well-elucidated pathway in many PA-producing plants. It begins with the polyamine precursors putrescine and spermidine, which are themselves derived from the amino acids L-arginine and L-ornithine.
Formation of Putrescine and Spermidine
The initial steps of the pathway involve the conversion of L-arginine to putrescine and spermidine. L-arginine is first decarboxylated by arginine decarboxylase (ADC) to produce agmatine. Agmatine is then converted to putrescine through a series of enzymatic reactions. Alternatively, L-ornithine, which can be derived from L-arginine via the action of arginase, can be directly decarboxylated by ornithine decarboxylase (ODC) to yield putrescine.
Spermidine is synthesized from putrescine and S-adenosylmethioninamine (decarboxylated S-adenosylmethionine). The enzyme spermidine synthase catalyzes the transfer of an aminopropyl group from S-adenosylmethioninamine to putrescine, forming spermidine.
The Key Role of Homospermidine Synthase (HSS)
The first committed step in pyrrolizidine alkaloid biosynthesis is the formation of homospermidine, catalyzed by the enzyme homospermidine synthase (HSS) .[2] This NAD⁺-dependent enzyme transfers an aminobutyl group from spermidine to a molecule of putrescine, releasing 1,3-diaminopropane.[2]
Cyclization and Formation of Retronecine
Homospermidine undergoes a series of oxidation and cyclization reactions to form the characteristic pyrrolizidine ring system. This process is initiated by a copper-containing amine oxidase, homospermidine oxidase (HSO) , which catalyzes the oxidative deamination of both primary amino groups of homospermidine. This leads to the formation of a dialdehyde intermediate which spontaneously cyclizes to a pyrrolinium ion. A second intramolecular Mannich-type reaction then forms the bicyclic pyrrolizidine skeleton. Subsequent reduction, desaturation, and hydroxylation steps, which are not yet fully characterized enzymatically, lead to the formation of retronecine.
II. Biosynthesis of the Necic Acid: Monocrotalic Acid
The monocrotalic acid moiety of this compound is derived from the amino acid L-isoleucine. This pathway shares several enzymes with the catabolism of branched-chain amino acids.
Initial Steps of Isoleucine Conversion
The biosynthesis of monocrotalic acid begins with the transamination of L-isoleucine to α-keto-β-methylvalerate, catalyzed by a branched-chain amino acid aminotransferase . This is followed by oxidative decarboxylation to form α-methylbutyryl-CoA, a reaction mediated by the branched-chain α-keto acid dehydrogenase complex . Subsequent dehydrogenation yields tiglyl-CoA.
Formation of the Dicarboxylic Acid Skeleton
The conversion of tiglyl-CoA to the C8 dicarboxylic acid, monocrotalic acid, involves a series of condensation and modification reactions. It is proposed that tiglyl-CoA condenses with an acetyl-CoA-derived unit. The exact enzymatic steps and intermediates in this latter part of the pathway are not as well-defined as the retronecine biosynthesis.
III. Final Step: Esterification
The culmination of the this compound biosynthetic pathway is the esterification of the retronecine base with monocrotalic acid. This reaction forms the characteristic macrocyclic diester structure. The precise enzymatic mechanism of this final step is the least understood part of the pathway. It is hypothesized that monocrotalic acid is first activated, possibly to a CoA thioester (monocrotaloyl-CoA), and then transferred to the hydroxyl groups of retronecine by an acyltransferase . The formation of the macrocyclic structure likely involves a specific enzyme that ensures the correct regioselectivity and stereochemistry of the ester linkages.
References
A Technical Guide to the Scientific Application of Monocrotaline in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the history and application of monocrotaline (MCT) in biomedical research. This compound, a pyrrolizidine alkaloid originally isolated from plants of the Crotalaria genus, has become an indispensable tool for inducing animal models of significant human diseases, most notably pulmonary arterial hypertension (PAH) and hepatotoxicity. This document details the historical context of its use, standardized experimental protocols, quantitative data from key studies, and the molecular signaling pathways implicated in its mechanism of action.
A Historical Overview of this compound in Research
The journey of this compound from a plant toxin to a refined research tool has been pivotal in advancing our understanding of complex disease pathologies.
Early Discovery and Hepatotoxic Focus: The toxicity of plants from the Crotalaria genus was recognized long before the identification of the causative agent.[1] In 1890, the alkaloid source of this toxicity was discovered.[2] It wasn't until 1935 that the specific pyrrolizidine alkaloid, this compound, was first extracted from the seeds of Crotalaria spectabilis by Neal, Rusoff, and Ahmann.[1][2] Subsequent characterization by Adams and Rogers in 1938 identified it as an 11-membered macrocyclic pyrrolizidine alkaloid with the chemical formula C₁₆H₂₃NO₆.[1][2] Early research predominantly focused on the pronounced hepatotoxic effects of this compound.[1][2]
A Paradigm Shift: The Pulmonary Hypertension Model: A landmark discovery in 1961 by Lalich and Merkow revealed that ingestion of Crotalaria spectabilis seeds or extracted this compound induced pulmonary arteritis in rats.[1][3] This observation was further solidified in 1967 when it was reported that administration of Crotalaria spectabilis consistently induced pulmonary arterial hypertension (PAH) in rats, accompanied by right ventricular hypertrophy and a thickening of the pulmonary artery's medial layer.[1][4] This seminal finding established the this compound-induced PAH model, which has since become a cornerstone in cardiovascular research due to its simplicity, reproducibility, and cost-effectiveness.[1][2][4]
Mechanism of Action Unveiled: A critical breakthrough in understanding this compound's toxicity was the discovery that it is a pro-toxin.[5] It requires metabolic activation in the liver by cytochrome P450 enzymes, specifically CYP3A4, to its toxic metabolite, this compound pyrrole (MCTP).[4][6] This reactive metabolite is then transported to the lungs, where it damages vascular endothelial cells, initiating an inflammatory cascade that leads to the pathological remodeling characteristic of PAH.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from representative studies utilizing this compound to induce disease models in rats.
Table 1: this compound-Induced Pulmonary Arterial Hypertension in Rats
| Parameter | Value | Species/Strain | Administration Route | Time to Onset | Key Pathological Features | Reference(s) |
| Dosage | 60 mg/kg | Wistar, Sprague-Dawley | Subcutaneous or Intraperitoneal | 3-4 weeks | Increased mean pulmonary arterial pressure (~40 mmHg), right ventricular hypertrophy, pulmonary vascular remodeling. | [2][3][7] |
| Dosage | 30 mg/kg | Rat | Subcutaneous | Up to 12 weeks | Compensated right ventricular hypertrophy without progression to heart failure. | [8] |
| Dosage | 40 mg/kg (single injection) | Sprague-Dawley | Intraperitoneal | 21-35 days | Subacute PAH with significant mortality. | [9] |
| Dosage | 20 mg/kg (two injections, 7 days apart) | Sprague-Dawley | Intraperitoneal | 21-35 days | Chronic PAH with higher survival rates compared to a single high dose. | [9] |
| Neonatal Dosage | 30-60 mg/kg | Infant Rats | Subcutaneous | By postnatal day 28 | Reduced pulmonary microvascular growth, increased arterial muscularization, elevated right ventricular systolic pressure. | [10] |
Table 2: this compound-Induced Liver Injury in Rats
| Parameter | Value | Species/Strain | Administration Route | Time to Onset | Key Pathological Features | Reference(s) |
| Dosage | 300 mg/kg | Rat | Intraperitoneal | 12 hours | Hepatic parenchymal cell injury, neutrophil infiltration, activation of the coagulation system. | [11] |
| Dosage | 50-200 mg/kg | Wistar | Intraperitoneal | 18 hours - 6 weeks | Dose-dependent macroscopic and microscopic liver damage. | [12] |
| Dosage | 15 mg/kg | Sprague-Dawley | Intraperitoneal | Not specified | Hepatic DNA-DNA interstrand cross-links. | [13] |
Detailed Experimental Protocols
Induction of Pulmonary Arterial Hypertension in Rats
This protocol describes the standard method for inducing PAH in rats using a single subcutaneous injection of this compound.
Materials:
-
This compound (Sigma-Aldrich)
-
0.5 N HCl
-
0.5 N NaOH
-
Sterile 0.9% saline
-
Male Sprague-Dawley or Wistar rats (180-200 g)
-
Sterile syringes and needles
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in 0.5 N HCl to a concentration of 200 mg/mL. Neutralize the solution to a pH of 7.4 with 0.5 N NaOH. Dilute the neutralized solution with sterile saline to a final concentration of 60 mg/mL.[7]
-
Animal Dosing: Administer a single subcutaneous injection of the this compound solution at a dose of 60 mg/kg body weight.[7] Control animals should receive an equivalent volume of sterile saline.
-
Monitoring: Monitor the animals daily for clinical signs of PAH, which may include lethargy, ruffled fur, and respiratory distress. Body weight should be recorded regularly.
-
Disease Development: Pulmonary hypertension typically develops over 3 to 4 weeks, characterized by a significant increase in mean pulmonary arterial pressure to approximately 40 mmHg.[3]
-
Assessment of PAH:
-
Hemodynamic Measurements: At the study endpoint (typically 4 weeks post-injection), anesthetize the rats and measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) via right heart catheterization.[7]
-
Echocardiography: Perform transthoracic echocardiography to assess right ventricular function and hypertrophy. Key parameters include right ventricular internal diameter, wall thickness, and tricuspid annular plane systolic excursion (TAPSE).[14][15]
-
Histopathology: Euthanize the animals and collect the heart and lungs. Calculate the Fulton index (ratio of right ventricular weight to left ventricle plus septum weight) as a measure of right ventricular hypertrophy.[16] Process lung tissue for histological analysis (e.g., Hematoxylin and Eosin staining) to assess pulmonary vascular remodeling, including medial wall thickness and muscularization of small pulmonary arteries.[10][17]
-
Induction of Liver Injury in Rats
This protocol outlines a method for inducing acute liver injury in rats using a single intraperitoneal injection of this compound.
Materials:
-
This compound (Sigma-Aldrich)
-
Sterile 0.9% saline
-
Male rats (strain as per study design)
-
Sterile syringes and needles
Procedure:
-
Animal Preparation: Fast the rats for 24 hours prior to this compound administration, as this has been shown to reduce variability in the resulting liver injury.[18]
-
Dosing: Administer a single intraperitoneal injection of this compound at a dose of 300 mg/kg body weight.[19] Control animals should receive an equivalent volume of sterile saline.
-
Post-Injection Care: Return food to the animals immediately after the injection.
-
Assessment of Liver Injury (at 12-24 hours post-injection):
-
Biochemical Analysis: Collect blood samples to measure plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as biomarkers of hepatocellular injury.[20]
-
Histopathology: Euthanize the animals and collect liver tissue. Fix the tissue in 10% buffered formalin and process for histological examination to assess for centrilobular necrosis, sinusoidal endothelial cell injury, hemorrhage, and fibrin deposition.[18][21]
-
Signaling Pathways and Experimental Workflows
This compound Bioactivation and Initial Endothelial Injury
The following diagram illustrates the initial steps in this compound-induced pathology, starting from its administration to the initial cellular damage.
Key Signaling Pathways in this compound-Induced Pulmonary Hypertension
This compound pyrrole triggers a complex cascade of intracellular signaling events in pulmonary artery endothelial cells, leading to the development of PAH. The diagram below outlines the key pathways involved.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Pulmonary Artery Hypertension Model in Rats by this compound Administration | Springer Nature Experiments [experiments.springernature.com]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Overexpression of human bone morphogenetic protein receptor 2 does not ameliorate this compound pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pulmonary vessel casting in a rat model of this compound-mediated pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pulmonary arterial hypertension induced by a novel method: Twice-intraperitoneal injection of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. This compound pyrrole induces Smad Nuclear Accumulation and Altered Signaling Expression in Human Pulmonary Arterial Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 13. Modulation of this compound-induced hepatic genotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comprehensive Echocardiographic Assessment of Right Ventricle Function in a Rat Model of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comprehensive Echocardiographic Assessment of Right Ventricle Function in a Rat Model of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. Liver inflammation during this compound hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Modes of cell death in rat liver after this compound exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anticoagulants prevent this compound-induced hepatic parenchymal cell injury but not endothelial cell injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Monocrotaline: A Pyrrolizidine Alkaloid Toxin and its Role in Pulmonary Arterial Hypertension
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Monocrotaline (MCT), a macrocyclic pyrrolizidine alkaloid found in plants of the Crotalaria genus, is a potent pneumotoxin and hepatotoxin.[1] Its toxic effects are not inherent to the parent molecule but are a consequence of its metabolic activation in the liver to the highly reactive this compound pyrrole (MCTP). This guide provides a comprehensive technical overview of this compound's mechanism of toxicity, with a particular focus on its role in inducing pulmonary arterial hypertension (PAH), a severe and progressive disease. We will delve into the metabolic pathways, key signaling cascades, and established experimental protocols relevant to the study of this compound-induced pathology.
Chemical Properties and Metabolism
This compound is an 11-membered macrocyclic pyrrolizidine alkaloid.[2] Its toxicity is intrinsically linked to its biotransformation.
Metabolic Activation
The primary site of MCT metabolism is the liver, where cytochrome P450 enzymes, specifically CYP3A4, bioactivate it to the toxic metabolite, dehydrothis compound, also known as this compound pyrrole (MCTP).[2][3] This conversion is a critical step, as MCTP is a highly reactive electrophile that can readily form adducts with cellular macromolecules, including proteins and DNA.[4]
Detoxification
The detoxification of MCTP primarily occurs through conjugation with glutathione (GSH), a phase II metabolic reaction.[5] This process renders the reactive pyrrole more water-soluble and facilitates its excretion.
Below is a diagram illustrating the metabolic activation and detoxification of this compound.
Mechanism of Toxicity and Pathophysiology
The toxicity of this compound, mediated by MCTP, is a multi-faceted process primarily targeting vascular endothelial cells, leading to a cascade of events that culminate in organ damage, most notably pulmonary arterial hypertension.
Endothelial Cell Injury
The initial and critical event in MCT-induced pathology is injury to the pulmonary artery endothelial cells (PAECs). MCTP, transported from the liver to the lungs, inflicts direct damage on these cells. This injury is characterized by:
-
Apoptosis: MCTP induces programmed cell death in PAECs, contributing to the loss of endothelial integrity.[6]
-
Increased Permeability: The damaged endothelium becomes more permeable, leading to fluid leakage and inflammation.[7]
-
Endothelial Dysfunction: The normal functions of the endothelium, including the production of vasodilators like nitric oxide (NO), are impaired.[8]
Oxidative Stress
MCTP induces significant oxidative stress in the pulmonary vasculature.[9][10] This is characterized by an overproduction of reactive oxygen species (ROS) and a depletion of antioxidant defenses.[11] Oxidative stress further exacerbates endothelial injury and contributes to the inflammatory response and vascular remodeling.
Inflammation and Vascular Remodeling
The initial endothelial injury triggers a chronic inflammatory response, with the infiltration of inflammatory cells into the vessel wall. This, coupled with the proliferation of pulmonary artery smooth muscle cells (PASMCs) and the deposition of extracellular matrix proteins, leads to significant vascular remodeling. The walls of the pulmonary arteries thicken, and the lumen narrows, resulting in increased pulmonary vascular resistance.[2]
Pulmonary Arterial Hypertension and Right Ventricular Hypertrophy
The progressive increase in pulmonary vascular resistance leads to a sustained elevation in pulmonary artery pressure, the hallmark of PAH. This increased afterload on the right ventricle (RV) of the heart forces it to work harder to pump blood through the lungs. Over time, this leads to compensatory right ventricular hypertrophy (RVH) and eventually right heart failure, a major cause of mortality in PAH.[2][12]
Key Signaling Pathways in this compound Toxicity
Several key signaling pathways are dysregulated following exposure to this compound, contributing to the pathogenesis of PAH.
TGF-β/BMPR2 Signaling
The Transforming Growth Factor-β (TGF-β) and Bone Morphogenetic Protein Receptor II (BMPR2) signaling pathways play crucial roles in maintaining vascular homeostasis. This compound disrupts this delicate balance. MCTP can lead to a downregulation of BMPR2 expression and an upregulation of the pro-proliferative and pro-fibrotic TGF-β/Alk5 signaling pathway.[13][14] This imbalance promotes PASMC proliferation and contributes to vascular remodeling.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK1/2, p38, and JNK, is a key regulator of cell proliferation, inflammation, and apoptosis. This compound exposure has been shown to activate MAPK signaling in the lung, contributing to the inflammatory response and the proliferation of PASMCs that are characteristic of PAH.
Oxidative Stress Pathway
MCTP-induced oxidative stress is a central mechanism of its toxicity. The excessive production of ROS can damage cellular components and activate pro-inflammatory signaling pathways, creating a vicious cycle of injury and inflammation.
Quantitative Data
The following tables summarize key quantitative data from studies on this compound toxicity.
Table 1: Toxicity Values
| Compound | Species | Route | LD50 | IC50 | Reference |
| This compound | Rat | Oral | 66 mg/kg | [1] | |
| This compound | Rat | - | 225 µM (Primary Hepatocytes) | [15] | |
| This compound Pyrrole | Bovine Pulmonary Artery Endothelial Cells | In vitro | 5-50 µg/ml (causes hypertrophy) | [16] |
Table 2: Hemodynamic and Right Ventricular Hypertrophy Parameters in the Rat Model of MCT-Induced PAH
| Parameter | Control | This compound-Treated | Reference |
| Right Ventricular Systolic Pressure (RVSP) (mmHg) | 25.01 ± 3.21 | 43.92 ± 3.40 | [17] |
| 24.65 ± 1.24 | 61.87 ± 3.92 | [18] | |
| ~25 | ~40-60 | [1][19] | |
| Mean Pulmonary Arterial Pressure (mPAP) (mmHg) | 20.16 ± 0.2 | 40.62 ± 0.45 | [19] |
| Fulton Index (RV / (LV + S)) | 0.24 ± 0.01 | 0.53 ± 0.02 | [19] |
| 0.25 ± 0.01 | 0.44 ± 0.04 | [18] | |
| Right Ventricular Wall Thickness (mm) | 0.61 ± 0.02 | 0.85 ± 0.04 (Hypoxia + Sugen) | [18] |
Table 3: Biomarkers in this compound-Induced PAH
| Biomarker | Change in MCT-Treated Animals | Reference |
| Brain Natriuretic Peptide (BNP) | Increased | [9] |
| Endothelin-1 (ET-1) | Increased | [20] |
| Nitric Oxide (NO) Metabolites | Decreased (in some studies) | [8] |
| Asymmetric Dimethylarginine (ADMA) | Decreased | [8] |
| Osteopontin (OPN) | Increased | [12] |
| Matrix Metalloproteinase-2 (MMP-2) | Increased | [6] |
| Matrix Metalloproteinase-9 (MMP-9) | Increased | [6] |
| Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | Increased | [6] |
| Angiotensin 1-7 | Increased | [6] |
| Angiotensin 1-5 | Increased | [6] |
| Aldosterone | Decreased | [6] |
Experimental Protocols
This compound-Induced Pulmonary Arterial Hypertension in Rats
This is the most widely used animal model for studying PAH.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
This compound (Sigma-Aldrich)
-
1 M HCl
-
1 M NaOH
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Preparation of MCT Solution: Dissolve this compound in 1 M HCl and adjust the pH to 7.4 with 1 M NaOH.[3] Dilute the neutralized solution with sterile saline to the desired final concentration (e.g., 20 mg/mL).
-
Induction of PAH: Administer a single subcutaneous injection of this compound at a dose of 60 mg/kg body weight.[1][3][9]
-
Monitoring: Monitor the animals for clinical signs of PAH, such as reduced activity, tachypnea, and cyanosis. Body weight should be recorded regularly.
-
Endpoint Analysis (typically at 4 weeks post-injection):
-
Hemodynamic Measurements: Anesthetize the rats and perform right heart catheterization to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).[21]
-
Right Ventricular Hypertrophy Assessment: Euthanize the animals, excise the heart, and dissect the right ventricle (RV) from the left ventricle (LV) and septum (S). Weigh the RV and the LV+S separately to calculate the Fulton Index (RV/[LV+S]).[3]
-
Histopathology: Perfuse and fix the lungs with 10% buffered formalin. Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess pulmonary vascular remodeling, including medial wall thickness and muscularization of small arterioles.[20]
-
In Vitro Endothelial Cell Injury Assay
This assay is used to study the direct effects of MCTP on pulmonary artery endothelial cells.
Materials:
-
Bovine or human pulmonary artery endothelial cells (PAECs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound pyrrole (MCTP) - can be synthesized from MCT.[22]
-
Multi-well cell culture plates
-
Assay kits for cytotoxicity (e.g., LDH release), apoptosis (e.g., TUNEL or caspase-3 activity), and oxidative stress (e.g., DCF-DA).
Procedure:
-
Cell Culture: Culture PAECs to confluence in multi-well plates.
-
MCTP Treatment: Treat the confluent PAEC monolayers with varying concentrations of MCTP (e.g., 5-50 µg/mL) for different time points (e.g., 24, 48, 72 hours).[16]
-
Endpoint Analysis:
-
Morphology: Examine the cells under a microscope for changes in morphology, such as cell rounding, detachment, and hypertrophy.
-
Cytotoxicity: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage.[7]
-
Apoptosis: Perform TUNEL staining or measure caspase-3 activity to quantify the extent of apoptosis.
-
Oxidative Stress: Use fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA) to measure intracellular ROS production.[23]
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effects of a potential therapeutic agent on this compound-induced PAH.
Conclusion
This compound serves as an invaluable tool for modeling and understanding the complex pathophysiology of pulmonary arterial hypertension. Its mechanism of toxicity, initiated by hepatic bioactivation and culminating in endothelial injury, oxidative stress, and profound vascular remodeling, involves the dysregulation of critical signaling pathways such as TGF-β/BMPR2 and MAPK. The well-established rat model of MCT-induced PAH provides a robust platform for preclinical evaluation of novel therapeutic strategies aimed at mitigating this devastating disease. A thorough understanding of the technical details presented in this guide is essential for researchers and drug development professionals working to combat pulmonary arterial hypertension.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pulmonary Artery Hypertension Model in Rats by this compound Administration | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Comparative cytotoxicity of this compound and its metabolites in cultured pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of the endothelial functions in this compound-induced pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of oxidative stress versus lipids in this compound‐induced pulmonary hypertension and right heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel biomarkers for pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of the TGF-β/Alk5 Signaling Pathway in this compound-induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of the TGF-beta/Alk5 signaling pathway in this compound-induced pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound-induced liver toxicity in rat predicted by a combined in vitro physiologically based kinetic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effects of this compound pyrrole on cultured bovine pulmonary artery endothelial and smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Maprotiline Prevents this compound-Induced Pulmonary Arterial Hypertension in Rats [frontiersin.org]
- 18. Echocardiographic assessment of right ventricular function in experimental pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pulmonary vessel casting in a rat model of this compound-mediated pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Changes in heart morphometric parameters over the course of a this compound-induced pulmonary arterial hypertension rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.physiology.org [journals.physiology.org]
- 23. Oxidative stress mediates this compound-induced alterations in tenascin expression in pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Distinguishing Monocrotaline: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical and toxicological characteristics that differentiate monocrotaline from other pyrrolizidine alkaloids (PAs). Pyrrolizidine alkaloids are a large class of hepatotoxic compounds produced by numerous plant species worldwide. This compound, a macrocyclic diester PA found predominantly in the Crotalaria genus, is of particular interest due to its distinct toxicological profile, which includes inducing pulmonary arterial hypertension (PAH). This guide details the analytical methodologies for its specific identification and quantification, outlines its unique metabolic and toxicological pathways, and provides detailed experimental protocols.
Analytical Distinction of this compound
The differentiation of this compound from other PAs, especially its isomers and other macrocyclic diesters, relies on a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used method for the sensitive and selective analysis of PAs.[1][2] Gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy also play crucial roles in structural elucidation and confirmation.
Chromatographic and Mass Spectrometric Profiles
The structural similarities among PAs necessitate high-resolution chromatographic separation and specific mass spectrometric detection.
Table 1: Comparative LC-MS/MS and GC-MS Data for Selected Pyrrolizidine Alkaloids
| Alkaloid | Molecular Weight | Precursor Ion [M+H]⁺ (m/z) | Key MS/MS Fragment Ions (m/z) | Typical Retention Time (min) (LC-MS/MS) | Reference GC Retention Index |
| This compound | 325.36 | 326.16 | 138, 120, 94 | ~5.5-6.5 | Not commonly analyzed by GC |
| Riddelliine | 349.38 | 350.18 | 138, 120, 94 | ~6.0-7.0 | Not commonly analyzed by GC |
| Senecionine | 335.39 | 336.17 | 138, 120, 94 | ~5.8-6.8 | Not commonly analyzed by GC |
| Lasiocarpine | 411.47 | 412.23 | 138, 120, 94 | ~7.0-8.0 | Not commonly analyzed by GC |
| Retrorsine | 351.39 | 352.17 | 138, 120, 94 | ~5.7-6.7 | Not commonly analyzed by GC |
Note: Retention times are highly dependent on the specific chromatographic conditions (column, mobile phase, gradient) and should be considered relative. GC analysis of these PAs is less common due to their low volatility and thermal lability, often requiring derivatization.
The fragmentation of retronecine-type PAs like this compound in MS/MS typically yields characteristic ions at m/z 120 and 138.[3] While these are common to many PAs, the relative intensities of these and other minor fragments, combined with precise retention times, allow for differentiation.
NMR Spectroscopic Signature
¹H and ¹³C NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification of this compound.
Table 2: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Senecionine in CDCl₃
| Position | This compound ¹H | This compound ¹³C | Senecionine ¹H | Senecionine ¹³C |
| 1 | ~5.8 | ~134.0 | ~5.8 | ~134.5 |
| 2 | - | ~128.0 | - | ~128.5 |
| 3 | ~4.0 | ~75.0 | ~4.0 | ~75.5 |
| 5 | ~3.4, ~2.7 | ~53.5 | ~3.4, ~2.7 | ~53.8 |
| 6 | ~2.0, ~2.5 | ~35.0 | ~2.0, ~2.5 | ~35.2 |
| 7 | ~5.2 | ~77.0 | ~5.2 | ~77.3 |
| 8 | ~4.2 | ~62.0 | ~4.2 | ~62.3 |
| 9 | ~4.8, ~4.3 | ~63.0 | ~4.8, ~4.3 | ~63.2 |
Note: Chemical shifts can vary slightly depending on the solvent and instrument. This table provides approximate values for comparison.
Experimental Protocols
Extraction of this compound from Crotalaria spectabilis Seeds
This protocol describes a standard method for the extraction and purification of this compound for analytical or toxicological studies.[1]
Workflow for this compound Extraction
-
Grinding: Grind dried Crotalaria spectabilis seeds to a fine powder.
-
Soxhlet Extraction: Extract the powdered seeds with methanol in a Soxhlet apparatus for 8 hours.
-
Concentration: Concentrate the methanolic extract under reduced pressure to obtain a viscous residue.
-
Acidification: Dissolve the residue in 2% sulfuric acid.
-
Defatting: Extract the acidic solution with diethyl ether to remove lipids and other non-polar compounds. Discard the ether layer.
-
Basification: Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.
-
Chloroform Extraction: Extract the basic aqueous solution three times with chloroform.
-
Drying and Concentration: Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate to dryness to yield crude this compound.
-
Recrystallization: Recrystallize the crude product from hot ethanol to obtain pure this compound crystals.
LC-MS/MS Analysis of Pyrrolizidine Alkaloids
This protocol provides a general framework for the analysis of this compound and other PAs in plant extracts or biological matrices.[4]
LC-MS/MS Analytical Workflow
References
- 1. Extraction of this compound from Crotalaria spectabilis using supercritical carbon dioxide and carbon dioxide-ethanol mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of FGFR Signaling With PD173074 Ameliorates this compound-induced Pulmonary Arterial Hypertension and Rescues BMPR-II Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. atsjournals.org [atsjournals.org]
Preliminary In Vitro Effects of Monocrotaline on Endothelial Cells: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro effects of monocrotaline (MCT) and its active metabolite, this compound pyrrole (MCTP), on endothelial cells. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways implicated in MCT-induced endothelial dysfunction.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound pyrrole (MCTP) on endothelial cells as reported in the literature. These data highlight the dose-dependent and time-course nature of MCTP-induced cytotoxicity and cellular responses.
Table 1: MCTP-Induced Endothelial Cell Apoptosis
| Cell Type | MCTP Concentration (µg/mL) | Exposure Time | Apoptosis Rate | Citation |
| Bovine Pulmonary Artery Endothelial Cells (BPAEC) | 5 | 6 hours | Increased | [1] |
| Bovine Pulmonary Artery Endothelial Cells (BPAEC) | 34.5 | 6 hours | Significantly Increased | [1] |
| Bovine Pulmonary Artery Endothelial Cells (BPAEC) | Vehicle Control | Up to 48 hours | 1-2% | [1] |
Table 2: MCTP-Induced Changes in Endothelial Cell Proliferation and Morphology
| Cell Type | MCTP Concentration (µg/mL) | Observation | Citation |
| Bovine Pulmonary Artery Endothelial Cells (BEC) | 0.5 | Inhibition of proliferation | [2][3] |
| Bovine Pulmonary Artery Smooth Muscle Cells (BSMC) | 0.5 | Inhibition of proliferation | [2][3] |
| Bovine Pulmonary Artery Endothelial Cells (BEC) | 5 | Marked cell hypertrophy | [2][3] |
| Bovine Pulmonary Artery Endothelial Cells (BEC) | 50 | Marked cell hypertrophy | [2][3] |
Table 3: MCTP-Induced Changes in Protein Expression and Signaling
| Cell Type | MCTP Concentration (µg/mL) | Time Point | Protein/Pathway Analyzed | Observed Effect | Citation |
| Human Pulmonary Arterial Endothelial Cells (HPAEC) | 60 | 30 minutes | P-Smad 1 | Significantly increased | |
| Human Pulmonary Arterial Endothelial Cells (HPAEC) | 60 | 1 hour | P-Smad 1 | Significantly decreased | |
| Human Pulmonary Arterial Endothelial Cells (HPAEC) | 60 | 72 hours | P-Smad 1 | Significantly increased | |
| Human Pulmonary Arterial Endothelial Cells (HPAEC) | 60 | Multiple | P-Smad 2 | No significant difference |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the in vitro effects of this compound on endothelial cells.
Cell Culture of Bovine Pulmonary Artery Endothelial Cells (BPAEC)
This protocol outlines the standard procedure for culturing BPAEC, a common cell line used in this compound research.
Materials:
-
Bovine Pulmonary Artery Endothelial Cells (BPAEC)
-
Bovine Endothelial Cell Growth Medium
-
T-75 flasks
-
Phosphate-Buffered Saline (PBS)
-
Trypsin/EDTA solution
-
70% Ethanol
-
Class II Biological Safety Cabinet
-
37°C, 5% CO₂ humidified incubator
Procedure:
-
Aseptically introduce 15 mL of Bovine Endothelial Cell Growth Medium into a T-75 flask.
-
Thaw a cryopreserved vial of BPAEC rapidly in a 37°C water bath.
-
Decontaminate the vial with 70% ethanol before opening in the biological safety cabinet.
-
Gently resuspend the cells in the vial and transfer the entire cell suspension into the T-75 flask.
-
Rock the flask gently to ensure even distribution of cells.
-
Incubate the flask at 37°C in a 5% CO₂ humidified incubator. Loosen the cap to permit gas exchange.
-
After 24 hours, replace the medium with fresh Bovine Endothelial Cell Growth Medium to remove any residual cryoprotectant.
-
Change the medium every other day until the cells reach approximately 80% confluency.
-
To subculture, wash the cell monolayer with PBS, then add Trypsin/EDTA solution to detach the cells.
-
Neutralize the trypsin with growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed new flasks at the desired density.
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This colorimetric assay quantifies the release of LDH from damaged cells, serving as an indicator of cytotoxicity.
Materials:
-
96-well flat-bottom microtiter plates
-
Cultured endothelial cells
-
Treatment compounds (e.g., MCTP)
-
LDH cytotoxicity assay kit (containing reaction mixture and stop solution)
-
Plate reader capable of measuring absorbance at 490 nm and 680 nm
Procedure:
-
Seed endothelial cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of MCTP or vehicle control. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate the plate for the desired exposure time.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm and 680 nm (background) using a plate reader.
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, correcting for background absorbance.
Apoptosis Detection by TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Endothelial cells cultured on coverslips or chamber slides
-
MCTP or other apoptosis-inducing agent
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTP)
-
Fluorescence microscope
Procedure:
-
Culture and treat endothelial cells with MCTP for the desired time.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash again with PBS and permeabilize the cells with the permeabilization solution on ice.
-
Wash with PBS and add the TUNEL reaction mixture to the cells.
-
Incubate in a humidified chamber at 37°C for 60 minutes in the dark.
-
Wash the cells thoroughly with PBS.
-
Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Western Blot Analysis for Protein Expression
Western blotting is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway components.
Materials:
-
Cultured endothelial cells
-
RIPA lysis buffer with protease inhibitors
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBS-T)
-
Primary antibodies (e.g., anti-P-Smad1, anti-Smad4)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
Procedure:
-
Treat endothelial cells with MCTP and lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA).
-
Load equal amounts of protein (e.g., 50-100 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBS-T and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using an ECL detection system and an imaging system.
-
Densitometric analysis can be performed to quantify the protein expression levels.
Visualization of Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound in endothelial cells.
Experimental Workflow for In Vitro MCTP Studies
References
solubility and stability of monocrotaline in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of monocrotaline, a pyrrolizidine alkaloid widely used in preclinical research to induce pulmonary hypertension. Understanding the physicochemical properties of this compound is critical for ensuring accurate and reproducible experimental outcomes. This document summarizes key data on its solubility in dimethyl sulfoxide (DMSO) and other common laboratory solvents, along with crucial information regarding its stability under various storage conditions. Detailed experimental protocols and visual workflows are included to assist researchers in handling this compound effectively and safely.
Solubility Profile
The solubility of this compound can vary significantly depending on the solvent and experimental conditions such as temperature and the use of physical methods like ultrasonication. Below are tabulated summaries of reported solubility data.
Solubility in Common Organic Solvents
Data from various suppliers show a range of solubility values, particularly in DMSO. Researchers should consider these values as estimates and may need to determine solubility empirically for their specific experimental needs. It is often noted that the use of fresh, anhydrous DMSO can improve solubility.[1]
| Solvent | Reported Solubility (mg/mL) | Molar Equivalent (mM) | Source(s) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~1 | ~3.07 | [2][3] | Purging with an inert gas is recommended.[2] |
| Dimethyl Sulfoxide (DMSO) | 27.78 | 85.38 | [4] | Requires sonication. |
| Dimethyl Sulfoxide (DMSO) | 33 - 65 | 101.42 - 199.77 | [1] | Moisture-absorbing nature of DMSO may reduce solubility; fresh DMSO is recommended. |
| Dimethyl Sulfoxide (DMSO) | 60 | - | Used for subcutaneous injection in rats. | |
| Chloroform | ~5 | ~15.37 | [3] | |
| Dimethylformamide (DMF) | ~1 | ~3.07 | [2][3] | |
| Ethanol | Insoluble | - | [1] | |
| Methanol | Soluble | - | [5][6] | Generally used for extraction of pyrrolizidine alkaloids. |
| Acetonitrile | Soluble | - | [7] | Used for preparing stock solutions of pyrrolizidine alkaloids. |
Aqueous and Co-solvent Solubility
This compound exhibits limited solubility in aqueous solutions, which often necessitates the use of co-solvents or pH adjustment for in vivo and in vitro studies.
| Solvent System | Reported Solubility (mg/mL) | Molar Equivalent (mM) | Source(s) | Notes |
| Water | 2 | 6.15 | [4] | Requires sonication. |
| Water | Insoluble | - | [1] | |
| 1 N HCl | 100 | 307.35 | [8] | pH adjusted to 1. |
| PBS | 4.17 | 12.82 | [8] | Requires sonication, warming, and heating to 60°C. |
| 1% DMSO / 99% Saline | ≥ 0.5 | ≥ 1.54 | [4][8] | Clear solution. |
| 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline | ≥ 2.5 | ≥ 7.68 | [4][8] | Clear solution. |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 | ≥ 6.39 | [4][8] | Clear solution. |
| 10% DMSO / 90% Corn Oil | ≥ 2.08 | ≥ 6.39 | [4][8] | Clear solution. |
| 20% HP-β-CD in Saline | 21 | 64.54 | [4][8] | Requires sonication, warming, and heating to 53°C. |
Stability Profile and Storage Recommendations
The stability of this compound is crucial for maintaining its biological activity and ensuring the reliability of experimental results. As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[2][3] However, its stability in solution is dependent on the solvent, temperature, and exposure to light.
Stability in Solution
-
DMSO Solutions : Stock solutions of this compound in DMSO are reported to be stable for up to one year at -80°C and for one month at -20°C.[1] Another source suggests stability for six months at -80°C and one month at -20°C when stored sealed and protected from moisture and light.[9] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
-
Aqueous Solutions : The stability of this compound in aqueous solutions can be influenced by pH. As a pyrrolizidine alkaloid, it may be susceptible to hydrolysis, particularly under acidic or basic conditions.
-
General Recommendations : For optimal stability, it is advisable to prepare solutions fresh. If storage is necessary, solutions should be kept in tightly sealed containers, protected from light, and stored at low temperatures.
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and assessing the stability of this compound.
Protocol for Solubility Determination
This protocol outlines a general method for determining the solubility of this compound in a given solvent.
Materials:
-
This compound (crystalline solid)
-
Solvent of interest (e.g., DMSO, saline)
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature using a thermostatic shaker or water bath for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant and dilute it with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved this compound.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Protocol for Stability Assessment (Forced Degradation Study)
This protocol describes a forced degradation study to identify potential degradation pathways and establish stability-indicating analytical methods.
Materials:
-
This compound stock solution in the solvent of interest
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Light chamber (with controlled UV and visible light)
-
Temperature-controlled ovens or incubators
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Sample Preparation: Prepare multiple aliquots of the this compound solution.
-
Stress Conditions: Expose the aliquots to various stress conditions in parallel with a control sample stored under normal conditions:
-
Acid Hydrolysis: Add HCl to achieve a final concentration of 0.1 N and incubate at a specified temperature (e.g., 60°C).
-
Base Hydrolysis: Add NaOH to achieve a final concentration of 0.1 N and incubate at a specified temperature (e.g., 60°C).
-
Oxidation: Add H₂O₂ to achieve a final concentration of 3% and store at room temperature.
-
Thermal Degradation: Store samples at elevated temperatures (e.g., 50°C, 70°C, 90°C).
-
Photodegradation: Expose samples to light in a photostability chamber.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples and the control using an HPLC-PDA/MS method.
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control to identify degradation products.
-
Determine the percentage of degradation of this compound under each condition.
-
Assess the peak purity of the this compound peak to ensure the analytical method is stability-indicating.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the handling and analysis of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. lifetechindia.com [lifetechindia.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: Monocrotaline-Induced Pulmonary Hypertension in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for inducing and assessing pulmonary hypertension (PH) in rats using monocrotaline (MCT). This widely utilized model is instrumental in understanding the pathophysiology of PH and for the preclinical evaluation of novel therapeutic agents.
Introduction
Pulmonary arterial hypertension (PAH) is a progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular hypertrophy and eventual heart failure.[1][2] The this compound-induced pulmonary hypertension model in rats is a well-established and reproducible method for studying this condition.[3][4] this compound, a pyrrolizidine alkaloid from the plant Crotalaria spectabilis, is metabolized in the liver to a toxic metabolite, this compound pyrrole (MCTP).[3][5] MCTP selectively injures the pulmonary vascular endothelium, initiating a cascade of events including inflammation, vascular remodeling, and vasoconstriction, which culminates in increased pulmonary vascular resistance.[1][3]
Rats treated with a single dose of MCT typically develop significant pulmonary hypertension, right ventricular hypertrophy, and pulmonary vascular remodeling within three to four weeks.[1][2] This model's simplicity and reliability make it a valuable tool for screening potential drug candidates and investigating the molecular mechanisms underlying PAH.[3][4]
Pathophysiology and Signaling Pathways
The initial insult in MCT-induced PH is endothelial cell injury in the pulmonary arteries.[3][5] This damage triggers a complex interplay of signaling pathways that drive the pathological changes observed in the pulmonary vasculature and the right ventricle. Key pathways implicated include:
-
Transforming Growth Factor-β (TGF-β) Signaling: Alterations in TGF-β signaling, including the bone morphogenetic protein receptor II (BMPR2) pathway, are strongly linked to the pathogenesis of PH.[6][7] Increased TGF-β signaling contributes to vascular cell apoptosis, proliferation, and extracellular matrix deposition, leading to vascular remodeling.[6][7]
-
Endothelin-1 (ET-1) Signaling: ET-1, a potent vasoconstrictor and smooth muscle mitogen, is upregulated in PAH.[8] Its binding to ETA and ETB receptors on pulmonary artery smooth muscle cells promotes vasoconstriction and proliferation.[8]
-
Serotonin (5-HT) Signaling: Serotonin, acting through its receptors on pulmonary artery smooth muscle cells, can induce vasoconstriction and mitogenesis, contributing to vascular remodeling.[8]
-
Nitric Oxide (NO) Signaling: Endothelial dysfunction in MCT-induced PH leads to decreased bioavailability of nitric oxide, a key vasodilator.[8] This impairment contributes to the increased pulmonary vascular resistance.
-
Extracellular Calcium-Sensing Receptor (CaSR): this compound has been shown to activate the CaSR on pulmonary artery endothelial cells, triggering calcium signaling and contributing to endothelial damage.[9]
Figure 1: Signaling pathways in MCT-induced pulmonary hypertension.
Experimental Workflow
A typical experimental workflow for the MCT-induced PH model involves animal acclimatization, a single MCT injection, a period of disease development, and subsequent assessment of cardiopulmonary structure and function.
Figure 2: Experimental workflow for the MCT rat model.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the MCT-induced pulmonary hypertension model in rats. Values can vary based on rat strain, age, and specific laboratory conditions.
Table 1: Hemodynamic Parameters
| Parameter | Control | MCT-Treated (3-4 weeks) | Reference |
| Right Ventricular Systolic Pressure (RVSP) (mmHg) | 17.27 ± 4.86 | 31.88 ± 1.39 | [10] |
| Mean Pulmonary Artery Pressure (mPAP) (mmHg) | ~20 | ~40 | [1] |
Table 2: Right Ventricular Hypertrophy
| Parameter | Control | MCT-Treated (3-4 weeks) | Reference |
| Fulton Index (RV / [LV+S]) | ~0.25 | ≥0.34 | [11] |
| RV Weight / Body Weight (mg/g) | ~0.6 | ~1.0 | [2] |
Table 3: Echocardiographic Parameters
| Parameter | Control | MCT-Treated (3-4 weeks) | Reference |
| Tricuspid Annular Plane Systolic Excursion (TAPSE) (mm) | ~3.0 | <2.0 | [5] |
| RV Wall Thickness in Diastole (mm) | ~0.5 | ≥1.03 | [11] |
| Pulmonary Artery Acceleration Time / Ejection Time (PAAT/ET) | >0.3 | ≤0.25 | [11] |
Experimental Protocols
Protocol 1: Induction of Pulmonary Hypertension with this compound
Objective: To induce pulmonary hypertension in rats using a single injection of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-200 g)
-
This compound (MCT) powder
-
Sterile 0.9% saline
-
1N HCl and 1N NaOH for pH adjustment
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Preparation of MCT Solution:
-
Dissolve MCT powder in sterile 0.9% saline to a final concentration of 60 mg/mL.
-
Slightly warm the solution and adjust the pH to 7.4 with 1N HCl and 1N NaOH to aid dissolution.
-
Sterile filter the solution through a 0.22 µm filter.
-
-
Animal Handling and Injection:
-
Acclimatize rats for at least one week before the experiment.
-
Weigh each rat to determine the correct injection volume.
-
Administer a single subcutaneous (s.c.) or intraperitoneal (i.p.) injection of MCT at a dose of 60 mg/kg body weight.[2][4][9]
-
Control animals should receive an equivalent volume of the saline vehicle.
-
-
Post-Injection Monitoring:
-
House the animals under standard conditions.
-
Monitor the animals daily for clinical signs of distress, including lethargy, piloerection, and respiratory difficulty.
-
Record body weight at least twice weekly. A failure to gain weight or weight loss is common in MCT-treated rats.[2]
-
The development of significant PH typically occurs within 3 to 4 weeks.[1][2]
-
Protocol 2: Echocardiographic Assessment of Right Ventricular Function
Objective: To non-invasively assess cardiac structure and function.
Materials:
-
High-frequency ultrasound system with a small animal probe (e.g., 12-15 MHz)
-
Anesthesia system (e.g., isoflurane)
-
Warming pad and temperature probe
-
ECG electrodes
-
Depilatory cream
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with isoflurane (1-3% in oxygen), titrating to maintain a heart rate of approximately 300-350 bpm.[11]
-
Place the rat in a supine position on a warming pad to maintain body temperature.
-
Remove chest fur using depilatory cream.
-
Attach ECG leads to monitor heart rate.
-
-
Image Acquisition:
-
Parasternal Long-Axis View (PLAX): Obtain a clear view of the left ventricle (LV), right ventricle (RV), aorta, and mitral valve. Use M-mode to measure LV and RV dimensions and wall thickness.
-
Parasternal Short-Axis View (SAX): At the level of the papillary muscles, assess LV and RV size and function.
-
Apical Four-Chamber View: This view is crucial for assessing the RV. Measure Tricuspid Annular Plane Systolic Excursion (TAPSE) by placing an M-mode cursor through the lateral tricuspid annulus.[12][13]
-
RV Outflow Tract View: Use pulsed-wave Doppler to measure pulmonary artery flow, obtaining the Pulmonary Artery Acceleration Time (PAAT) and Ejection Time (ET).[11]
-
-
Data Analysis:
Protocol 3: Hemodynamic Assessment by Right Heart Catheterization
Objective: To directly measure right ventricular and pulmonary artery pressures.
Materials:
-
Pressure-volume catheter (e.g., Millar 1.4F)
-
Data acquisition system
-
Anesthesia system
-
Surgical tools (forceps, scissors)
-
Suture material
Procedure:
-
Animal Preparation:
-
Anesthetize the rat (e.g., isoflurane or ketamine/xylazine).
-
Place the rat in a supine position on a warming pad.
-
-
Catheter Insertion:
-
Make a midline incision in the neck to expose the right external jugular vein.
-
Carefully dissect the vein and place loose sutures proximally and distally.
-
Make a small incision in the vein.
-
Gently advance the pressure catheter through the jugular vein into the right atrium, and then into the right ventricle. The pressure waveform on the monitor will confirm the catheter's location (a distinct systolic and diastolic pressure will appear upon entering the ventricle).[14][15]
-
If possible, advance the catheter further into the pulmonary artery.
-
-
Data Recording:
-
Allow the pressure signal to stabilize for a few minutes.
-
Record the right ventricular systolic pressure (RVSP), end-diastolic pressure, and mean pulmonary artery pressure (mPAP) for several minutes.
-
-
Termination:
-
This is typically a terminal procedure. Following data collection, animals are euthanized via an approved method.
-
Protocol 4: Assessment of Right Ventricular Hypertrophy (Fulton Index) and Lung Histology
Objective: To quantify right ventricular hypertrophy and assess pulmonary vascular remodeling.
Materials:
-
Surgical tools
-
Fine-point scale
-
4% paraformaldehyde (PFA) or 10% neutral buffered formalin
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Stains (Hematoxylin and Eosin [H&E], Elastin van Gieson [EVG])
Procedure:
-
Tissue Collection:
-
Following euthanasia and right heart catheterization, open the chest cavity.
-
Perfuse the pulmonary circulation with saline via the pulmonary artery to flush out blood.
-
Excise the heart and lungs.
-
-
Fulton Index Measurement:
-
Lung Tissue Processing for Histology:
-
Inflate the lungs with 4% PFA or 10% formalin at a constant pressure (e.g., 20 cmH2O) and then immerse the tissue in the same fixative for 24-48 hours.
-
Dehydrate the fixed tissue through a graded series of ethanol.
-
Clear the tissue with xylene.
-
Embed the tissue in paraffin wax.
-
-
Histological Staining and Analysis:
-
Cut 4-5 µm sections using a microtome.
-
Stain sections with H&E to visualize overall morphology and inflammation.
-
Use EVG or similar stains to visualize the elastic laminae of the pulmonary arteries.[17]
-
Capture images of small pulmonary arteries (<100 µm diameter) under a microscope.
-
Measure the medial wall thickness of the arteries. This is often expressed as a percentage of the total vessel diameter: (% Medial Thickness = [2 x Medial Wall Thickness] / External Diameter x 100).[17][18] A significant increase in medial thickness is indicative of vascular remodeling.[18][19]
-
References
- 1. Pulmonary Artery Hypertension Model in Rats by this compound Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. atsjournals.org [atsjournals.org]
- 7. Role of the TGF-β/Alk5 Signaling Pathway in this compound-induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound Induces Endothelial Injury and Pulmonary Hypertension by Targeting the Extracellular Calcium–Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Echocardiographic markers of pulmonary hemodynamics and right ventricular hypertrophy in rat models of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive Echocardiographic Assessment of Right Ventricle Function in a Rat Model of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cordynamics.com [cordynamics.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Improved method for the catheterization of the right ventricle in a rat model of pulmonary artery hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Echocardiographic detection of pulmonary hypertension in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Comparative Analysis of Subcutaneous and Intraperitoneal Injection of Monocrotaline for Inducing Pulmonary Arterial Hypertension
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Monocrotaline (MCT), a pyrrolizidine alkaloid extracted from the seeds of Crotalaria spectabilis, is widely utilized to induce pulmonary arterial hypertension (PAH) in preclinical animal models, most commonly in rats. The administration of MCT triggers a cascade of events initiated by its metabolic activation in the liver to the toxic metabolite, this compound pyrrole (MCTP). MCTP subsequently induces endothelial cell injury in the pulmonary vasculature, leading to inflammation, vascular remodeling, increased pulmonary vascular resistance, right ventricular hypertrophy (RVH), and ultimately, right heart failure. The choice of administration route, primarily subcutaneous (SC) or intraperitoneal (IP), can significantly influence the onset, severity, and characteristics of the resulting PAH model. This document provides a detailed comparison of these two methods, summarizing quantitative data, experimental protocols, and the underlying signaling pathways.
Pharmacokinetic Considerations: A Tale of Two Routes
Intraperitoneal (IP) injection is generally associated with a more rapid absorption and higher peak plasma concentration (Cmax) of small molecules compared to the subcutaneous route.[1] This is attributed to the large, highly vascularized surface area of the peritoneal cavity, which allows for swift entry of the compound into the portal circulation and subsequently the systemic circulation.[1] This rapid absorption can lead to a more acute and potentially more severe initial toxic insult.[2]
Subcutaneous (SC) injection , in contrast, typically results in a slower and more sustained absorption of the compound. The drug forms a depot in the subcutaneous tissue and gradually diffuses into the capillaries and lymphatic vessels. This slower absorption profile may lead to a more delayed onset of action and potentially a less severe, more chronic disease model.
Data Presentation: Quantitative Comparison of Injection Routes
The following tables summarize quantitative data from various studies utilizing either subcutaneous or intraperitoneal administration of this compound to induce pulmonary hypertension. It is crucial to note that direct comparisons between studies should be made with caution due to variations in animal strains, age, specific protocols, and endpoints measured.
Table 1: Comparison of Single-Dose this compound Administration Protocols and Outcomes
| Parameter | Subcutaneous (SC) Injection | Intraperitoneal (IP) Injection | Reference(s) |
| Animal Model | Male Wistar Rats, Male Sprague-Dawley Rats | Male Sprague-Dawley Rats, Tibet Minipigs | [3][4] |
| Dosage | 60 mg/kg | 40 mg/kg (rats), 12.0 mg/kg (minipigs) | [2][3][5] |
| Time to PAH Development | ~2-4 weeks | ~3-4 weeks (rats), 6 weeks (minipigs) | [2][4] |
| Mean Pulmonary Arterial Pressure (mPAP) | Significantly increased | Significantly increased | [2][5] |
| Right Ventricular Systolic Pressure (RVSP) | Significantly increased | Significantly increased | [4] |
| Right Ventricular Hypertrophy Index (RVHI) | Significantly increased | Significantly increased | [2][5] |
| Key Pathological Findings | Pulmonary vascular remodeling, RV hypertrophy, inflammation | Pulmonary vascular remodeling, RV hypertrophy, inflammation | [2][4][5] |
Table 2: Comparison of Different Intraperitoneal this compound Injection Strategies in Rats
| Parameter | Single IP Injection (SI) - 40 mg/kg | Twice IP Injection (TI) - 20 mg/kg (Days 0 & 7) | Reference(s) |
| Animal Model | Male Sprague-Dawley Rats | Male Sprague-Dawley Rats | [2] |
| Survival Rate | Sharply decreased after 3 weeks | Maintained at a relatively high level at 28 and 35 days | [2] |
| Mean Pulmonary Arterial Pressure (mPAP) on Day 28 | 34.48 ± 2.37 mmHg | 31.58 ± 2.69 mmHg | [2] |
| Right Ventricular Hypertrophy Index (RVHI) | Significantly increased | Significantly increased (less than SI group) | [2] |
| Inflammatory Markers (TNF-α, IL-6) | Significantly increased | Significantly lower than SI group | [2] |
| Cardiac Function | More severely impaired | Less impaired than SI group | [2] |
Experimental Protocols
Protocol 1: Single Subcutaneous Injection of this compound in Rats
This protocol is a widely used method to induce a subacute to chronic model of pulmonary hypertension.
Materials:
-
This compound (MCT) powder
-
1 M HCl
-
3 M NaOH
-
Sterile 0.9% NaCl (saline)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
Procedure:
-
MCT Solution Preparation: Dissolve MCT powder in 1 M HCl and neutralize to a pH of 7.2-7.4 with 3 M NaOH.[3] Dilute the neutralized solution with sterile saline to a final concentration of 20-30 mg/mL.
-
Administration: Administer a single subcutaneous injection of 60 mg/kg MCT into the dorsal neck or back region of the rat.[3][6]
-
Monitoring: Monitor the animals daily for clinical signs of distress, including poor grooming, hunched posture, and rapid breathing.[6] Body weight should be monitored regularly.
-
Endpoint Analysis (typically 3-4 weeks post-injection):
-
Hemodynamic Measurements: Anesthetize the rat and perform right heart catheterization to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
Right Ventricular Hypertrophy: Euthanize the animal, excise the heart, and dissect the right ventricle (RV) from the left ventricle (LV) and septum (S). Calculate the Fulton Index (RV / (LV+S)) to assess RV hypertrophy.[3]
-
Histopathology: Perfuse and fix the lungs for histological analysis of pulmonary vascular remodeling, including medial wall thickening and muscularization of small pulmonary arteries.
-
Protocol 2: Single Intraperitoneal Injection of this compound in Rats
This protocol is an alternative to the subcutaneous route and is also used to induce PAH.
Materials:
-
This compound (MCT) powder
-
1 N HCl
-
1 N NaOH
-
Sterile 0.9% NaCl (saline)
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
MCT Solution Preparation: Dissolve MCT in 1 N HCl, dilute with sterile saline, and adjust the pH to 7.4 with 1 N NaOH.[4]
-
Administration: Administer a single intraperitoneal injection of 40-60 mg/kg MCT.[2][4]
-
Monitoring and Endpoint Analysis: Follow the same monitoring and endpoint analysis procedures as described in Protocol 1.
Protocol 3: Twice Intraperitoneal Injection of this compound in Rats
This modified protocol aims to create a more chronic model of PAH with a higher survival rate compared to a single high-dose injection.[2]
Materials:
-
Same as Protocol 2.
Procedure:
-
MCT Solution Preparation: Prepare the MCT solution as described in Protocol 2.
-
Administration:
-
Monitoring and Endpoint Analysis: Follow the same monitoring and endpoint analysis procedures as described in Protocol 1, with assessments typically performed at various time points up to 35 days.[2]
Signaling Pathways and Experimental Workflows
The development of this compound-induced pulmonary hypertension involves complex signaling cascades. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
Conclusion and Recommendations
The choice between subcutaneous and intraperitoneal administration of this compound depends on the specific research question and desired model characteristics.
-
Subcutaneous injection is a well-established method that reliably produces a model of PAH, often with a more gradual onset, which may be suitable for studying chronic disease progression and the efficacy of long-term therapeutic interventions.
-
Single-dose intraperitoneal injection may offer a more acute model due to faster absorption, which could be advantageous for studies focused on the initial inflammatory and endothelial injury phases of PAH. However, this can be associated with higher mortality.[2]
-
Twice-dose intraperitoneal injection appears to be a promising refinement, offering a chronic PAH model with improved survival and less severe systemic inflammation compared to a single high-dose IP injection.[2] This method may be particularly well-suited for studies requiring longer observation periods and for testing therapies where a severe inflammatory response could be a confounding factor.
Researchers should carefully consider these factors when designing their studies and select the protocol that best aligns with their experimental objectives. Consistent and detailed reporting of the chosen administration route, dosage, and vehicle is essential for the reproducibility and interpretation of findings in the field of pulmonary hypertension research.
References
- 1. Pulmonary arterial hypertension induced by a novel method: Twice-intraperitoneal injection of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism and Pathology of this compound - Henry Segall [grantome.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparing Monocrotaline Solution for Inducing Pulmonary Hypertension in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Monocrotaline (MCT) is a toxic pyrrolizidine alkaloid and should be handled with extreme care.[1] All procedures must be performed in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[2][3] Consult the Safety Data Sheet (SDS) for this compound before beginning any work.[2][4]
Introduction
This compound is a plant-derived alkaloid widely used to induce a well-characterized animal model of pulmonary arterial hypertension (PAH).[5][6][7] A single subcutaneous or intraperitoneal injection in rats leads to progressive lung injury, pulmonary vascular remodeling, increased pulmonary arterial pressure, and subsequent right ventricular hypertrophy and failure over a period of weeks.[1][8] This model is invaluable for studying the pathophysiology of PAH and for the preclinical evaluation of novel therapeutic agents. The proper and consistent preparation of the MCT injection solution is critical for achieving reproducible experimental results.
This document provides a detailed protocol for the preparation of a this compound solution suitable for injection in rodent models, based on established methods.
Quantitative Data Summary
The dosage and concentration of this compound can vary depending on the animal strain, desired severity, and timeline of PAH development. Wistar rats, for example, may develop a more severe response to MCT than Sprague-Dawley rats.[8] The most commonly cited dose for inducing significant PAH that progresses to heart failure is 60 mg/kg.[5][8]
| Parameter | Value | Animal Model | Route of Administration | Reference |
| Standard Dose | 60 mg/kg | Rat (Wistar, Sprague-Dawley) | Subcutaneous (s.c.) or Intraperitoneal (i.p.) | [5][8][9][10][11] |
| Lower Dose | 30-40 mg/kg | Rat | Subcutaneous (s.c.) or Intraperitoneal (i.p.) | [8][12] |
| Typical Concentration | 20 mg/mL | Rat | Subcutaneous (s.c.) | [13] |
| Solubility in 1M HCl | 100 mg/mL | N/A | N/A | [6][9] |
| Solubility in Water | ~2 mg/mL (requires sonication) | N/A | N/A | [6][9] |
| Solubility in DMSO | 25-33 mg/mL (may require heat) | N/A | N/A | [7][9][14] |
| Final Solution pH | 7.2 - 7.4 | N/A | N/A | [9][10][11][13] |
Experimental Protocol: Preparation of this compound Injection Solution (20 mg/mL)
This protocol describes the preparation of a this compound solution at a concentration of 20 mg/mL, with the pH adjusted to physiological levels for administration.
Materials and Equipment
-
This compound (crystalline solid)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Sterile 0.9% saline
-
Sterile water for injection
-
Calibrated pH meter
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sterile syringes
-
Sterile 0.22 µm syringe filters
-
Analytical balance
-
Chemical fume hood
-
Personal Protective Equipment (PPE): lab coat, safety goggles, gloves
Procedure
-
Calculate Required Amount: Determine the total volume of MCT solution needed based on the number of animals and the dosage (e.g., 60 mg/kg). For a 250g rat receiving 60 mg/kg, the required dose is 15 mg. At a concentration of 20 mg/mL, this corresponds to an injection volume of 0.75 mL.
-
Weighing: In a chemical fume hood, carefully weigh the required amount of this compound crystalline solid and place it into a sterile conical tube.
-
Initial Dissolution: Add a minimal amount of 1 M HCl dropwise to the this compound powder.[11][13] Vortex the tube until the solid is completely dissolved. This compound is highly soluble in acidic solutions.[6][9]
-
pH Neutralization: Carefully neutralize the acidic solution by adding 1 M NaOH dropwise while gently mixing.[10][11][13] Use a calibrated pH meter to monitor the pH, aiming for a final pH of 7.4.[9][11][13] Be cautious as the pH will change rapidly near the neutral point.
-
Final Volume Adjustment: Once the pH is adjusted to 7.4, add sterile 0.9% saline to reach the final desired concentration (e.g., 20 mg/mL).[11][13] For example, to make 10 mL of a 20 mg/mL solution, you would bring the total volume to 10 mL with saline.
-
Sterilization: Draw the final solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the tip of the syringe and expel the solution into a new, sterile vial.[13] This step removes any potential microbial contamination.
-
Storage and Use: The solution should be used immediately for optimal results. If short-term storage is necessary, store at 4°C. For longer-term storage, aliquots can be stored at -20°C or -80°C, though fresh preparation is always recommended to avoid degradation from freeze-thaw cycles.[6]
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for preparing the this compound injection solution.
Caption: Workflow for preparing this compound solution.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. en-med.m.tau.ac.il [en-med.m.tau.ac.il]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. Safety Inside Lab Safety [sigmaaldrich.com]
- 5. This compound Induces Endothelial Injury and Pulmonary Hypertension by Targeting the Extracellular Calcium–Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. This compound-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Pulmonary arterial hypertension induced by a novel method: Twice-intraperitoneal injection of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. lifetechindia.com [lifetechindia.com]
Application Notes and Protocols for Calculating Monocrotaline Dosage in PAH Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing monocrotaline (MCT) for the induction of pulmonary arterial hypertension (PAH) in rat models, a critical tool for preclinical research and the development of novel therapeutics.
Introduction
Pulmonary arterial hypertension is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death.[1] The this compound-induced PAH model in rats is a widely used and well-established preclinical model due to its simplicity, reproducibility, and ability to mimic key features of human PAH, including pulmonary vascular remodeling and inflammation.[2][3] This document outlines the recommended dosages, detailed experimental protocols, and the underlying signaling pathways involved in MCT-induced PAH.
Data Presentation: this compound Dosage and Administration
The following table summarizes the recommended this compound dosages for inducing PAH in rats, based on the desired severity of the condition. A single subcutaneous or intraperitoneal injection is the standard administration route.[2][4]
| Parameter | Dosage and Administration | Expected Outcome | Timeline | Primary Rat Strains |
| Standard PAH Model | 60 mg/kg, single subcutaneous or intraperitoneal injection[4][5] | Development of significant PAH with a mean pulmonary artery pressure of ~40 mmHg, right ventricular hypertrophy, and vascular remodeling.[6][7] | 3-4 weeks post-injection[6] | Wistar, Sprague-Dawley[4] |
| Compensated RV Hypertrophy | 30 mg/kg, single injection[4] | Induces right ventricular hypertrophy without progressing to heart failure for up to 12 weeks.[4] | ~2 weeks for hypertrophy[4] | Wistar, Sprague-Dawley |
| Severe PAH | >80 mg/kg, single injection | Rapid development of severe PAH and right heart failure, often with increased mortality.[4] | < 3 weeks | Wistar, Sprague-Dawley |
Note: Wistar rats may exhibit a more severe response to MCT compared to Sprague-Dawley rats.[4] The timeline for PAH development can vary based on the rat strain and specific experimental conditions.
Experimental Protocols
This compound Solution Preparation
This protocol details the preparation of a this compound solution for injection.
Materials:
-
This compound (MCT) powder
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Sterile 0.9% saline
-
pH meter
-
Sterile filter (0.22 µm)
-
Sterile vials
Procedure:
-
Weigh the desired amount of this compound powder.
-
Neutralize the solution to a pH of 7.4 by slowly adding 1 M NaOH while monitoring with a pH meter.[8][9]
-
Bring the solution to the final desired concentration by adding sterile 0.9% saline. For a 60 mg/kg dose in a 300g rat, a common final concentration is 20 mg/mL, allowing for a 0.9 mL injection volume.
-
Sterile-filter the final solution using a 0.22 µm filter into a sterile vial.
-
Store the solution appropriately as per manufacturer's instructions, typically refrigerated, and use within a specified timeframe.
Animal Handling and Subcutaneous Injection
This protocol describes the subcutaneous administration of this compound to rats.
Materials:
-
Prepared sterile this compound solution
-
Appropriately sized sterile syringes (e.g., 1 mL)
-
Sterile needles (25-27 gauge)[10]
-
Animal scale
-
70% ethanol
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Weigh the rat to accurately calculate the required dose of the MCT solution.
-
Gently restrain the rat. For subcutaneous injections, the loose skin over the dorsal (back) or flank area is ideal.[10][11]
-
Swab the injection site with 70% ethanol and allow it to dry.
-
Create a "tent" of skin at the injection site by gently pinching the loose skin.
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the body.[12] Be careful not to puncture through the other side of the tent.
-
Aspirate slightly by pulling back on the syringe plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe, withdraw the needle and select a new injection site with a fresh needle.[10]
-
Slowly inject the calculated volume of the MCT solution.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Dispose of the syringe and needle in a designated sharps container.
Assessment of Pulmonary Arterial Hypertension
PAH development is typically assessed 3-4 weeks post-MCT injection.
a) Hemodynamic Measurements:
-
Right Ventricular Systolic Pressure (RVSP) and Mean Pulmonary Arterial Pressure (mPAP):
-
Anesthetize the rat (e.g., with an intraperitoneal injection of sodium pentobarbital).[13]
-
Intubate the trachea and ventilate the animal.[13]
-
A pressure transducer catheter is inserted into the right jugular vein and advanced through the right atrium and ventricle into the pulmonary artery to measure RVSP and mPAP.[7][14]
-
b) Histological Assessment of Pulmonary Vascular Remodeling:
-
Following hemodynamic measurements, euthanize the animal.
-
Perfuse the lungs with saline followed by a fixative (e.g., 10% formalin).
-
Excise the lungs and heart.
-
The right ventricle (RV) and left ventricle plus septum (LV+S) can be dissected and weighed to determine the Fulton index (RV/[LV+S]), an indicator of right ventricular hypertrophy.[7]
-
Process the lung tissue for histology.
-
Embed the tissue in paraffin and cut sections (e.g., 5 µm thick).
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize the general morphology and assess medial wall thickness of the pulmonary arteries.[15][16] Other stains like Masson's trichrome can be used to assess fibrosis.[17]
Signaling Pathways in MCT-Induced PAH
The pathophysiology of this compound-induced PAH is complex, involving initial endothelial cell injury followed by a cascade of inflammatory and proliferative responses.[11]
Mechanism of Action: this compound is a pyrrolizidine alkaloid that is bioactivated in the liver by cytochrome P450 enzymes to its toxic metabolite, this compound pyrrole (MCTP).[2][7] MCTP is then transported to the lungs where it causes endothelial cell injury and dysfunction.[2]
Key Signaling Pathways:
-
Endothelial Dysfunction: MCTP damages pulmonary artery endothelial cells, leading to decreased production of vasodilators like nitric oxide (NO) and an increase in vasoconstrictors.[2] This initial injury is a critical trigger for the subsequent pathological events.
-
Inflammation: The endothelial damage initiates an inflammatory response characterized by the infiltration of immune cells such as macrophages and lymphocytes.[18] This leads to the local production of pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), which contribute to vascular remodeling.[19][20] The NF-κB signaling pathway is a key regulator of this inflammatory response.[19]
-
TGF-β/Smad and BMPR-II Signaling: The Transforming Growth Factor-beta (TGF-β) signaling pathway, particularly through the Smad proteins, is implicated in the proliferation of pulmonary artery smooth muscle cells and extracellular matrix deposition, leading to vascular wall thickening.[1][21] Concurrently, there is often a dysfunction in the Bone Morphogenetic Protein Receptor II (BMPR-II) signaling, a pathway that normally inhibits smooth muscle cell proliferation and promotes endothelial cell survival.[7]
// Nodes MCT [label="this compound (MCT)", fillcolor="#FBBC05", fontcolor="#202124"]; Liver [label="Liver (Cytochrome P450)", fillcolor="#F1F3F4", fontcolor="#202124"]; MCTP [label="this compound Pyrrole (MCTP)", fillcolor="#FBBC05", fontcolor="#202124"]; EndoInjury [label="Pulmonary Endothelial\nCell Injury & Dysfunction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytokines [label="↑ TNF-α, IL-1β, IL-6", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; TGFb [label="↑ TGF-β Signaling\n(pSmad2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BMPR2 [label="↓ BMPR-II Signaling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PASMC [label="Pulmonary Artery Smooth\nMuscle Cell Proliferation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fibrosis [label="Extracellular Matrix\nDeposition (Fibrosis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Remodeling [label="Pulmonary Vascular\nRemodeling", fillcolor="#34A853", fontcolor="#FFFFFF"]; PAH [label="Pulmonary Arterial\nHypertension (PAH)", fillcolor="#202124", fontcolor="#FFFFFF"]; RVH [label="Right Ventricular\nHypertrophy", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges MCT -> Liver [label="Metabolism"]; Liver -> MCTP; MCTP -> EndoInjury [label="Causes"]; EndoInjury -> Inflammation [label="Triggers"]; Inflammation -> NFkB; NFkB -> Cytokines; EndoInjury -> TGFb [dir=none, style=dashed]; EndoInjury -> BMPR2 [dir=none, style=dashed]; TGFb -> PASMC [label="Promotes"]; BMPR2 -> PASMC [label="Inhibits", arrowhead=tee]; Cytokines -> PASMC [label="Stimulates"]; PASMC -> Remodeling; TGFb -> Fibrosis [label="Promotes"]; Fibrosis -> Remodeling; Remodeling -> PAH [label="Leads to"]; PAH -> RVH; } .enddot Caption: Signaling cascade in MCT-induced PAH.
Experimental Workflow
The following diagram illustrates the typical experimental workflow for establishing and evaluating the this compound-induced PAH model in rats.
// Nodes AnimalAcclimation [label="Animal Acclimation\n(e.g., 1 week)", fillcolor="#F1F3F4", fontcolor="#202124"]; MCT_Prep [label="this compound\nSolution Preparation", fillcolor="#FBBC05", fontcolor="#202124"]; Injection [label="Single Subcutaneous\nInjection of MCT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PAH_Dev [label="PAH Development Period\n(3-4 weeks)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assessment [label="Assessment of PAH", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hemodynamics [label="Hemodynamic Measurements\n(RVSP, mPAP)", fillcolor="#FFFFFF", fontcolor="#202124"]; Histology [label="Histological Analysis\n(Vascular Remodeling, RVH)", fillcolor="#FFFFFF", fontcolor="#202124"]; DataAnalysis [label="Data Analysis\nand Interpretation", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges AnimalAcclimation -> MCT_Prep [style=invis]; AnimalAcclimation -> Injection; MCT_Prep -> Injection; Injection -> PAH_Dev; PAH_Dev -> Assessment; Assessment -> Hemodynamics; Assessment -> Histology; Hemodynamics -> DataAnalysis; Histology -> DataAnalysis; } .enddot Caption: Workflow for MCT-induced PAH model.
References
- 1. Role of the TGF-β/Alk5 Signaling Pathway in this compound-induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Cell biology of this compound induced pulmonary hypertension - UNIV OF CALIFORNIA (VET-MED) [portal.nifa.usda.gov]
- 5. This compound Induces Endothelial Injury and Pulmonary Hypertension by Targeting the Extracellular Calcium–Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound pyrrole induces Smad Nuclear Accumulation and Altered Signaling Expression in Human Pulmonary Arterial Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. This compound-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Pulmonary arterial hypertension induced by a novel method: Twice-intraperitoneal injection of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pulmonary vessel casting in a rat model of this compound-mediated pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Sildenafil Reduces Inflammation and Prevents Pulmonary Arterial Remodeling of the this compound - induced Disease in the Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Characteristics of inflammation process in this compound-induced pulmonary arterial hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. atsjournals.org [atsjournals.org]
Application Notes and Protocols: Establishing Chronic vs. Acute Monocrotaline-Induced Pulmonary Arterial Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death.[1][2][3] The monocrotaline (MCT) induced PAH model in rats is a widely utilized and well-characterized preclinical model that recapitulates many key features of human PAH, including pulmonary vascular remodeling, right ventricular hypertrophy, and endothelial dysfunction.[1][4][5][6] This application note provides detailed protocols for establishing both chronic and acute MCT-induced PAH models, offering researchers a valuable tool for investigating disease pathogenesis and evaluating novel therapeutic interventions.
The pyrrolizidine alkaloid this compound, derived from the seeds of Crotalaria spectabilis, is metabolized in the liver to the toxic metabolite this compound pyrrole (MCTP).[4] MCTP injures pulmonary artery endothelial cells, initiating a cascade of events including inflammation, smooth muscle cell proliferation, and extracellular matrix deposition, which collectively lead to the characteristic vascular remodeling seen in PAH.[4][7][8]
The distinction between the chronic and acute models lies in the timing and severity of the pathological changes. The chronic model develops over several weeks, allowing for the study of established PAH with significant vascular remodeling and compensatory right ventricular hypertrophy.[5][6] In contrast, the acute model focuses on the early events following MCT administration, such as endothelial dysfunction and inflammation, which are critical for understanding disease initiation.
Signaling Pathways in this compound-Induced PAH
The pathophysiology of MCT-induced PAH involves a complex interplay of signaling pathways. A key initiating event is the injury to pulmonary artery endothelial cells by MCTP. This leads to endothelial dysfunction, characterized by reduced production of vasodilators like nitric oxide (NO) and prostacyclin, and increased production of vasoconstrictors like endothelin-1 (ET-1).[2][9] Inflammatory pathways are also activated, with infiltration of macrophages and other immune cells, and upregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][10] These events stimulate the proliferation and migration of pulmonary artery smooth muscle cells, leading to medial hypertrophy and vascular remodeling.
Experimental Protocols
Materials
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used.[6][11]
-
This compound (MCT): (Sigma-Aldrich or other reputable supplier).
-
Vehicle: Sterile 0.9% saline.
-
Anesthetics: Isoflurane, ketamine/xylazine, or other appropriate anesthetic.
-
Equipment:
-
Animal scale
-
Syringes and needles (25-27 gauge)
-
Right heart catheterization system (pressure transducer, amplifier, data acquisition software)
-
Echocardiography system with a high-frequency linear probe
-
Microtome and histology supplies (formalin, paraffin, hematoxylin and eosin stain)
-
ELISA kits for biomarker analysis
-
Chronic this compound PAH Model Protocol
This protocol is designed to induce stable PAH with significant vascular remodeling and right ventricular hypertrophy over a period of 3 to 4 weeks.
Experimental Workflow:
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate rats to the animal facility for at least one week before the experiment.
-
MCT Preparation: Dissolve MCT in sterile saline to a final concentration of 20 mg/mL. The solution may require gentle warming and vortexing to fully dissolve.
-
MCT Administration (Day 0):
-
Monitoring:
-
Monitor the animals daily for clinical signs of PAH, which may include reduced activity, ruffled fur, and respiratory distress, particularly in the later stages.
-
Record body weight weekly.
-
-
Terminal Assessment (Day 21-28):
-
Hemodynamic Measurements:
-
Anesthetize the rat.
-
Perform a right heart catheterization to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
-
Echocardiography:
-
Tissue Collection:
-
Following hemodynamic measurements, euthanize the animal.
-
Collect blood for biomarker analysis.
-
Excise the heart and lungs.
-
-
Right Ventricular Hypertrophy Assessment:
-
Histopathology:
-
Fix the lungs in 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess pulmonary artery medial wall thickness.
-
-
Acute this compound PAH Model Protocol
This protocol focuses on the early inflammatory and endothelial dysfunction events that occur within the first week of MCT administration.
Experimental Workflow:
Step-by-Step Methodology:
-
Animal Acclimation and MCT Preparation: Follow steps 1 and 2 from the chronic protocol. A dose of 40-60 mg/kg is typically used.[16][17]
-
MCT Administration (Day 0):
-
Administer a single i.p. injection of MCT.
-
Administer vehicle to control animals.
-
-
Early Time-Point Assessment (Day 3-7):
-
Inflammatory Marker Analysis (Day 3-7):
-
Euthanize a subset of animals.
-
Collect lung tissue for analysis of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA or qPCR.
-
Perform immunohistochemistry on lung sections to identify inflammatory cell infiltrates.
-
-
Endothelial Function Assessment (Day 7):
-
Euthanize animals and isolate pulmonary arteries.
-
Perform wire myography to assess endothelium-dependent and -independent vasodilation.
-
-
Biomarker Analysis:
-
Collect blood at the time of euthanasia for analysis of early biomarkers of endothelial injury and inflammation.
-
-
Data Presentation
Table 1: Comparison of Chronic and Acute this compound PAH Models
| Parameter | Chronic Model | Acute Model |
| MCT Dose | 60 mg/kg (single s.c. or i.p. injection)[5][9][12] | 40-60 mg/kg (single i.p. injection)[16][17] |
| Time Course | 21-28 days[1][5] | 3-7 days |
| Primary Pathology | Pulmonary vascular remodeling, RV hypertrophy[1][6] | Endothelial dysfunction, inflammation[3][8] |
| Key Assessments | RVSP, mPAP, Fulton Index, Histology[14][15][18] | Inflammatory cytokines, vascular reactivity[19] |
Table 2: Expected Quantitative Data in the Chronic MCT-PAH Model (at 28 days)
| Parameter | Control | MCT-Treated |
| Right Ventricular Systolic Pressure (RVSP) (mmHg) | 20-30 | 40-60[1] |
| Mean Pulmonary Arterial Pressure (mPAP) (mmHg) | 15-20 | 30-45 |
| Fulton Index (RV / (LV+S)) | 0.25-0.30 | 0.40-0.60[14] |
| Pulmonary Artery Medial Wall Thickness (% of vessel diameter) | 10-15% | 25-40% |
| Tricuspid Annular Plane Systolic Excursion (TAPSE) (mm) | 2.5-3.5 | 1.0-2.0 |
Table 3: Key Biomarkers in MCT-Induced PAH
| Biomarker | Stage Primarily Assessed | Description |
| BNP / NT-proBNP | Chronic | Released from stressed cardiomyocytes; correlates with RV dysfunction.[10] |
| Endothelin-1 (ET-1) | Acute & Chronic | Potent vasoconstrictor; levels are elevated in PAH.[9] |
| TNF-α, IL-1β, IL-6 | Acute | Pro-inflammatory cytokines involved in the initial inflammatory response.[3][10] |
| Asymmetric Dimethylarginine (ADMA) | Acute & Chronic | Endogenous inhibitor of nitric oxide synthase; marker of endothelial dysfunction.[19] |
| Matrix Metalloproteinases (MMPs) | Chronic | Involved in extracellular matrix remodeling.[20] |
Conclusion
The this compound-induced PAH model in rats is a versatile and reproducible tool for studying the pathophysiology of pulmonary hypertension and for the preclinical evaluation of novel therapies. By differentiating between the chronic and acute phases of the disease, researchers can investigate specific aspects of PAH, from the initial inflammatory insults and endothelial dysfunction to the established vascular remodeling and right ventricular failure. The detailed protocols and expected outcomes presented in these application notes provide a solid foundation for the successful implementation of these models in a research setting. Careful adherence to these protocols will ensure the generation of reliable and consistent data, ultimately contributing to a better understanding and treatment of this devastating disease.
References
- 1. Pulmonary Artery Hypertension Model in Rats by this compound Administration | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. ahajournals.org [ahajournals.org]
- 9. This compound-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biomarkers in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cordynamics.com [cordynamics.com]
- 12. researchgate.net [researchgate.net]
- 13. Changes in heart morphometric parameters over the course of a this compound-induced pulmonary arterial hypertension rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of right ventricular function after this compound-induced pulmonary hypertension in the intact rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Pulmonary arterial hypertension induced by a novel method: Twice-intraperitoneal injection of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [Effects of various doses of this compound administration on the development of pulmonary hypertension and its regression in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Right Ventricle Remodeling Metabolic Signature in Experimental Pulmonary Hypertension Models of Chronic Hypoxia and this compound Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessment of the endothelial functions in this compound-induced pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for Inducing Right Ventricular Hypertrophy Using Monocrotaline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing monocrotaline (MCT) to induce right ventricular hypertrophy (RVH) in preclinical animal models. This model is a well-established and widely used tool for studying the pathophysiology of pulmonary hypertension (PH) and subsequent right heart failure, as well as for evaluating the efficacy of novel therapeutic interventions.
Introduction
This compound is a pyrrolizidine alkaloid that, when metabolized by the liver, forms a toxic pyrrole that primarily injures the pulmonary vascular endothelium.[1][2] This endothelial damage initiates a cascade of events including inflammation, vascular remodeling, and a progressive increase in pulmonary vascular resistance, leading to pulmonary hypertension.[1][2][3][4] The sustained pressure overload on the right ventricle (RV) results in a compensatory hypertrophic response, which can eventually progress to dilation and failure.[1][5][6] The MCT-induced model is valued for its reproducibility and its ability to mimic many key aspects of human PH-induced RVH.[2]
Mechanism of Action
The induction of RVH by this compound is a multi-step process:
-
Hepatic Activation: this compound is bioactivated in the liver by cytochrome P450 enzymes to its active metabolite, this compound pyrrole (MCTP).[2][7]
-
Endothelial Injury: MCTP travels to the lungs and causes significant injury to the pulmonary arterial endothelial cells.[1][7] This leads to endothelial dysfunction, characterized by an imbalance in the production of vasodilators and vasoconstrictors, and a pro-inflammatory and pro-thrombotic state.
-
Vascular Remodeling: The initial endothelial injury triggers a chronic inflammatory response and the proliferation of pulmonary artery smooth muscle cells, leading to medial hypertrophy and adventitial fibrosis of the pulmonary arterioles.[1][8] These changes result in narrowed and stiffened pulmonary arteries.
-
Pulmonary Hypertension: The progressive vascular remodeling increases pulmonary vascular resistance, leading to a sustained elevation in pulmonary artery pressure.[5][8]
-
Right Ventricular Hypertrophy: The right ventricle must work harder to pump blood against the increased afterload, leading to a compensatory thickening of the RV free wall (hypertrophy).[1][5][6] If the pressure overload is severe and sustained, this compensatory phase can transition to decompensated right heart failure.[1][6]
Experimental Protocols
Animal Models
The most commonly used animal models for MCT-induced RVH are rats, with Wistar and Sprague-Dawley being the predominant strains.[1] It is important to note that Wistar rats may exhibit a more severe response to MCT compared to Sprague-Dawley rats.[1] The choice of strain and sex can influence the development and severity of the disease, with some studies suggesting that female hormones may have a protective effect.[1]
This compound Administration
A single subcutaneous (s.c.) or intraperitoneal (i.p.) injection of this compound is the standard method of administration.[1][9]
Protocol for Induction of Right Ventricular Hypertrophy:
-
Animal Preparation: Use young adult male Wistar or Sprague-Dawley rats (e.g., 5 weeks old).[6] Allow animals to acclimate for at least one week before the experiment.
-
This compound Solution Preparation: Dissolve this compound (Sigma-Aldrich, St. Louis, MO, USA) in sterile saline, slightly acidified with HCl to aid dissolution, and then neutralize with NaOH. The final concentration should be prepared to deliver the desired dose in a small volume (e.g., 1-2 mL/kg).
-
Administration: Administer a single subcutaneous or intraperitoneal injection of this compound.
-
For Compensated RV Hypertrophy: A lower dose of 30-40 mg/kg can be used.[1][8][10][11][12] This typically results in stable RVH without progressing to heart failure for up to 12 weeks.[1]
-
For RV Hypertrophy with Progression to Failure: A standard dose of 60 mg/kg is commonly used.[1][6][9][13][14] This dose generally induces RVH by 2 weeks, with signs of right heart failure appearing around 4-5 weeks post-injection.[1]
-
For Severe RV Failure: A higher dose of 80 mg/kg can be used to induce a more rapid and severe progression to RV failure.[10][11][12]
-
-
Monitoring: Regularly monitor the animals for clinical signs of distress, including weight loss, lethargy, and respiratory difficulty. Body weight should be recorded regularly.[10]
-
Endpoint Analysis: The typical endpoint for studying compensated RVH is 3-4 weeks post-MCT injection. For studies investigating the transition to heart failure, endpoints may extend to 5-6 weeks.
Assessment of Right Ventricular Hypertrophy
A comprehensive assessment of RVH involves hemodynamic, gravimetric, and histological measurements.
Protocol for Endpoint Analysis:
-
Hemodynamic Measurements (Invasive):
-
Anesthetize the rat (e.g., with isoflurane or ketamine/xylazine).
-
Perform a right heart catheterization by inserting a pressure-conductance catheter into the right ventricle via the jugular vein to measure right ventricular systolic pressure (RVSP) and right ventricular end-diastolic pressure (RVEDP).[10][11][12][15]
-
-
Gravimetric Analysis (Fulton Index):
-
Following hemodynamic measurements, euthanize the animal.
-
Excise the heart and lungs. The lungs can be weighed to assess for edema.[1]
-
Dissect the heart, separating the right ventricular free wall (RV) from the left ventricle plus septum (LV+S).
-
Blot the tissues dry and weigh them individually.
-
Calculate the Fulton index, a measure of RVH, as the ratio of the RV weight to the LV+S weight (RV/[LV+S]).[10][11][12][16]
-
-
Histological Analysis:
-
Fix the heart and lung tissues in 10% formalin and embed in paraffin.
-
Section the tissues and perform staining:
-
Hematoxylin and Eosin (H&E): To assess cardiomyocyte size and general morphology.
-
Masson's Trichrome or Sirius Red: To quantify interstitial fibrosis in the right ventricle.
-
-
For pulmonary vascular remodeling, measure the medial wall thickness of small pulmonary arteries.[16]
-
Data Presentation
The following tables summarize typical quantitative data obtained from MCT-induced RVH models.
Table 1: Hemodynamic and Gravimetric Data in MCT-induced RVH (4 weeks post-injection)
| Parameter | Control | MCT (30 mg/kg) | MCT (80 mg/kg) |
| RV Systolic Pressure (mmHg) | ~25 | ~33 | ~42 |
| RV Ejection Fraction (%) | ~49 | ~40 | ~26 |
| RV/(LV+S) Weight Ratio (Fulton Index) | ~0.29 | ~0.35 | ~0.49 |
Data adapted from Hessel et al., 2006.[10][11][12]
Table 2: Timeline of Pathological Changes after a Single 60 mg/kg MCT Injection
| Time Post-Injection | Key Pathological Events |
| 24 hours | Infiltration of mononuclear inflammatory cells in pulmonary vessels.[1] |
| 1-2 weeks | Development of pulmonary hypertension and initial signs of RV hypertrophy. |
| 3-4 weeks | Established RV hypertrophy, increased RV systolic pressure.[1] |
| 4-6 weeks | Progression to right heart failure, with increased RV dilation, fibrosis, and mortality.[1] |
Signaling Pathways in MCT-Induced RVH
Several signaling pathways are implicated in the pathogenesis of MCT-induced RVH. These include pathways related to oxidative stress, inflammation, and fibrosis.
-
Oxidative Stress: Increased production of reactive oxygen species (ROS) in the RV contributes to cardiomyocyte hypertrophy and apoptosis.[17]
-
Inflammation: Inflammatory cell infiltration and the release of pro-inflammatory cytokines contribute to both pulmonary vascular remodeling and direct cardiac injury.[1]
-
Fibrosis: Activation of fibroblasts leads to the deposition of extracellular matrix proteins, resulting in interstitial fibrosis in the right ventricle. The ERK1/2, JNK, and NF-κB signaling pathways are involved in this process.[13]
-
Metabolic Dysregulation: Alterations in cardiac metabolism, including a shift towards glycolysis, are observed in the hypertrophied right ventricle.[17]
-
Autophagy: The process of autophagy is activated in a stage-dependent manner during RV remodeling, with upregulation of LC3 and p62.[17] The AMPK and mTOR signaling pathways are key regulators of this process.[17]
Visualizations
Experimental Workflow
References
- 1. The this compound Rat Model of Right Heart Disease Induced by Pulmonary Artery Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The this compound Rat Model of Right Heart Disease Induced by Pulmonary Artery Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Effects of a chronic exercise training protocol on oxidative stress and right ventricular hypertrophy in this compound-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Characterization of right ventricular function after this compound-induced pulmonary hypertension in the intact rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Frontiers | An integrated proteomic and transcriptomic signature of the failing right ventricle in this compound induced pulmonary arterial hypertension in male rats [frontiersin.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Effects of exercise on this compound-induced changes in right heart function and pulmonary artery remodeling in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Induces Endothelial Injury and Pulmonary Hypertension by Targeting the Extracellular Calcium–Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pulmonary Hypertension and Right Ventricle: A Pathophysiological Insight - PMC [pmc.ncbi.nlm.nih.gov]
Monocrotaline Model for Studying Hepatic Veno-Occlusive Disease/Sinusoidal Obstruction Syndrome: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The monocrotaline (MCT) model is a widely utilized and reproducible animal model for inducing hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS). This condition is a significant and often fatal complication associated with cytoreductive therapy prior to hematopoietic stem cell transplantation, as well as exposure to certain chemotherapeutic agents like oxaliplatin and pyrrolizidine alkaloid-containing herbal remedies.[1][2][3] The MCT model recapitulates the key pathogenic features of human VOD/SOS, making it an invaluable tool for investigating the disease's underlying mechanisms and for the preclinical evaluation of novel therapeutic agents.
This document provides detailed application notes and protocols for establishing and utilizing the this compound model of VOD/SOS in a research setting.
Pathophysiology and Mechanism of this compound-Induced VOD/SOS
This compound, a pyrrolizidine alkaloid derived from the Crotalaria spectabilis plant, is metabolically activated in the liver by cytochrome P-450 3A to its toxic metabolite, this compound pyrrole (MCTP).[4] MCTP is a highly reactive electrophile that primarily targets the sinusoidal endothelial cells (SECs) of the liver. The pathogenesis of MCT-induced VOD/SOS is a multi-step process:
-
Initial Endothelial Injury: MCTP directly damages the SECs, leading to their rounding, detachment from the sinusoidal wall, and subsequent sloughing into the sinusoidal lumen.[1][5] This initial damage can be observed within 24 to 48 hours of MCT administration.[1]
-
Sinusoidal Obstruction: The sloughed endothelial cells, along with red blood cells and cellular debris, are swept downstream and obstruct the sinusoids and terminal hepatic venules.[1] This obstruction leads to sinusoidal congestion, hemorrhage, and centrilobular hepatocellular necrosis.[1][5]
-
Downstream Molecular Events: The initial endothelial injury triggers a cascade of molecular events that exacerbate the pathology. These include:
-
Glutathione Depletion: The toxic insult depletes glutathione levels in SECs, rendering them more susceptible to oxidative stress and cell death.[1]
-
Nitric Oxide Depletion: A decrease in nitric oxide levels contributes to vasoconstriction and further impairs sinusoidal blood flow.[1]
-
Increased Matrix Metalloproteinases (MMPs): There is an early increase in MMP-9 and a later increase in MMP-2, which are primarily released by SECs.[1][6] These enzymes degrade the extracellular matrix in the space of Disse, contributing to the loss of endothelial cell adhesion.[1][6]
-
Inflammatory Response: The recruitment of monocytes and macrophages to the site of injury contributes to the inflammatory milieu.[5]
-
-
Fibrosis: In later stages, subendothelial and adventitial fibrosis of the central veins can occur.[5]
Experimental Protocols
Animal Model
The most common animal model for MCT-induced VOD/SOS is the rat, with Sprague-Dawley and Wistar strains being frequently used.[4] It is important to note that Wistar rats may exhibit a more severe response to MCT than Sprague-Dawley rats.[4]
This compound Preparation and Administration
This compound (Sigma-Aldrich or other reputable supplier) is typically dissolved in a suitable vehicle, such as phosphate-buffered saline (PBS). The solution should be freshly prepared before each use.
Administration Routes:
-
Oral Gavage: This is a common and clinically relevant route of administration.
-
Intraperitoneal (i.p.) Injection: This route is also frequently used.
-
Subcutaneous (s.c.) Injection: While used in some studies, this route is more commonly associated with inducing pulmonary arterial hypertension.[7]
-
Portal Vein Injection: This is a more invasive method but allows for direct delivery of MCT to the liver.[8]
Induction of VOD/SOS in Rats
The following protocols are based on published studies and can be adapted as needed.
Protocol 1: Acute, Dose-Dependent VOD/SOS Model [2][3]
-
Animals: Male rats (e.g., Sprague-Dawley).
-
This compound Dosing:
-
Administration: Single dose administered via oral gavage.
-
Timeline: Animals are typically sacrificed at day 7 or day 10 post-administration for analysis.[2][3]
-
Expected Outcomes: The 160 mg/kg dose is expected to produce severe clinical symptoms and clear histopathological evidence of VOD/SOS.[2][3] The 100 mg/kg dose will likely result in milder and potentially reversible manifestations.[2][3]
Protocol 2: Model for Studying Therapeutic Interventions [9]
-
Animals: Rats.
-
This compound Dosing: 90 mg/kg body weight.[9]
-
Administration: Single dose administered via oral gavage.
-
Therapeutic Intervention: The therapeutic agent (e.g., sorafenib at 2 mg/kg) can be administered at specific time points before and/or after MCT administration (e.g., 36 hours and 12 hours before MCT).[9]
-
Timeline: Liver tissues and blood samples are collected at 48 hours after MCT administration for evaluation.[9]
-
Endpoints: Evaluation of SOS scores, serum transaminase levels, and survival after hepatectomy.[9]
Assessment of VOD/SOS
A comprehensive assessment of VOD/SOS in the MCT model involves a combination of clinical, biochemical, and histopathological evaluations.
Clinical Observations:
-
Body Weight: Monitor for weight gain, which can be indicative of ascites.[1]
-
Ascites: Visually inspect for abdominal distension and measure the volume of ascitic fluid upon sacrifice.[2]
-
Hepatomegaly: Measure liver weight and calculate the liver-to-body weight ratio.[2]
-
Jaundice: Observe for yellowing of the skin and sclera.[1]
-
Mortality: Record the number and timing of any deaths.[2]
Biochemical Analysis:
-
Liver Enzymes: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess hepatocellular injury.[10]
-
Bilirubin: Measure total serum bilirubin to assess liver function.[10]
-
Albumin: Measure serum albumin levels as an indicator of synthetic liver function.[10]
Histopathological Evaluation:
-
Tissue Collection: At the time of sacrifice, perfuse the liver with saline followed by a fixative (e.g., 10% neutral buffered formalin).
-
Staining: Embed the liver tissue in paraffin and prepare sections for staining with Hematoxylin and Eosin (H&E) and Masson's trichrome.[3]
-
Microscopic Examination: Evaluate the stained sections for the characteristic features of VOD/SOS, including:
-
Scoring Systems: Utilize a standardized scoring system, such as a modified Deleve scoring system, to quantify the severity of the histopathological changes.[2]
Immunohistochemistry:
-
Stain for endothelial cell markers (e.g., RECA-1) to assess endothelial cell injury.[10]
-
Stain for markers of inflammation (e.g., ED-1 for monocytes/macrophages, ED-2 for Kupffer cells) to evaluate the inflammatory response.[5]
Electron Microscopy:
-
Transmission and scanning electron microscopy can be used to visualize ultrastructural changes in the SECs and the sinusoidal wall.[5]
Data Presentation
Quantitative data from studies using the this compound model should be summarized in clearly structured tables for easy comparison.
Table 1: Dose-Dependent Effects of this compound in a Rat Model of VOD/SOS
| Parameter | Control (PBS) | This compound (100 mg/kg) | This compound (160 mg/kg) |
| Clinical Manifestations | |||
| Ascites | Absent | Mild/Absent | Present |
| Hepatomegaly | Absent | Mild | Severe |
| Mortality | 0% | Low | ~6.7% (2/30)[2][3] |
| Biochemical Markers (Day 7) | |||
| ALT (U/L) | Normal | Elevated | Significantly Elevated |
| AST (U/L) | Normal | Elevated | Significantly Elevated |
| Total Bilirubin (mg/dL) | Normal | Elevated | Significantly Elevated |
| Histopathology (Day 7) | |||
| Sinusoidal Congestion | Absent | Mild | Severe |
| Centrilobular Necrosis | Absent | Mild | Severe |
| Central Vein Endothelial Damage | Absent | Mild | Severe |
| Reversibility | N/A | Potentially Reversible[2][3] | Irreversible[2][3] |
Table 2: Efficacy of a Therapeutic Agent in the this compound VOD/SOS Model
| Parameter | Vehicle + MCT (90 mg/kg) | Sorafenib (2 mg/kg) + MCT (90 mg/kg) |
| Biochemical Markers (48h) | ||
| Serum Transaminase Levels | Significantly Elevated | Significantly Reduced[9] |
| Histopathology (48h) | ||
| Total SOS Score | High | Significantly Decreased[9] |
| Survival | ||
| Survival after Hepatectomy | 20%[9] | 45%[9] |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Sinusoidal Obstruction Syndrome (Hepatic Veno-Occlusive Disease) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reliable experimental model of hepatic veno-occlusive disease caused by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hbpdint.com [hbpdint.com]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of a reproducible rat model of hepatic veno-occlusive disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sinusoidal obstruction syndrome (veno-occlusive disease) in the rat is prevented by matrix metalloproteinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Maprotiline Prevents this compound-Induced Pulmonary Arterial Hypertension in Rats [frontiersin.org]
- 8. [Sinusoidal obstruction syndrome induced by this compound in a large animal experiment - a pilot study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sorafenib attenuates this compound-induced sinusoidal obstruction syndrome in rats through suppression of JNK and MMP-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Melatonin attenuates this compound-induced hepatic sinusoidal obstruction syndrome in rats via activation of Sirtuin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed timeline of disease progression in the monocrotaline (MCT)-induced pulmonary arterial hypertension (PAH) rodent model, a widely used preclinical model for studying the pathophysiology of PAH and for evaluating potential therapeutic agents. The information is intended to guide researchers in designing and interpreting experiments using this model.
Introduction
Pulmonary arterial hypertension is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right ventricular hypertrophy and eventual heart failure.[1][2][3] The MCT-induced PAH model in rats is a well-established and reproducible method for mimicking these pathological changes.[3][4] A single subcutaneous or intraperitoneal injection of MCT, a pyrrolizidine alkaloid from the plant Crotalaria spectabilis, leads to endothelial cell injury in the pulmonary vasculature, initiating a cascade of events that culminate in PAH.[4][5]
Timeline of Disease Progression
The progression of MCT-induced PAH is time-dependent, with distinct pathological and physiological changes occurring at different stages post-injection. The following tables summarize the key quantitative changes observed in this model.
Hemodynamic and Right Ventricular Hypertrophy Progression
Table 1: Hemodynamic and Right Ventricular Hypertrophy Parameters Post-MCT Injection (60 mg/kg)
| Time Post-MCT Injection | Mean Pulmonary Arterial Pressure (mPAP) (mmHg) | Right Ventricular Systolic Pressure (RVSP) (mmHg) | Right Ventricular Hypertrophy Index (RVHI) / Fulton Index (RV/LV+S) | Key Observations |
| Week 1 (Day 1-7) | Baseline | Baseline | Baseline | Acute inflammatory phase begins with an increase in pro-inflammatory cytokines like TNF-α and IL-1β.[6] Nitrosative stress is present.[7] |
| Week 2 (Day 14) | Mildly Elevated | ~30-40 | ~0.3-0.4 | Onset of RV hypertrophy.[1] Pulmonary vascular remodeling begins.[8] Echocardiographic changes in pulmonary artery waveform become apparent.[9] |
| Week 3 (Day 21) | Moderately Elevated (~35-50) | ~40-60 | ~0.4-0.6 | Established PAH with significant RV hypertrophy.[10][11] Pulmonary vascular remodeling is evident with increased medial wall thickness.[10] |
| Week 4 (Day 28) | Severely Elevated (>50) | >60 | >0.6 | Severe PAH with significant RV dysfunction and signs of heart failure.[12] This is a common timepoint for therapeutic intervention studies.[9] |
| Weeks 4-6 | Sustained Severe Elevation | Sustained Severe Elevation | Sustained Severe Elevation | High mortality rate due to right heart failure.[1] |
Note: Values are approximate and can vary based on rat strain, age, sex, and specific experimental conditions.
Histological and Inflammatory Progression
Table 2: Histological and Inflammatory Changes Post-MCT Injection
| Time Post-MCT Injection | Pulmonary Vascular Remodeling | Inflammation | Key Cellular and Molecular Events |
| Week 1 (Day 1-6) | Minimal | Acute inflammation with infiltration of mononuclear cells.[13] | Increased TNF-α and IL-1β.[6] M1 macrophage infiltration begins.[10] |
| Week 2 (Day 7-14) | Thickening of the medial layer of pulmonary arterioles. | Chronic inflammation with both pro- and anti-inflammatory cytokines present.[6] | M2 macrophage accumulation begins.[10] Increased expression of endothelin-1 (ET-1).[14] |
| Week 3 (Day 21) | Significant medial hypertrophy and muscularization of small pulmonary arteries.[10] | Persistent inflammation. | Increased expression of Brain Natriuretic Peptide (BNP).[14] |
| Week 4 (Day 28) | Severe vascular remodeling with luminal narrowing. | Chronic inflammation with a high M2/M1 macrophage ratio.[6] | Significant fibrosis and extracellular matrix deposition. |
Experimental Protocols
Protocol 1: Induction of PAH with this compound
Objective: To induce pulmonary arterial hypertension in rats using a single injection of this compound.
Materials:
-
This compound (Sigma-Aldrich or equivalent)
-
1 M HCl
-
3 M NaOH
-
0.9% NaCl (sterile saline)
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Syringes and needles for injection
Procedure:
-
Preparation of MCT Solution:
-
Animal Dosing:
-
Post-Injection Monitoring:
-
Monitor the animals daily for clinical signs of PAH, such as tachypnea, cyanosis, and lethargy, especially after week 3.
-
Provide standard housing, food, and water ad libitum.
-
Protocol 2: Hemodynamic Assessment via Right Heart Catheterization
Objective: To measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) in anesthetized rats.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Pressure transducer and data acquisition system
-
Catheter (e.g., 2F micro-tip pressure catheter)
-
Surgical instruments
-
Heating pad
Procedure:
-
Anesthesia: Anesthetize the rat and ensure a stable plane of anesthesia.
-
Surgical Preparation:
-
Place the rat in a supine position on a heating pad to maintain body temperature.
-
Make a midline incision in the neck to expose the right jugular vein.
-
-
Catheter Insertion:
-
Carefully insert the pressure catheter into the right jugular vein.
-
Advance the catheter through the right atrium and into the right ventricle. The pressure waveform will change distinctly upon entering the right ventricle.
-
To measure mPAP, further advance the catheter into the pulmonary artery.
-
-
Data Recording:
-
Allow the pressure readings to stabilize for a few minutes.
-
Record RVSP and mPAP for a period of 5-10 minutes.
-
-
Euthanasia and Tissue Collection: Following hemodynamic measurements, the animal can be euthanized for tissue collection (heart and lungs).
Protocol 3: Assessment of Right Ventricular Hypertrophy (Fulton Index)
Objective: To quantify the degree of right ventricular hypertrophy.
Materials:
-
Dissecting scissors and forceps
-
Analytical balance
Procedure:
-
Heart Excision: Following euthanasia, carefully excise the heart.
-
Dissection:
-
Separate the atria from the ventricles.
-
Dissect the right ventricular free wall (RV) from the left ventricle and septum (LV+S).
-
-
Weighing:
-
Gently blot the tissues to remove excess blood.
-
Weigh the RV and the LV+S separately.
-
-
Calculation:
-
Calculate the Fulton Index using the formula: RV / (LV+S). An increased ratio indicates right ventricular hypertrophy.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway in MCT-Induced PAH
The pathogenesis of MCT-induced PAH involves complex signaling cascades. One of the key pathways implicated is the PI3K/Akt pathway, which is associated with the inflammatory response in this model.[6] Additionally, the mevalonate pathway, which is involved in cholesterol synthesis, has been shown to be altered, impacting small G-protein signaling and oxidative stress.[15]
Experimental Workflow for a Preclinical Study
A typical preclinical study evaluating a therapeutic agent in the MCT-induced PAH model follows a structured workflow.
Conclusion
The this compound-induced PAH model is an invaluable tool for understanding the pathogenesis of pulmonary hypertension and for the preclinical assessment of novel therapies. A thorough understanding of the timeline of disease progression and standardized experimental protocols are crucial for obtaining reliable and reproducible data. These application notes provide a comprehensive overview to aid researchers in their studies of this complex disease.
References
- 1. The this compound Rat Model of Right Heart Disease Induced by Pulmonary Artery Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. This compound-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Characteristics of inflammation process in this compound-induced pulmonary arterial hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The progression of pulmonary arterial hypertension induced by this compound is characterized by lung nitrosative and oxidative stress, and impaired pulmonary artery reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pulmonary arterial hypertension induced by a novel method: Twice-intraperitoneal injection of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phenotype and Function of Macrophage Polarization in this compound-Induced Pulmonary Arterial Hypertension Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Changes in heart morphometric parameters over the course of a this compound-induced pulmonary arterial hypertension rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Histological Staining in Monocrotaline-Induced Lung Injury
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key histological staining techniques utilized in the study of monocrotaline (MCT)-induced lung injury, a widely used preclinical model of pulmonary hypertension and lung fibrosis. Detailed protocols and guidance on data interpretation are included to assist researchers in assessing pathological changes in lung tissue.
Introduction to this compound-Induced Lung Injury
This compound, a pyrrolizidine alkaloid, induces endothelial cell injury in the pulmonary vasculature, leading to a cascade of events that mimic human pulmonary arterial hypertension (PAH). The pathological hallmarks of MCT-induced lung injury include:
-
Pulmonary Vascular Remodeling: Thickening of the medial layer of pulmonary arterioles due to smooth muscle cell proliferation and migration.
-
Fibrosis: Excessive deposition of extracellular matrix components, particularly collagen, in the lung parenchyma and around blood vessels.
-
Inflammation: Infiltration of inflammatory cells.
-
Apoptosis: Programmed cell death of endothelial and other cell types.
Histological staining is a cornerstone for visualizing and quantifying these pathological changes, enabling the evaluation of disease progression and the efficacy of therapeutic interventions.
Key Histological Staining Techniques
Masson's Trichrome Stain for Collagen and Fibrosis
Application: Masson's trichrome is a differential stain used to distinguish collagen fibers from other tissue components. In MCT-induced lung injury, it is invaluable for assessing the extent and distribution of fibrosis.[1][2][3][4] Collagen fibers are stained blue, nuclei are stained black, and cytoplasm, muscle, and erythrocytes are stained red.[2]
Interpretation: An increase in blue staining in the lung parenchyma and around pulmonary vessels is indicative of fibrotic remodeling. The intensity and area of blue staining can be quantified using image analysis software to provide a semi-quantitative measure of fibrosis.
Picro-Sirius Red (PSR) Stain for Collagen Subtypes
Application: Picro-Sirius Red staining, when viewed under polarized light, allows for the differentiation of collagen types. Thicker, more mature type I collagen fibers appear yellow-orange, while thinner, newly formed type III collagen fibers appear green. This technique offers a more detailed analysis of the fibrotic response compared to Masson's trichrome.
Interpretation: The ratio of type I to type III collagen can provide insights into the stage and dynamics of the fibrotic process. An increase in the proportion of type I collagen suggests a more mature and potentially less reversible fibrosis. Quantitative analysis of the stained area for each color can be performed.[5][6][7]
Verhoeff-Van Gieson (VVG) Stain for Elastic Fibers
Application: The Verhoeff-Van Gieson stain is used to visualize elastic fibers, which are critical components of blood vessel walls.[8] In MCT-induced lung injury, this stain helps to assess the structural integrity of the pulmonary vasculature. Elastic fibers are stained black, collagen is stained red/pink, and other tissue elements are stained yellow.[8]
Interpretation: Disruption, fragmentation, or loss of the internal and external elastic laminae of pulmonary arteries are key features of vascular remodeling in this model. A modified VVG stain can be particularly useful for visualizing the fine elastic fibers of small pulmonary vessels.[9]
Immunohistochemistry (IHC) for α-Smooth Muscle Actin (α-SMA)
Application: Immunohistochemistry for α-SMA is used to identify myofibroblasts and to assess the muscularization of small, previously non-muscularized pulmonary arterioles.[10][11] α-SMA is a marker for smooth muscle cells and myofibroblasts, which are key contributors to vascular remodeling.[10][12]
Interpretation: An increased expression of α-SMA in the medial layer of small pulmonary arteries and the appearance of α-SMA-positive cells in the intima and adventitia are indicative of vascular remodeling. The percentage of muscularized arterioles and the thickness of the medial layer can be quantified.[12]
TUNEL Assay for Apoptosis
Application: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a method for detecting DNA fragmentation, a hallmark of apoptosis.[13][14][15][16] It is used to identify and quantify apoptotic cells in the lung tissue of MCT-treated animals.
Interpretation: An increase in the number of TUNEL-positive cells, particularly in the endothelium of pulmonary arteries, is an early event in MCT-induced lung injury.[17] The number of apoptotic cells can be counted and expressed as an apoptotic index (percentage of TUNEL-positive cells).
Quantitative Data Summary
The following tables summarize typical quantitative findings from histological analyses in this compound-induced lung injury models.
Table 1: Quantification of Pulmonary Fibrosis
| Staining Technique | Parameter Measured | Control Group (Typical Value) | MCT-Treated Group (Typical Value) | Reference |
| Masson's Trichrome | Collagen Volume Fraction (%) | 5-10 | 25-40 | [1][18] |
| Picro-Sirius Red | Collagen Area Fraction (%) | 2-5 | 15-30 | [19] |
Table 2: Quantification of Pulmonary Vascular Remodeling
| Staining Technique | Parameter Measured | Control Group (Typical Value) | MCT-Treated Group (Typical Value) | Reference |
| α-SMA Immunohistochemistry | Medial Wall Thickness (%) | 10-15 | 30-50 | [10][12] |
| α-SMA Immunohistochemistry | % Muscularized Arteries (<50 µm) | < 20 | > 70 | [10] |
| Verhoeff-Van Gieson | Elastic Lamina Disruption Score | 0-1 (mild) | 2-3 (moderate to severe) | [20] |
Table 3: Quantification of Apoptosis
| Staining Technique | Parameter Measured | Control Group (Typical Value) | MCT-Treated Group (Typical Value) | Reference |
| TUNEL Assay | Apoptotic Index (%) | < 1 | 5-15 | [17] |
Experimental Protocols
Protocol 1: Masson's Trichrome Staining
-
Reagents: Bouin's solution, Weigert's iron hematoxylin, Biebrich scarlet-acid fuchsin solution, phosphomolybdic-phosphotungstic acid solution, aniline blue solution, 1% acetic acid.
-
Procedure:
-
Deparaffinize and rehydrate lung tissue sections to distilled water.
-
Mordant in Bouin's solution at 56-60°C for 1 hour or overnight at room temperature.
-
Wash in running tap water until the yellow color disappears.
-
Stain in Weigert's iron hematoxylin for 10 minutes.
-
Wash in running tap water for 10 minutes.
-
Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.
-
Rinse in distilled water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain in aniline blue solution for 5-10 minutes.
-
Differentiate in 1% acetic acid solution for 1 minute.
-
Dehydrate through graded alcohols, clear in xylene, and mount.[2]
-
Protocol 2: Picro-Sirius Red Staining
-
Reagents: Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid), 0.5% acetic acid.
-
Procedure:
-
Deparaffinize and rehydrate lung tissue sections to distilled water.
-
Stain in Picro-Sirius Red solution for 1 hour.
-
Rinse quickly in two changes of 0.5% acetic acid.
-
Dehydrate rapidly through graded alcohols, clear in xylene, and mount.
-
For visualization of collagen subtypes, view under a polarized light microscope.
-
Protocol 3: Verhoeff-Van Gieson Staining
-
Reagents: Verhoeff's elastic stain (hematoxylin, ferric chloride, iodine solution), 2% ferric chloride, Van Gieson's solution (picric acid and acid fuchsin).
-
Procedure:
-
Deparaffinize and rehydrate lung tissue sections to distilled water.
-
Stain in Verhoeff's elastic stain for 15-60 minutes.
-
Differentiate in 2% ferric chloride, checking microscopically until elastic fibers are distinct and the background is pale gray to white.
-
Wash in running tap water for 5 minutes.
-
Counterstain in Van Gieson's solution for 1-5 minutes.
-
Dehydrate through graded alcohols, clear in xylene, and mount.[8]
-
Protocol 4: α-Smooth Muscle Actin Immunohistochemistry
-
Reagents: Primary antibody (anti-α-SMA), secondary antibody (e.g., biotinylated anti-mouse IgG), detection system (e.g., streptavidin-HRP and DAB), antigen retrieval solution (e.g., citrate buffer, pH 6.0).
-
Procedure:
-
Deparaffinize and rehydrate lung tissue sections.
-
Perform antigen retrieval by heating sections in citrate buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with normal serum.
-
Incubate with the primary anti-α-SMA antibody.
-
Wash and incubate with the biotinylated secondary antibody.
-
Wash and incubate with the streptavidin-HRP complex.
-
Develop the color with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount.
-
Protocol 5: TUNEL Assay
-
Reagents: Proteinase K, TdT reaction buffer, TdT enzyme, labeled dUTP (e.g., biotin-dUTP or fluorescent-dUTP), stop/wash buffer, detection reagent (if using biotin-dUTP, e.g., streptavidin-HRP and DAB or streptavidin-fluorescein).
-
Procedure:
-
Deparaffinize and rehydrate lung tissue sections.
-
Permeabilize the tissue by incubating with Proteinase K.
-
Incubate sections with the TdT reaction mixture (TdT enzyme, labeled dUTP, and buffer) in a humidified chamber.
-
Stop the reaction by washing with the stop/wash buffer.
-
If using a biotin-labeled dUTP, incubate with the detection reagent (e.g., streptavidin-HRP).
-
If using an enzymatic detection, add the substrate (e.g., DAB).
-
Counterstain with a suitable nuclear stain (e.g., hematoxylin or DAPI).
-
Signaling Pathways and Experimental Workflow Diagrams
Caption: Key signaling pathways in this compound-induced lung injury.
Caption: Experimental workflow for histological analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Transgenic expression of human matrix metalloproteinase-9 augments this compound-induced pulmonary arterial hypertension in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a murine model of this compound pyrrole-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Robust quantitative assessment of collagen fibers with picrosirius red stain and linearly polarized light as demonstrated on atherosclerotic plaque samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Macro-based collagen quantification and segmentation in picrosirius red-stained heart sections using light microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of collagen content within picrosirius red stained paraffin-embedded tissue sections using fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Modified Verhoeff-Van Gieson Elastin Histochemical Stain to Enable Pulmonary Arterial Hypertension Model Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. α-Smooth muscle actin is an inconsistent marker of fibroblasts responsible for force-dependent TGFβ activation or collagen production across multiple models of organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. TUNEL assay - Wikipedia [en.wikipedia.org]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biotna.net [biotna.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Increase of collagen synthesis in pulmonary arteries of this compound-treated rats | Scilit [scilit.com]
- 20. Nanoscale study of calcium handling remodeling in right ventricular cardiomyocytes following pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Echocardiographic Assessment of Monocrotaline-Treated Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the essential echocardiographic parameters for assessing right ventricular (RV) function in a monocrotaline (MCT)-induced pulmonary arterial hypertension (PAH) rat model. This model is a cornerstone in preclinical research for evaluating the efficacy of novel therapeutic agents.
Introduction to the this compound Rat Model of Pulmonary Arterial Hypertension
The this compound (MCT) rat model is a widely utilized and reproducible preclinical model for studying pulmonary arterial hypertension (PAH). A single subcutaneous injection of MCT, a pyrrolizidine alkaloid, induces endothelial damage in the pulmonary vasculature. This initial injury triggers a cascade of events including inflammation, vasoconstriction, and vascular remodeling, leading to a progressive increase in pulmonary vascular resistance.[1][2] Consequently, the right ventricle (RV) experiences increased afterload, resulting in compensatory hypertrophy and eventual dysfunction and failure, closely mimicking the pathophysiology of human PAH.[1][2][3] Transthoracic echocardiography is a critical non-invasive tool for longitudinally monitoring the structural and functional changes of the heart in this model.[2][4]
Experimental Protocol: Induction of PAH with this compound
A standardized protocol is crucial for ensuring the reproducibility of the MCT model.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound (MCT) powder
-
Sterile 0.9% saline
-
0.1 N HCl and 0.1 N NaOH for pH adjustment
-
Syringes and needles (25-27 gauge)
Procedure:
-
Acclimatization: Allow rats to acclimate to the facility for at least one week before the experiment.
-
MCT Solution Preparation: Dissolve MCT powder in sterile saline to a final concentration of 60 mg/mL. Adjust the pH to 7.4 with 0.1 N HCl or 0.1 N NaOH. The solution should be freshly prepared on the day of injection.
-
MCT Administration: Administer a single subcutaneous injection of MCT at a dose of 60 mg/kg of body weight.[1] A control group should receive an equivalent volume of sterile saline.
-
Monitoring: Monitor the animals daily for clinical signs of PAH, such as tachypnea, lethargy, and peripheral cyanosis. Body weight should be recorded weekly.
-
Echocardiographic Assessment: Perform echocardiography at baseline (before MCT injection) and at specified time points post-injection, typically between days 21 and 28, when significant PAH and RV dysfunction are established.[2]
Experimental Protocol: Transthoracic Echocardiography
Equipment:
-
High-frequency ultrasound system designed for small animals (e.g., Vevo 2100, VisualSonics) with a high-frequency linear transducer (e.g., 13-24 MHz).[1]
-
Animal handling platform with integrated heating and physiological monitoring (ECG, respiration, and temperature).
-
Anesthesia system (e.g., isoflurane vaporizer).
Procedure:
-
Anesthesia: Anesthetize the rat using isoflurane (1-2% in oxygen). Maintain a stable heart rate and body temperature throughout the procedure.[1]
-
Animal Preparation: Shave the chest area to ensure optimal acoustic coupling. Place the rat in a supine or left lateral decubitus position on the heated platform.
-
Image Acquisition:
-
Parasternal Long-Axis View (PLAX): Obtain a clear view of the left ventricle (LV) and RV. Use M-mode to measure RV internal diameter in diastole (RVIDd) and systole (RVIDs), and RV free wall thickness in diastole (RVFWTd).[1]
-
Parasternal Short-Axis View (PSAX): At the level of the papillary muscles, this view is used to assess LV function and can reveal septal flattening due to RV pressure overload.
-
Apical Four-Chamber View: This is a crucial view for assessing the RV. Measure the RV end-diastolic area (RVEDA) and end-systolic area (RVESA) to calculate RV fractional area change (RVFAC).[1] This view is also used for assessing Tricuspid Annular Plane Systolic Excursion (TAPSE) and Doppler measurements of tricuspid inflow.[1][2]
-
RV Outflow Tract View: Visualize the pulmonary artery (PA) to perform pulsed-wave (PW) Doppler to measure PA acceleration time (PAAT) and PA ejection time (PET).[1]
-
Key Echocardiographic Parameters and Their Significance
The following tables summarize the key echocardiographic parameters to be measured in MCT-treated rats, their typical changes in PAH, and their significance.
Table 1: Right Ventricular Structure and Function
| Parameter | Description | Typical Change in MCT-treated Rats | Significance |
| RV Free Wall Thickness (RVFWTd) | Thickness of the RV free wall at end-diastole. | Increased[1][5] | Indicates RV hypertrophy in response to pressure overload. |
| RV Internal Diameter (RVIDd, RVIDs) | Diameter of the RV cavity at end-diastole and end-systole. | Increased[1][2] | Reflects RV dilation and remodeling. |
| Tricuspid Annular Plane Systolic Excursion (TAPSE) | M-mode measurement of the longitudinal displacement of the tricuspid annulus during systole. | Decreased[1][6][7] | A measure of RV longitudinal systolic function. A decrease indicates systolic dysfunction. |
| RV Fractional Area Change (RVFAC) | The percentage change in the RV area between diastole and systole. Calculated as [(RVEDA - RVESA) / RVEDA] * 100. | Decreased[1][7] | A global measure of RV systolic function. A decrease signifies impaired contractility. |
| RV Myocardial Performance Index (RVMPI) | An index of global RV function, incorporating both systolic and diastolic time intervals. Calculated as [(TCO - ET) / ET], where TCO is the tricuspid valve closure-to-opening time and ET is the ejection time. | Increased[1] | An elevated RVMPI indicates global RV dysfunction. |
| Tricuspid Annular Systolic Velocity (S') | Peak systolic velocity of the tricuspid annulus measured by Tissue Doppler Imaging. | Decreased[1] | A sensitive measure of RV longitudinal systolic function. |
Table 2: Pulmonary Hemodynamics
| Parameter | Description | Typical Change in MCT-treated Rats | Significance |
| Pulmonary Artery Acceleration Time (PAAT) | Time from the onset of systolic flow to peak pulmonary outflow velocity. | Decreased[1][6][8][9] | A shorter PAAT is indicative of increased pulmonary artery pressure and resistance. |
| Pulmonary Artery Ejection Time (PET) | Duration of blood flow through the pulmonary valve during systole. | Decreased or unchanged[1][9] | Reflects the duration of RV ejection. |
| PAAT/PET Ratio | The ratio of PAAT to PET. | Decreased[1][5][9] | A sensitive and reliable indicator of elevated pulmonary artery pressure, independent of heart rate. |
| Tricuspid Regurgitation (TR) Jet Velocity | Peak velocity of the regurgitant jet across the tricuspid valve, measured by continuous-wave Doppler. | Often present and increased[10][11] | Allows for the estimation of RV systolic pressure (RVSP) using the modified Bernoulli equation (RVSP = 4 * TRv² + RAP), where RAP is the estimated right atrial pressure. |
Data Visualization
Experimental Workflow
References
- 1. cordynamics.com [cordynamics.com]
- 2. Comprehensive Echocardiographic Assessment of Right Ventricle Function in a Rat Model of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Echocardiographic Assessment of Right Ventricle Function in a Rat Model of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Echocardiographic markers of pulmonary hemodynamics and right ventricular hypertrophy in rat models of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Changes in heart morphometric parameters over the course of a this compound-induced pulmonary arterial hypertension rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Echocardiographic assessment of right ventricular function in experimental pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Notopterol Attenuates this compound-Induced Pulmonary Arterial Hypertension in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-induced pulmonary hypertension with sufficient tricuspid regurgitation in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-induced pulmonary hypertension with sufficient tricuspid regurgitation in a rat model | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Monocrotaline-Induced PAH Rat Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the monocrotaline (MCT)-induced pulmonary arterial hypertension (PAH) rat model.
Troubleshooting Guide
This guide addresses common issues encountered during MCT-induced PAH experiments, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing high variability in Right Ventricular Systolic Pressure (RVSP) and Right Ventricular (RV) hypertrophy between animals in the same experimental group?
A1: High variability is a known challenge in the MCT model and can stem from several factors:
-
Rat Strain and Substrain: Different rat strains and even substrains from different vendors can exhibit varied sensitivity to MCT. Wistar and Sprague-Dawley are commonly used, with Wistar rats sometimes showing a more severe response.[1][2] It is crucial to maintain consistency in the source and substrain of rats used throughout a study.
-
Age and Weight: The age and weight of the rats at the time of MCT injection can influence the development and severity of PAH. Younger rats may be more susceptible. Standardizing the age and weight of the animals is recommended.
-
MCT Preparation and Administration: The preparation of the MCT solution, including its dissolution and pH neutralization, can affect its potency.[3][4] Inconsistent injection technique (subcutaneous vs. intraperitoneal) can also lead to variable absorption and, consequently, varied responses.[1][5]
-
Animal Husbandry: Environmental factors such as housing conditions, diet, and stress levels can impact the physiological response of the rats to MCT.
Q2: My rats are experiencing higher than expected mortality rates before the planned experimental endpoint.
A2: Premature mortality can be attributed to several factors:
-
MCT Dose: The dose of MCT is a critical determinant of disease severity and progression rate.[1] A dose of 60 mg/kg is common for inducing severe PAH, but this can lead to rapid RV failure and death in some animals.[1][3] Consider a lower dose (e.g., 40 mg/kg) for longer-term studies or if compensated RV hypertrophy is the focus.[1][2]
-
Rapid Progression to Heart Failure: The MCT model can progress rapidly from RV hypertrophy to failure.[1] Regular monitoring of animal health, including body weight and signs of respiratory distress, is essential.[6]
-
Off-Target Toxicity: MCT is metabolized in the liver to its toxic metabolite, this compound pyrrole (MCTP), which can cause liver damage in addition to lung injury.[1][5] Severe liver toxicity can contribute to mortality.
Q3: The observed pulmonary vascular remodeling in my histological samples is inconsistent.
A3: Variability in vascular remodeling can be due to:
-
Timing of Endpoint: The extent of vascular remodeling is time-dependent. Ensure that animals are euthanized at a consistent time point post-MCT injection. Remodeling progresses significantly between 2 and 4 weeks.[1]
-
Sectioning and Staining Technique: Inconsistent tissue processing, sectioning plane, and staining procedures can introduce artifacts and variability in the quantification of medial wall thickness and vessel muscularization.
-
Region of Lung Sampled: The severity of vascular remodeling can vary between different lobes and regions of the lung. A standardized sampling protocol is crucial for consistent results.
Q4: I am not observing a significant increase in pulmonary artery pressure in my MCT-treated rats.
A4: A lack of significant PAH development could be due to:
-
Inactive MCT: The potency of MCT can vary between lots and can degrade over time.[7] Ensure you are using a fresh and properly stored batch of MCT.
-
Insufficient Dose: The dose of MCT may be too low to induce significant PAH in the specific rat strain you are using. A dose-response pilot study may be necessary.
-
Timing of Measurement: Hemodynamic changes may not be significant at early time points. Typically, a significant increase in RVSP is observed around 3 to 4 weeks post-MCT injection.[8][9]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing PAH?
A1: this compound is a pyrrolizidine alkaloid that is metabolized by cytochrome P450 enzymes in the liver to its active, toxic metabolite, this compound pyrrole (MCTP).[1][5] MCTP is carried to the lungs via the bloodstream where it injures the pulmonary artery endothelial cells.[5][10] This initial endothelial injury triggers a cascade of events including inflammation, smooth muscle cell proliferation, and extracellular matrix remodeling, leading to the thickening of the pulmonary arterial walls, increased pulmonary vascular resistance, and consequently, PAH.[9][11]
Q2: What are the key differences in the PAH phenotype between Wistar and Sprague-Dawley rats?
A2: While both strains are commonly used, some studies suggest that Wistar rats may develop a more severe form of PAH in response to MCT compared to Sprague-Dawley rats, which may exhibit a lower mortality rate.[2] However, both strains reliably develop PAH.[12]
Q3: Are there sex differences in the MCT-induced PAH model?
A3: Yes, sex differences have been reported. Male rats may develop a more severe form of PAH and progress to RV failure more quickly than female rats.[12][13] This is thought to be related to differences in sex hormones and antioxidant defense mechanisms.[13]
Q4: What are the limitations of the MCT-induced PAH model?
A4: While widely used due to its simplicity and reproducibility, the MCT model has some limitations.[2][4] It does not fully replicate all the histopathological features of human PAH, such as the formation of plexiform lesions.[2][14] The disease progression is also more acute compared to the chronic nature of human PAH.[15]
Q5: Can the MCT model be modified to study chronic PAH?
A5: Yes, modifications to the standard single high-dose injection protocol have been developed to create a more chronic model. One such method involves twice-intraperitoneal injections of a lower dose of MCT (e.g., 20 mg/kg) with a one-week interval.[15] This approach has been shown to result in a higher survival rate and a disease progression that more closely resembles chronic PAH.[15]
Data Presentation
Table 1: this compound Dosing and Administration
| Parameter | Recommendation | Rationale |
| Rat Strain | Wistar or Sprague-Dawley (maintain consistency) | Different strains have varying sensitivity to MCT.[1][2] |
| Age/Weight | Young adult (e.g., 180-220g) | Age and weight can influence disease severity. |
| MCT Dose | 40-60 mg/kg | 60 mg/kg for severe PAH; lower doses for chronic models.[1][3] |
| Administration | Subcutaneous (s.c.) or Intraperitoneal (i.p.) | Both are effective; s.c. may offer more sustained release.[1][5] |
| Vehicle | Saline, pH adjusted to ~7.4 | Proper dissolution and pH are crucial for MCT stability.[3][4] |
Table 2: Expected Hemodynamic and Pathological Changes
| Parameter | Expected Outcome (at 3-4 weeks post-MCT) | Method of Assessment |
| RV Systolic Pressure (RVSP) | Significant increase (e.g., >35 mmHg) | Right heart catheterization |
| RV Hypertrophy (Fulton Index) | Increased RV/(LV+S) ratio | Weighing of heart chambers |
| Pulmonary Arterial Remodeling | Increased medial wall thickness | Histology (H&E, Masson's trichrome) |
| Cardiac Output | Decreased | Echocardiography |
Experimental Protocols
Standard this compound-Induced PAH Protocol
This protocol is a general guideline and may require optimization based on the specific rat strain and experimental goals.
-
Animal Selection: Use male Wistar or Sprague-Dawley rats weighing approximately 200g. Acclimatize the animals for at least one week before the experiment.
-
MCT Preparation:
-
Dissolve this compound (Sigma-Aldrich) in 1N HCl.
-
Neutralize the solution to a pH of 7.4 with 1N NaOH.
-
The final concentration should be prepared to deliver the desired dose (e.g., 60 mg/kg) in a small volume (e.g., 1 ml/kg).
-
-
MCT Administration:
-
Administer a single subcutaneous injection of the prepared MCT solution.
-
-
Monitoring:
-
Monitor the animals daily for signs of distress, including weight loss, lethargy, and respiratory difficulty.
-
Weigh the animals at least twice a week.
-
-
Endpoint Analysis (typically 3-4 weeks post-MCT):
-
Hemodynamic Assessment: Measure RVSP via right heart catheterization under anesthesia.
-
Tissue Collection: Euthanize the animal and collect the heart and lungs.
-
RV Hypertrophy Assessment: Dissect the right ventricle (RV) from the left ventricle and septum (LV+S) and weigh them separately to calculate the Fulton Index (RV/[LV+S]).
-
Histological Analysis: Fix the lungs in 10% neutral buffered formalin, embed in paraffin, and section for staining (e.g., H&E, Masson's trichrome) to assess pulmonary vascular remodeling.
-
Mandatory Visualization
Signaling Pathways in MCT-Induced PAH
The development of PAH following MCT administration involves complex signaling pathways. Key pathways implicated include the Transforming Growth Factor-β (TGF-β) signaling pathway, which plays a role in vascular remodeling and cell proliferation.[16][17][18]
Caption: TGF-β signaling in MCT-induced PAH.
Experimental Workflow
A typical experimental workflow for an MCT-induced PAH study is outlined below.
Caption: Experimental workflow for MCT-induced PAH.
References
- 1. mdpi.com [mdpi.com]
- 2. The this compound Rat Model of Right Heart Disease Induced by Pulmonary Artery Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. atsjournals.org [atsjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Pulmonary Artery Hypertension Model in Rats by this compound Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pulmonary Artery Hypertension Model in Rats by this compound Administration | Springer Nature Experiments [experiments.springernature.com]
- 10. This compound Induces Endothelial Injury and Pulmonary Hypertension by Targeting the Extracellular Calcium–Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. The effects of gender difference on this compound-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Pulmonary arterial hypertension induced by a novel method: Twice-intraperitoneal injection of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of the TGF-β/Alk5 Signaling Pathway in this compound-induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 17. atsjournals.org [atsjournals.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Monocrotaline-Induced Pulmonary Arterial Hypertension Models
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with animal models of pulmonary arterial hypertension (PAH). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, with a specific focus on the use of monocrotaline (MCT) in mice.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (MCT) injection not inducing pulmonary arterial hypertension (PAH) in my mice?
A1: This is a common and expected observation. Mice are inherently resistant to MCT-induced PAH. This resistance is primarily due to differences in the hepatic metabolism of MCT between mice and rats. MCT is a pro-drug that requires conversion in the liver to its active, toxic metabolite, this compound pyrrole (MCTP), to induce lung injury and subsequent PAH.[1] The cytochrome P450 enzyme system, specifically isoforms in the CYP3A family, is responsible for this conversion. Mice have lower expression and activity of the specific CYP3A enzymes necessary for this bioactivation compared to rats.[2][3][4] Consequently, a standard dose of MCT that reliably induces severe PAH in rats will not be effectively metabolized to the toxic MCTP in mice, leading to a lack of significant pulmonary vascular remodeling and hypertension.[1]
Q2: I administered the active metabolite, this compound pyrrole (MCTP), directly to mice. Why did they still not develop robust PAH?
A2: While direct administration of MCTP bypasses the need for hepatic metabolism, mice still exhibit a different response to the compound compared to rats. When injected with MCTP, mice primarily develop an acute lung injury characterized by inflammation, edema, and some fibrosis.[1] However, they do not typically progress to the chronic and severe vascular remodeling, including muscularization of small pulmonary arterioles, that is characteristic of MCT-induced PAH in rats.[1] Even at doses that are toxic, MCTP does not consistently produce a significant and sustained increase in right ventricular systolic pressure (RVSP) in mice.[1] This suggests that beyond the metabolic differences, there are likely species-specific downstream cellular and signaling responses to the endothelial injury caused by MCTP that make mice less susceptible to developing the chronic vascular remodeling of PAH.
Q3: Are there any circumstances under which MCT can induce some degree of pulmonary hypertension in mice?
A3: Some studies have reported mild pulmonary hypertension in mice using very high and repeated doses of MCT (e.g., 300-600 mg/kg weekly), which is significantly higher than the single 60 mg/kg dose typically used in rats.[5] Another approach has been to use a "two-hit" model, combining MCTP injection with another insult like pneumonectomy, to produce a more significant PAH phenotype in mice.[5] However, these models often result in a less severe and potentially more variable phenotype compared to the standard rat model and may not be suitable for all research questions.
Q4: What are the typical pathological findings in the lungs of mice treated with MCT or MCTP?
A4: In contrast to the significant medial hypertrophy and muscularization of pulmonary arteries seen in MCT-treated rats, mice treated with MCT show minimal to no vascular remodeling. When treated with MCTP, mice exhibit signs of acute lung injury, including:
-
Perivascular and interstitial edema[1]
-
Inflammatory cell infiltration[1]
-
Evidence of endothelial cell injury[1]
-
Modest and transient lung fibrosis[1]
Importantly, the occlusive vascular lesions and significant thickening of the vessel walls characteristic of severe PAH are generally absent in mice.[1][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No increase in Right Ventricular Systolic Pressure (RVSP) in mice after a single 60 mg/kg MCT injection. | This is the expected outcome due to inefficient metabolic activation of MCT in mice. | For inducing PAH in mice, consider alternative models such as chronic hypoxia or the Sugen 5416/hypoxia (SuHx) model. If you must use a pyrrolizidine alkaloid, a "two-hit" model combining MCTP with pneumonectomy may be an option, but be aware of the potential for a milder phenotype. |
| High mortality in mice after MCTP injection without signs of PAH. | The dose of MCTP may be causing lethal acute lung injury rather than inducing a chronic PAH phenotype. | Perform a dose-response study to find a sublethal dose of MCTP that maximizes any potential for chronic vascular changes. Be aware that even at sublethal doses, robust PAH is unlikely. |
| Inconsistent or mild RVSP elevation in mice with high-dose, repeated MCT administration. | The response to high-dose MCT in mice can be variable and may not produce a consistent PAH model. | Carefully consider the scientific rationale for using this model. If consistency is critical, a different model is likely more appropriate. Ensure rigorous standardization of your protocol and a sufficiently large sample size to account for variability. |
Quantitative Data Summary
The following tables summarize the key quantitative differences in the response to this compound and its active metabolite between rats and mice.
Table 1: Comparison of this compound (MCT) and this compound Pyrrole (MCTP) Dosing and Outcomes in Rats vs. Mice
| Parameter | Rats | Mice | Reference |
| Standard MCT Dose for PAH Induction | 60 mg/kg (single subcutaneous or intraperitoneal injection) | Ineffective at standard doses; very high, repeated doses (e.g., 300-600 mg/kg weekly) show mild effects. | [5][7][8] |
| MCTP Dose for PAH Induction | 5 mg/kg (intravenous) | 6-10 mg/kg (intravenous) does not induce significant PAH. | [1] |
| Typical Right Ventricular Systolic Pressure (RVSP) after MCT/MCTP | ~40-77 mmHg | ~26-31 mmHg (not significantly different from control) | [1][9] |
| Right Ventricular Hypertrophy (Fulton Index: RV/[LV+S]) | Significant increase (e.g., ~0.64) | No significant increase (e.g., ~0.27) | [1] |
Experimental Protocols
Protocol 1: this compound-Induced PAH in Rats
This protocol is a standard method for inducing PAH in rats.
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250g).
-
Reagent Preparation: Dissolve this compound (Sigma-Aldrich) in sterile 0.9% saline, acidified with HCl to a pH of 7.4, to a final concentration of 30 mg/mL.
-
Administration: Administer a single subcutaneous or intraperitoneal injection of MCT at a dose of 60 mg/kg body weight.[7][8]
-
Assessment of PAH:
-
Hemodynamics: Measure RVSP via right heart catheterization at the experimental endpoint.
-
Right Ventricular Hypertrophy: Calculate the Fulton Index (RV/[LV+S]) after dissecting the heart.
-
Histopathology: Perfuse and fix the lungs for histological analysis of pulmonary vascular remodeling (e.g., H&E and trichrome staining).
-
Protocol 2: this compound Pyrrole (MCTP) Administration in Mice
This protocol details the direct administration of the active metabolite to mice.
-
Animal Model: C57BL/6 or BALB/c mice (8-12 weeks old).
-
Reagent Preparation: Synthesize MCTP from MCT or obtain from a commercial source. Dissolve MCTP in a suitable vehicle such as dimethylformamide (DMF).
-
Administration: Administer a single intravenous injection of MCTP at a dose range of 6-10 mg/kg body weight.[1]
-
Timeline: Monitor animals for signs of acute lung injury. The experimental endpoint for assessing chronic changes is typically 28 days post-injection.[1]
-
Assessment of Pulmonary Effects:
-
Hemodynamics: Measure RVSP via right heart catheterization.
-
Right Ventricular Hypertrophy: Calculate the Fulton Index.
-
Histopathology: Analyze lung tissue for signs of acute lung injury (inflammation, edema) and any evidence of vascular remodeling.
-
Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic activation of MCT and subsequent pathological outcomes in rats vs. mice.
Experimental Workflow
Caption: Comparative experimental workflow and outcomes for MCT/MCTP administration in rats and mice.
Logical Relationship Diagram
Caption: Logical flow demonstrating the critical role of metabolism in MCT-induced PAH.
References
- 1. Characterization of a murine model of this compound pyrrole-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.rug.nl [pure.rug.nl]
- 3. [PDF] COMPARISON OF MOUSE AND RAT CYTOCHROME P450-MEDIATED METABOLISM IN LIVER AND INTESTINE | Semantic Scholar [semanticscholar.org]
- 4. Comparison of mouse and rat cytochrome P450-mediated metabolism in liver and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pulmonary Artery Hypertension Model in Rats by this compound Administration | Springer Nature Experiments [experiments.springernature.com]
- 10. Pulmonary Artery Hypertension Model in Rats by this compound Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
managing high mortality rates in monocrotaline animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing high mortality rates and other common issues encountered in monocrotaline (MCT) animal studies of pulmonary hypertension (PH).
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments, offering potential causes and solutions.
Issue 1: Unexpectedly High Mortality Rate (>50%) within the First Two Weeks
Potential Causes:
-
Incorrect MCT Dosage: The dose of MCT is critical and can vary depending on the rat strain, sex, and age. A dose of 60 mg/kg is common, but higher doses can lead to acute toxicity and rapid death.[1][2][3]
-
Animal Strain and Weight: Certain rat strains are more susceptible to MCT-induced toxicity. For instance, Wistar rats may exhibit higher mortality rates compared to Sprague-Dawley rats.[1] Younger or smaller animals may also be more sensitive.
-
MCT Preparation and Administration: Improper dissolution or neutralization of MCT can lead to variability in the effective dose and increased toxicity. Subcutaneous injection is a common and reliable method.[3]
-
Animal Stress: Stress from handling, housing conditions, or other procedures can exacerbate the effects of MCT.
Solutions:
-
Verify Dosage: Double-check your calculations and the concentration of your MCT solution. Consider performing a dose-response study to determine the optimal dose for your specific experimental conditions.
-
Use Appropriate Animal Models: Select a rat strain and age that are well-characterized for the MCT model. Ensure animals are of adequate weight before MCT administration.
-
Refine Your Protocol: Ensure MCT is fully dissolved and the pH is neutralized before injection. A split-dose protocol (e.g., two injections of a lower dose separated by a week) may reduce acute toxicity and create a more chronic model with lower mortality.
-
Minimize Stress: Acclimatize animals to their environment before the study begins. Handle animals gently and minimize procedural stress.
Issue 2: High Variability in Disease Severity and Mortality
Potential Causes:
-
Sex Differences: Male rats often develop a more aggressive form of MCT-induced pulmonary hypertension and may have higher mortality rates than females.[1]
-
Inconsistent MCT Administration: Uneven distribution of the MCT injection can lead to variable absorption and, consequently, inconsistent disease development.
-
Underlying Health Status of Animals: Subclinical infections or other health issues can affect an animal's response to MCT.
Solutions:
-
Use a Single Sex: To reduce variability, use only male or female rats in a single study. If both sexes are necessary, ensure they are balanced across experimental groups and analyze the data separately.
-
Standardize Injection Technique: Ensure consistent subcutaneous injection technique to maximize reproducibility.
-
Source Healthy Animals: Obtain animals from a reputable supplier and ensure they are specific-pathogen-free (SPF).
Issue 3: Animals Show Signs of Severe Distress (Rapid Weight Loss, Labored Breathing, Lethargy)
Potential Causes:
-
Progression to Right Heart Failure: These are clinical signs of advanced pulmonary hypertension and right ventricular failure, which is an expected outcome of the model but requires careful monitoring.[1]
-
Pain and Discomfort: The disease process can be associated with significant pain and distress.
-
Dehydration and Malnutrition: Animals in distress may reduce their food and water intake.
Solutions:
-
Implement Humane Endpoints: Establish clear criteria for euthanasia to prevent unnecessary suffering. These can include a certain percentage of body weight loss (e.g., >20%), a low body condition score, severe respiratory distress, or unresponsiveness.[4][5][6][7]
-
Provide Supportive Care:
-
Nutritional Support: Provide palatable, high-energy food on the cage floor to ensure easy access.[8][9][10][11]
-
Hydration: Ensure easy access to water, potentially using gel packs or water bottles with long sipper tubes.
-
Analgesia: Consult with a veterinarian regarding the use of analgesics to manage pain. This can improve animal welfare and may reduce mortality.[12][13]
-
-
Monitor Animals Closely: Increase the frequency of monitoring to at least twice daily as signs of distress appear.[5]
Frequently Asked Questions (FAQs)
Q1: What is the typical time course for the development of pulmonary hypertension and mortality in the MCT rat model?
A1: Typically, after a single subcutaneous injection of 60 mg/kg MCT, rats will begin to show signs of pulmonary hypertension around 2-3 weeks post-injection.[2] Mortality often begins around 3-4 weeks and can increase significantly by 5-6 weeks.[1] However, this can vary based on the factors mentioned in the troubleshooting guide.
Q2: Which rat strain is best for MCT-induced pulmonary hypertension studies?
A2: Both Sprague-Dawley and Wistar rats are commonly used. Wistar rats are often reported to be more sensitive to MCT and may develop more severe PH with higher mortality.[1] The choice of strain should be based on the specific research question and the desired severity of the disease model.
Q3: Can I reduce the mortality rate without affecting the development of pulmonary hypertension?
A3: Yes, several strategies can help reduce mortality while still inducing robust PH. A lower dose of MCT (e.g., 40-50 mg/kg) can produce a less severe, more chronic form of the disease.[14] Additionally, a split-dose injection protocol has been shown to improve survival.[15] Implementing comprehensive supportive care, as detailed in the troubleshooting section, is also crucial.
Q4: What are the key parameters to measure to confirm the development of pulmonary hypertension?
A4: The primary indicators of PH in this model are:
-
Right Ventricular Systolic Pressure (RVSP): Measured via right heart catheterization, this is a direct measure of pulmonary artery pressure.
-
Right Ventricular Hypertrophy (RVH): Assessed by the Fulton index (the ratio of the right ventricle weight to the left ventricle plus septum weight).
-
Pulmonary Artery Remodeling: Histological analysis of lung tissue to observe thickening of the medial layer of pulmonary arteries.
-
Echocardiography: Non-invasive imaging to assess right ventricular function and pulmonary artery hemodynamics.[15]
Q5: What are the expected hemodynamic and morphometric changes in the MCT model?
A5: You can expect to see a significant increase in RVSP and the Fulton index in MCT-treated animals compared to controls. Histological examination will reveal increased medial wall thickness of the pulmonary arterioles. The tables below provide a summary of expected quantitative data.
Data Presentation
Table 1: Dose-Dependent Mortality in MCT-Treated Rats
| MCT Dose (mg/kg) | Animal Strain | Time Point | Mortality Rate (%) | Reference |
| 30 | Neonatal Rats | Day 28 | 0 | [16][17] |
| 40 | Neonatal Rats | Day 28 | Significant | [16][17] |
| 50 | Neonatal Rats | Day 28 | Significant | [16][17] |
| 60 | Neonatal Rats | Day 28 | Significant | [16][17] |
| 60 | Wistar Rats | 10-14 days | Majority of deaths occurred in this timeframe | [3][18] |
| 40 (single injection) | Sprague-Dawley Rats | Day 35 | ~50% | [15] |
| 20 (twice, 1 week apart) | Sprague-Dawley Rats | Day 35 | ~20% | [15] |
Table 2: Typical Hemodynamic and Hypertrophy Data in MCT-Treated Rats (60 mg/kg)
| Parameter | Control Group (Typical Values) | MCT Group (Typical Values) | Time Point (Post-MCT) | Reference |
| RVSP (mmHg) | 20-25 | 40-60 | 3-4 weeks | [19] |
| Fulton Index (RV/LV+S) | 0.25-0.30 | 0.45-0.60 | 3-4 weeks | [1] |
| Mean Pulmonary Artery Pressure (mmHg) | ~17 | ~42 | 11 weeks (with pneumonectomy) | [20] |
Experimental Protocols
This compound Preparation and Administration
-
Preparation:
-
Dissolve this compound (Sigma-Aldrich) in 1N HCl.
-
Neutralize the solution to a pH of 7.2-7.4 with 3N NaOH.[3]
-
The final concentration is typically prepared to allow for a subcutaneous injection volume of around 1-2 ml/kg.
-
-
Administration:
Hemodynamic Measurement (Right Heart Catheterization)
-
Anesthesia: Anesthetize the rat (e.g., with an intraperitoneal injection of a ketamine/xylazine cocktail or inhaled isoflurane).
-
Surgical Preparation:
-
Make a midline incision in the neck to expose the right jugular vein.
-
Carefully dissect the vein from the surrounding tissue.
-
-
Catheterization:
-
Insert a pressure-transducing catheter into the right jugular vein.
-
Advance the catheter through the right atrium and into the right ventricle.
-
Confirm catheter placement by observing the characteristic pressure waveform on the monitor.
-
-
Data Acquisition: Record the right ventricular systolic pressure (RVSP).
-
Euthanasia: Following the measurement, euthanize the animal under deep anesthesia.
Assessment of Right Ventricular Hypertrophy (Fulton Index)
-
Heart Excision: After euthanasia, excise the heart.
-
Dissection:
-
Separate the atria from the ventricles.
-
Dissect the right ventricular free wall (RV) from the left ventricle and septum (LV+S).
-
-
Weighing:
-
Gently blot the tissues to remove excess blood.
-
Weigh the RV and LV+S separately.
-
-
Calculation: Calculate the Fulton Index as the ratio of the RV weight to the LV+S weight (RV / (LV+S)).
Visualizations
Caption: Signaling pathway of this compound-induced pulmonary hypertension.
Caption: General experimental workflow for MCT-induced pulmonary hypertension studies.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound-Induced Pulmonary Arterial Hypertension and Bosentan Treatment in Rats: Focus on Plasma and Erythrocyte Parameters [mdpi.com]
- 3. This compound-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.hku.hk [med.hku.hk]
- 5. Article - Standard on Humane Endpoint... [policies.unc.edu]
- 6. Humane endpoints | NC3Rs [nc3rs.org.uk]
- 7. uwm.edu [uwm.edu]
- 8. Nutrient Requirements of the Laboratory Rat - Nutrient Requirements of Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Recommendations for Maximum Incorporation Rates of Whole Food in 90-Day Rat Feeding Studies | Journal of Regulatory Science [regsci-ojs-tamu.tdl.org]
- 10. The Protein Status of Rats Affects the Rewarding Value of Meals Due to their Protein Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical and Morphometric Parameters Support Nutritional Benefits in Laboratory Rats Fed With an Orthopteran-Based (Sphenarium purpurascens) Diet [gavinpublishers.com]
- 12. Clinical Management of Pain in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical Management of Pain in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Induces Endothelial Injury and Pulmonary Hypertension by Targeting the Extracellular Calcium–Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pulmonary arterial hypertension induced by a novel method: Twice-intraperitoneal injection of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. acuc.berkeley.edu [acuc.berkeley.edu]
- 17. atsjournals.org [atsjournals.org]
- 18. Effects of Beet Juice Supplementation on this compound-Induced Pulmonary Hypertension in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Experimental animal models of pulmonary hypertension: Development and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Troubleshooting Inconsistent Right Ventricular Hypertrophy with the Monocrotaline (MCT) Model
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent results in the monocrotaline (MCT)-induced right ventricular hypertrophy (RVH) model.
Troubleshooting Guides
This section addresses specific issues that can arise during your experiments, presented in a question-and-answer format.
Question: We are observing high mortality in our MCT-treated rats before significant RVH develops. What could be the cause?
Answer: High mortality is a common issue and can often be attributed to the dosage of MCT. While a dose of 60 mg/kg is frequently cited to induce RVH, this can lead to rapid progression to right ventricular failure and death, particularly in certain rat strains.[1] Higher doses (100 mg/kg and above) will cause more significant RV hypertrophy in a shorter time but also increase mortality.[1] Doses of 30 mg/kg or 40 mg/kg can lead to death within five weeks.[2]
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the MCT dose. A lower dose of 30 mg/kg can produce compensated RVH without progression to heart failure for up to 12 weeks.[1] A dose of 40 mg/kg has been shown to induce RVH and pulmonary hypertension that may return to control levels after 8 weeks, suggesting a more transient effect with lower doses.[1]
-
Rat Strain Selection: Wistar rats tend to have a more severe response to MCT than Sprague-Dawley rats, which exhibit a 15% lower mortality rate.[1] If using Wistar rats, a lower dose may be particularly important.
-
Animal Monitoring: Implement regular and careful monitoring of the animals post-injection to identify early signs of distress. RV hypertrophy can progress rapidly to failure.[1]
Question: Our results for RVH are highly variable between animals in the same experimental group. How can we improve consistency?
Answer: Variability in the MCT model is a known challenge and can be influenced by several factors including the rat strain, sex, and the preparation of the MCT solution.
Troubleshooting Steps:
-
Standardize Animal Characteristics:
-
Strain: Use a consistent rat strain for all experiments. As mentioned, Wistar and Sprague-Dawley rats respond differently to MCT.[1]
-
Sex: There are sex-based differences in the response to MCT, with females potentially showing a more robust response due to hormonal influences on lung development.[1] It is crucial to use animals of the same sex within and between experiments to ensure consistency.
-
Age and Weight: Use rats of a similar age and weight at the start of the experiment.
-
-
Consistent MCT Administration:
-
Preparation: Ensure the MCT is fully dissolved. This compound is typically dissolved in 1 M HCl and the pH is adjusted to 7.4 with 1 M NaOH.[3] Incomplete dissolution can lead to inaccurate dosing.
-
Injection Route: The subcutaneous and intraperitoneal injection routes are both commonly used.[1] Choose one route and use it consistently for all animals.
-
Question: We are not observing significant RVH at our expected time point. What could be the reason?
Answer: The timeline for the development of RVH in the MCT model is dose-dependent.[1] Insufficient dosage or premature assessment can lead to a lack of observable hypertrophy.
Troubleshooting Steps:
-
Verify MCT Dose and Administration: Double-check your MCT concentration and the injected volume to ensure the correct dose was administered. A dose of 10 mg/kg may not induce pulmonary hypertension or pathological changes.[2] A dose of 20 mg/kg might show transient RVH that regresses by the ninth week.[2]
-
Adjust Time Course: Compensated RVH is typically observed around 2 weeks post-injection with a 60 mg/kg dose, with failure occurring around 4-5 weeks.[1] If you are using a lower dose, the development of RVH may be delayed. Consider extending your experimental timeline.
-
Confirm with Multiple Assessment Methods: Utilize a combination of methods to assess RVH. This can include:
Frequently Asked Questions (FAQs)
Q1: What is the typical dose of this compound to induce right ventricular hypertrophy?
A single subcutaneous or intraperitoneal injection of 60 mg/kg body weight is the most commonly used dose to induce pulmonary hypertension that progresses to right ventricular hypertrophy and heart failure.[1] However, the optimal dose can vary depending on the rat strain and the desired outcome (compensated RVH vs. RV failure).
Q2: How long does it take to develop right ventricular hypertrophy after MCT injection?
With a 60 mg/kg dose, right ventricular hypertrophy is typically observed at around 2 weeks post-injection, with progression to right ventricular failure occurring between 4 to 6 weeks.[1]
Q3: What are the key parameters to measure to confirm RVH?
Confirmation of RVH should involve a multi-faceted approach:
-
Hemodynamics: Increased right ventricular systolic pressure (RVSP).[8]
-
Echocardiography: Increased right ventricular free wall thickness (RVFWT), right ventricular internal diameter during diastole (RVIDd), and right ventricular end-diastolic area (RVEDA).[4][5] A decrease in Tricuspid Annular Plane Systolic Excursion (TAPSE) indicates reduced RV function.[5][8]
-
Morphometry: An increased Fulton Index (RV/[LV+S] weight ratio).[3]
-
Histology: Increased cardiomyocyte size and potential fibrosis.[6]
Q4: Are there differences between rat strains in the MCT model?
Yes, Wistar rats generally exhibit a more severe response to MCT compared to Sprague-Dawley rats, including a higher mortality rate.[1]
Q5: Does the sex of the rat matter in the MCT model?
Yes, sex differences have been observed, which may be due to the influence of female hormones on lung development and maturation.[1] For consistency, it is recommended to use animals of the same sex for your studies.
Data Presentation
Table 1: Echocardiographic Parameters in MCT-Induced RVH (Sprague-Dawley Rats)
| Parameter | Control Group (Mean ± SD) | MCT Group (60 mg/kg) (Mean ± SD) | Percentage Change | Reference |
| RVFWT (mm) | 0.6 ± 0.1 | 1.1 ± 0.2 | +83% | [4] |
| RVIDd (mm) | 2.5 ± 0.3 | 4.6 ± 0.6 | +84% | [4] |
| RVIDs (mm) | 1.1 ± 0.2 | 3.3 ± 0.5 | +200% | [4] |
| RVEDA (cm²) | 0.23 ± 0.04 | 0.32 ± 0.06 | +39% | [5] |
| RVESA (cm²) | 0.09 ± 0.02 | 0.19 ± 0.04 | +111% | [5] |
| TAPSE (mm) | 3.3 ± 0.3 | 1.5 ± 0.2 | -55% | [5] |
| S' (Doppler peak systolic velocity) (mm/s) | 62.6 | 25.9 | -59% | [9] |
| PAT (pulmonary acceleration time) (ms) | 29 ± 4 | 18 ± 3 | -38% | [5] |
| PAT/PET ratio | 0.47 | 0.20 | -57% | [9] |
Table 2: Hemodynamic and Morphometric Data in MCT-Induced RVH
| Parameter | Control Group | MCT Group (60 mg/kg) | Reference |
| RVSP (mmHg) | 21.70 ± 1.70 | 56.45 ± 2.54 | [10] |
| mPAP (mmHg) | 17.5 ± 3.66 | 38.0 ± 9.41 | [11] |
| Fulton Index (RV/[LV+S]) | 0.29 ± 0.05 | 0.49 ± 0.10 | [12] |
Experimental Protocols
This compound-Induced Right Ventricular Hypertrophy Protocol
-
Animal Model: Male Wistar or Sprague-Dawley rats (250-300g).
-
MCT Preparation: Dissolve this compound (Sigma-Aldrich) in 1 M HCl, then neutralize the pH to 7.4 with 1 M NaOH.[3]
-
Induction of RVH: Administer a single subcutaneous injection of this compound at a dose of 60 mg/kg.[3] Control animals receive a corresponding volume of saline.
-
Time Course: House the animals for 2 to 4 weeks to allow for the development of RVH. Regular monitoring of animal health is crucial.
-
Assessment of RVH:
-
Echocardiography: Perform transthoracic echocardiography to assess cardiac structure and function. Key parameters include RVFWT, RVIDd, RVIDs, and TAPSE.[4][5]
-
Hemodynamic Measurement: Measure right ventricular systolic pressure (RVSP) via right heart catheterization.
-
Tissue Collection: At the experimental endpoint, euthanize the animals and excise the heart and lungs.
-
Fulton Index: Dissect the right ventricle (RV) from the left ventricle (LV) and septum (S). Weigh the sections separately and calculate the Fulton Index (RV/[LV+S]) as a measure of RVH.[3]
-
Histology: Fix the RV tissue in 10% buffered formalin, embed in paraffin, and section for histological staining. Hematoxylin and eosin (H&E) staining can be used to assess myocyte size, while Masson's trichrome or Sirius Red staining can be used to evaluate fibrosis.[6][7]
-
Mandatory Visualization
Caption: this compound (MCT) metabolism and its pathological cascade leading to RVH.
Caption: Experimental workflow for the MCT-induced right ventricular hypertrophy model.
Caption: Troubleshooting logic for inconsistent RVH in the MCT model.
References
- 1. The this compound Rat Model of Right Heart Disease Induced by Pulmonary Artery Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Effects of various doses of this compound administration on the development of pulmonary hypertension and its regression in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Echocardiographic Assessment of Right Ventricle Function in a Rat Model of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cordynamics.com [cordynamics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Right Ventricle Remodeling Metabolic Signature in Experimental Pulmonary Hypertension Models of Chronic Hypoxia and this compound Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Echocardiographic assessment and new advances of right ventricle function in rats with pulmonary hypertension [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Deep phenotyping the right ventricle to establish translational MRI biomarkers for characterization of adaptive and maladaptive states in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of right ventricular function after this compound-induced pulmonary hypertension in the intact rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monocrotaline (MCT) Dosage Optimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing monocrotaline (MCT) dosage to establish experimental models of pulmonary hypertension (PH) while avoiding acute toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the standard dose of this compound to induce pulmonary hypertension in rats?
A1: A single subcutaneous (s.c.) or intraperitoneal (i.p.) injection of 60 mg/kg is the most widely used and classic dose to reproducibly induce pulmonary hypertension in rats, particularly in male Sprague-Dawley or Wistar rats.[1][2][3] This dose typically leads to the development of PH with a mean pulmonary pressure of approximately 40 mmHg about four weeks after administration.[2]
Q2: What is the mechanism of MCT-induced pulmonary hypertension?
A2: this compound is a pyrrolizidine alkaloid that is biologically inert in its native form.[4] After administration, it is metabolized in the liver by cytochrome P450 enzymes (specifically CYP3A4) into a toxic, reactive metabolite called this compound pyrrole (MCTP).[4][5][6] MCTP is then transported to the lungs, where it injures the pulmonary artery endothelial cells.[5][7] This initial endothelial damage triggers a cascade of events, including inflammation, vascular remodeling, and smooth muscle cell proliferation, which leads to a progressive increase in pulmonary vascular resistance, right ventricular hypertrophy, and ultimately, right heart failure.[2][6]
Q3: What are the signs of acute MCT toxicity?
A3: Acute toxicity is generally observed at higher doses (e.g., 160-300 mg/kg) and can manifest as hepatotoxicity, including hepatic veno-occlusive disease, coagulative necrosis, and hemorrhage.[4][8] Other signs of high-dose toxicity can include kidney injury and high mortality rates within 24-48 hours.[4] At the standard 60 mg/kg dose, acute systemic toxicity is less common, but researchers should still monitor for signs of distress, weight loss, and changes in behavior.
Q4: How does the route of administration affect the outcome?
A4: Both subcutaneous and intraperitoneal injections are commonly used to administer MCT.[6] The choice of route can influence the absorption rate and subsequent metabolism, but both have been used successfully to induce PH. The key is to maintain consistency in the chosen route throughout a study.
Q5: Is there a difference in susceptibility to MCT between different rat strains or sexes?
A5: Yes, susceptibility can vary. For instance, male rats have more active P450-3A metabolism, which can make them more susceptible to the toxic effects of MCT and the subsequent development of PH.[4] It is crucial to report the specific strain, sex, and age of the animals used in any study.
Troubleshooting Guide
Issue 1: High mortality rate in the experimental group.
| Possible Cause | Troubleshooting Step |
| Incorrect Dose Calculation or Overdose | Double-check all dose calculations based on the most recent animal body weights. Ensure the MCT solution is homogeneously mixed to prevent "hot spots" of concentrated drug. |
| Animal Health Status | Ensure animals are healthy and properly acclimatized before MCT injection. Underlying health issues can increase susceptibility to toxicity. |
| High Susceptibility of Animal Strain/Sex | Consider using a slightly lower dose (e.g., 40-50 mg/kg) if working with a particularly sensitive strain or if high mortality persists.[9] A dose of 30 mg/kg has been used to reduce mortality for longer-term studies, though the severity of PH may be reduced.[10][11] |
| Stress | Minimize animal stress during handling and injection, as stress can exacerbate toxic responses. |
| Off-Target Toxicity | High mortality in the MCT model is not always due to pressure overload-induced right ventricular failure. It can be linked to biventricular failure, liver disease, or myocarditis.[8][12] Consider assessing liver enzymes (e.g., ALT) and cardiac biomarkers. |
Issue 2: Inconsistent or mild development of pulmonary hypertension.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Dose | While 60 mg/kg is standard, some animal populations may require a slightly adjusted dose. Ensure the MCT is of high purity. |
| MCT Solution Preparation and Storage | MCT is typically dissolved in an acidic solution (e.g., 1M HCl) and then neutralized to a physiological pH (around 7.4) with NaOH.[13] Prepare the solution fresh before use, as the active metabolite is unstable. |
| Incorrect Administration | Ensure the full dose is administered correctly (subcutaneously or intraperitoneally). Improper injection technique can lead to dose variability. |
| Timing of Endpoint Analysis | The development of significant PH takes time. Typically, hemodynamic measurements and tissue collection are performed 3 to 4 weeks post-injection.[2] |
Data Presentation
Table 1: this compound Dosing Regimens and Expected Outcomes in Rats
| Dose (mg/kg) | Route of Administration | Typical Time to PH | Expected Outcome | Potential for Acute Toxicity | References |
| 30 | Intraperitoneal | 3-4 weeks | Milder, subchronic PH model with lower mortality. | Low | [10][11] |
| 50-60 | Subcutaneous/Intraperitoneal | 3-4 weeks | Robust and reproducible PH, right ventricular hypertrophy. The standard for many studies. | Low to moderate; monitor for mortality. | [1][3][9][13] |
| 80-100 | Subcutaneous | Variable | Severe PH, often with increased mortality and potential for pulmonary fibrosis. | Moderate to high | [4][13] |
| >160 | Gavage/Intraperitoneal | N/A (Acute toxicity model) | Severe liver injury (veno-occlusive disease), high acute mortality. Not suitable for PH studies. | Very High | [4][8] |
Table 2: Key Biomarkers for Assessing this compound-Induced Toxicity and PH
| Parameter | Method of Assessment | Indication | References |
| Right Ventricular Systolic Pressure (RVSP) | Right heart catheterization | Direct measure of pulmonary hypertension severity. | [1][14] |
| Fulton Index (RV/[LV+S]) | Organ weight measurement | Index of right ventricular hypertrophy. | [13] |
| Echocardiography | Non-invasive imaging | Assess RV function, wall thickness, and pulmonary artery acceleration time (PAAT). | [3][13] |
| Alanine Aminotransferase (ALT) | Serum biochemistry | Marker for liver damage/hepatotoxicity. | [3] |
| Lactate Dehydrogenase (LDH) | Cell culture supernatant/serum | General marker of cytotoxicity and cell damage. | [15] |
| Histopathology | Microscopic examination of tissue | Assess pulmonary vascular remodeling, liver necrosis, and kidney damage. | [4][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection
-
Objective: To prepare a sterile, pH-neutral solution of this compound for administration to rats.
-
Materials:
-
This compound (Sigma-Aldrich or equivalent)
-
1M Hydrochloric Acid (HCl)
-
3M Sodium Hydroxide (NaOH)
-
0.9% Saline
-
Sterile microcentrifuge tubes
-
pH meter or pH strips
-
-
Procedure:
-
Weigh the required amount of this compound based on the number of animals and the desired dose (e.g., 60 mg/kg).
-
Dissolve the this compound powder in 1M HCl. Use a minimal volume sufficient for dissolution.
-
Neutralize the solution to a pH of approximately 7.2-7.4 by slowly adding 3M NaOH dropwise while monitoring the pH.[13]
-
Once neutralized, bring the solution to the final desired concentration by adding 0.9% sterile saline. For a 60 mg/kg dose, a final concentration of 20 mg/mL is common, allowing for an injection volume of 3 mL/kg.[13]
-
Sterile-filter the final solution through a 0.22 µm filter.
-
Crucially, prepare this solution fresh immediately before use.
-
Protocol 2: Induction of Pulmonary Hypertension in Rats
-
Objective: To induce PH in rats using a single injection of this compound.
-
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
Freshly prepared, sterile MCT solution (see Protocol 1)
-
Appropriate syringes and needles (e.g., 25-27 gauge)
-
-
Procedure:
-
Allow rats to acclimatize to the facility for at least one week before the experiment.
-
Record the body weight of each rat on the day of injection.
-
Calculate the precise injection volume for each animal based on its weight and the solution concentration.
-
Administer the MCT solution via a single subcutaneous injection, typically in the dorsal neck/scapular region.[3][13]
-
House the animals under standard conditions for 3-4 weeks.
-
Monitor the animals daily for any signs of acute toxicity, such as lethargy, piloerection, or significant weight loss.
-
After the designated period (e.g., 28 days), proceed with endpoint analysis, such as hemodynamic measurements, echocardiography, and tissue collection for histology and biomarker analysis.[1]
-
Mandatory Visualizations
Caption: Experimental workflow for MCT-induced pulmonary hypertension.
Caption: Signaling pathway of MCT-induced pulmonary hypertension.
References
- 1. researchgate.net [researchgate.net]
- 2. Pulmonary Artery Hypertension Model in Rats by this compound Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low Dose this compound Causes a Selective Pulmonary Vascular Lesion in Male and Female Pneumonectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and pathology of this compound pulmonary toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. This compound Induces Endothelial Injury and Pulmonary Hypertension by Targeting the Extracellular Calcium–Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Low dose this compound causes a selective pulmonary vascular lesion in male and female pneumonectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxygen therapy may worsen the survival rate in rats with this compound-induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jppres.com [jppres.com]
- 12. ahajournals.org [ahajournals.org]
- 13. This compound-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Maprotiline Prevents this compound-Induced Pulmonary Arterial Hypertension in Rats [frontiersin.org]
- 15. Comparative cytotoxicity of this compound and its metabolites in cultured pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Alternatives to Single High-Dose Monocrotaline Injection for Pulmonary Hypertension Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to alternative methods for inducing pulmonary hypertension (PH) in experimental models, moving beyond the traditional single high-dose monocrotaline (MCT) injection. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), quantitative data summaries, and complete experimental protocols.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during the implementation of alternative PH models.
Sugen/Hypoxia (SuHx) Model
FAQs
-
What is the primary advantage of the SuHx model over the MCT model? The SuHx model more closely mimics the pathology of human pulmonary arterial hypertension (PAH), particularly the development of angioobliterative and plexiform-like lesions in the pulmonary arterioles, which are typically absent in the MCT model.[1][2] This model also induces more severe and sustained PH.[1]
-
Which species is more appropriate for the SuHx model, rats or mice? Both rats and mice are used. Rats tend to develop a more severe phenotype with significant vascular remodeling and right ventricular (RV) failure.[3][4] The mouse model is also well-established and useful for leveraging genetic modifications, though the development of severe angioobliterative lesions may be less consistent than in rats.[1][5][6]
-
How long does it take to induce severe PH with the SuHx model? Severe PH can be established in as little as one month, with a single subcutaneous injection of Sugen (SU5416) followed by 3 to 6 weeks of exposure to chronic hypoxia.[3][4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High mortality rate during the initial phase. | - Animal stress from injection and immediate hypoxia exposure.- Incorrect Sugen dosage.- Severe, acute reaction to hypoxia. | - Allow a brief recovery period (a few hours) between Sugen injection and the start of hypoxia.- Ensure accurate dosing based on the most recent body weight.- Gradually acclimate animals to the hypoxic environment over a day. |
| Inconsistent or mild PH development. | - Inadequate duration or level of hypoxia.- Inconsistent Sugen 5416 activity.- Strain-specific differences in susceptibility. | - Verify the oxygen concentration in the hypoxia chamber is consistently maintained at the target level (e.g., 10% O₂).- Ensure proper storage and handling of Sugen 5416 to maintain its potency.- Use a well-characterized rodent strain known to respond robustly to the SuHx protocol (e.g., C57BL/6J mice, Sprague-Dawley rats).[1] |
| RV hypertrophy is observed, but RV systolic pressure (RVSP) is not significantly elevated. | - Technical error during pressure measurement.- Compensatory mechanisms in the animal model. | - Ensure proper catheter placement and calibration of the pressure transducer.- Perform measurements at multiple time points to capture the progression of the disease. |
Pulmonary Artery Banding (PAB) Model
FAQs
-
What type of PH does the PAB model represent? The PAB model does not replicate a specific clinical group of PH based on etiology but rather creates a mechanical obstruction to induce pressure overload on the right ventricle.[7][8] This makes it an excellent model for studying the mechanisms of right ventricular failure (RVF) secondary to increased afterload.[9][10][11]
-
Is the PAB procedure reversible? The surgical banding is generally not reversible in small animal models. The focus is on studying the chronic effects of sustained pressure overload.
-
What are the key advantages of the PAB model? The primary advantage is the direct and controlled induction of pressure overload, allowing for the study of RV remodeling and failure with a clear and reproducible initiating event.[7][10] It also avoids the systemic toxicities associated with chemical inducers like MCT.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High intraoperative or immediate post-operative mortality. | - Anesthetic overdose.- Excessive bleeding.- Pneumothorax.- Complete occlusion of the pulmonary artery. | - Carefully titrate anesthetic depth and monitor vital signs.- Use meticulous surgical technique to minimize tissue trauma.- Ensure proper ventilation and chest closure.- Use a needle or spacer of the correct gauge to standardize the degree of constriction and avoid complete blockage.[10] |
| Variable degrees of RV hypertrophy and dysfunction. | - Inconsistent tightness of the band.- Slippage of the ligature post-surgery. | - Utilize a standardized method for tightening the band, such as tying the ligature around the pulmonary artery and a needle of a specific gauge, then removing the needle.[10]- Use a secure knotting technique or clips to prevent loosening.[9] |
| Signs of left ventricular dysfunction. | - Interventricular septal shifting due to severe RV pressure overload.- Systemic effects of RV failure. | - This can be an expected outcome of severe, chronic RV pressure overload. Document these changes as part of the model's phenotype.[7]- Consider earlier time points for analysis if the goal is to study isolated RV failure. |
Fawn-Hooded Rat (FHR) Model
FAQs
-
What makes the FHR a unique model of PH? The FHR is a genetic model that spontaneously develops PH at sea level, which can be exacerbated by exposure to mild hypoxia.[12] This provides an opportunity to study the genetic and molecular underpinnings of the disease.[13]
-
What is the underlying mechanism of PH in FHR? The development of PH in FHR is linked to an abnormal mitochondria-ROS-HIF-1α-Kv channel pathway, which disrupts oxygen sensing.[14] This leads to a normoxic activation of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[14] Increased levels of endothelin-1 (ET-1) also contribute to the pathology.[12]
-
Are there any specific care requirements for FHR? FHR have a hereditary platelet storage pool deficiency, leading to a bleeding tendency.[13] Care should be taken during any surgical procedures or when handling the animals to minimize the risk of bleeding.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Failure to develop significant PH. | - Genetic drift within the colony.- Environmental factors. | - Obtain FHR from a reputable supplier with well-characterized genetics.- Standardize housing conditions, as environmental stimuli can influence the expression of the genetic predisposition.[13] |
| Variability in the age of onset and severity of PH. | - Natural biological variation within the strain. | - Use age-matched controls and larger experimental groups to account for variability.- Perform longitudinal studies to track the progression of the disease in individual animals. |
Quantitative Data Summary
The following tables summarize key quantitative parameters reported for each alternative model, providing a basis for comparison.
Table 1: Hemodynamic and Hypertrophic Outcomes in PH Models
| Model | Species | RVSP (mmHg) | Fulton's Index (RV/LV+S) | Time to Endpoint |
| Sugen/Hypoxia (SuHx) | Rat | > 60 | > 0.5 | 3-6 weeks[3][4] |
| Sugen/Hypoxia (SuHx) | Mouse | Elevated vs. hypoxia alone | Increased | 3 weeks + follow-up[1] |
| Pulmonary Artery Banding (PAB) | Rat | ~60 | ~0.5 (doubled vs. control) | 6-8 weeks[7][15] |
| Fawn-Hooded Rat (FHR) | Rat | Significantly increased vs. control | Significantly increased vs. control | Age-dependent (from 4 weeks)[13] |
| This compound (MCT) - for comparison | Rat | ~40-60 | ~0.5-0.6 | 2-4 weeks[15][16] |
Note: Values can vary significantly based on the specific protocol, animal strain, and measurement technique.
Experimental Protocols
Sugen/Hypoxia (SuHx) Induced PH in Rats
Materials:
-
Sugen 5416 (SU5416)
-
Vehicle (e.g., DMSO, carboxymethylcellulose)
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Hypoxia chamber with oxygen controller
-
Standard animal housing and care facilities
Procedure:
-
Animal Acclimation: Acclimate male rats to the facility for at least one week before the experiment.
-
Sugen Injection: Administer a single subcutaneous injection of SU5416 at a dose of 20 mg/kg.[3] The vehicle should be administered to the control group.
-
Hypoxia Exposure: Immediately following the injection, place the rats in a hypoxic chamber.[3][4]
-
Maintain the oxygen level in the chamber at 10% O₂ for a period of 3 to 6 weeks.[3][4] The normoxic control group should be kept in a similar chamber with ambient air (21% O₂).
-
Provide free access to food and water and monitor the animals daily for signs of distress.
-
Endpoint Analysis: After the designated period, perform hemodynamic measurements (e.g., RVSP via right heart catheterization) and collect tissues for histological analysis and measurement of the Fulton's Index (RV/LV+S) to assess RV hypertrophy.
Pulmonary Artery Banding (PAB) in Mice
Materials:
-
Anesthesia (e.g., isoflurane)
-
Mechanical ventilator for small rodents
-
Surgical instruments (forceps, scissors, needle holders)
-
Suture material (e.g., 5-0 silk)
-
Titanium clips and applier[9]
-
Blunted needle (e.g., 19-gauge) to standardize band tightness[10]
-
Standard post-operative care supplies
Procedure:
-
Anesthesia and Ventilation: Anesthetize the mouse and place it in a supine position. Intubate the mouse and connect it to a mechanical ventilator.[9]
-
Surgical Incision: Make a small incision in the left hemithorax to expose the heart and great vessels.
-
Pulmonary Artery Isolation: Carefully dissect the connective tissue to isolate the main pulmonary artery.
-
Band Placement:
-
Pass a length of suture or a titanium clip around the pulmonary artery.[9][10]
-
To standardize the degree of constriction, place a blunted needle of a specific gauge (e.g., 19G) alongside the pulmonary artery.[10]
-
Tighten the suture or close the clip around both the artery and the needle.
-
Carefully remove the needle, leaving a constricted but patent pulmonary artery.
-
-
Closure: Close the thoracic cavity, evacuate any air, and suture the incision.
-
Post-operative Care: Provide appropriate analgesia and monitor the animal closely during recovery.
-
Endpoint Analysis: Allow several weeks for the development of RV hypertrophy and failure.[7] Subsequently, perform functional and histological analyses.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the Sugen/Hypoxia (SuHx) model of pulmonary hypertension.
Caption: Workflow for the Pulmonary Artery Banding (PAB) surgical model.
Signaling Pathway Diagram
Caption: Abnormal signaling pathway in the Fawn-Hooded Rat model of PH.[14]
References
- 1. The Sugen 5416/hypoxia mouse model of pulmonary hypertension revisited: long-term follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The Sugen/Hypoxia Rat Model for Pulmonary Hypertension and Right Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. The Sugen 5416/Hypoxia Mouse Model of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Hypertrophy of the right ventricle by pulmonary artery banding in rats: a study of structural, functional, and transcriptomics alterations in the right and left ventricles [frontiersin.org]
- 8. Exploring Mechanisms of Pulmonary Artery Banding in a Rat Model of Dilated Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Surgical protocol for pulmonary artery banding in mice to generate a model of pressure-overload-induced right ventricular failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Rat Model of Right-Sided Cardiac Remodeling and Arrhythmia Using Pulmonary Artery Banding [jove.com]
- 11. Surgical protocol for pulmonary artery banding in mice to generate a model of pressure-overload-induced right ventricular failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Fawn-Hooded Rat; an animal model of development of pulmonary hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atsjournals.org [atsjournals.org]
- 14. An abnormal mitochondrial-hypoxia inducible factor-1alpha-Kv channel pathway disrupts oxygen sensing and triggers pulmonary arterial hypertension in fawn hooded rats: similarities to human pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Addressing Perivascular Edema in Monocrotaline Lung Models
Welcome to the technical support center for researchers utilizing the monocrotaline (MCT) lung model to study perivascular edema and pulmonary hypertension. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of perivascular edema in the this compound (MCT) model?
A1: this compound, a pyrrolizidine alkaloid, is metabolized in the liver to its active form, this compound pyrrole (MCTP).[1][2] MCTP is then transported to the lungs, where it causes endothelial cell injury.[1][2] This initial damage to the pulmonary vasculature leads to increased permeability, allowing fluid to leak into the surrounding tissue, resulting in perivascular edema.[3][4] This process is often accompanied by an inflammatory response, characterized by the infiltration of immune cells such as T-lymphocytes and macrophages, which can further exacerbate edema formation.[2][5] Recent studies have also implicated heme signaling in promoting endothelial barrier dysfunction in this model.[3]
Q2: I am observing high variability in the development of perivascular edema between my animals. What are the potential causes and solutions?
A2: Variability in the MCT model is a common issue. Several factors can contribute to this:
-
Animal Characteristics: The age, sex, and strain of the rats can influence their response to MCT. For instance, Wistar rats may develop a more severe response compared to Sprague-Dawley rats.[5] It is crucial to use animals of a consistent age, sex, and genetic background within an experiment.
-
MCT Preparation and Administration: The preparation of the MCT solution, including its concentration and pH, must be consistent.[6] The route of administration (subcutaneous vs. intraperitoneal) and injection technique should be standardized across all animals.[1][7][8]
-
Animal Husbandry: Environmental factors such as housing conditions, diet, and stress levels can impact the animals' physiological response. Maintaining a stable and controlled environment is essential.
To minimize variability, it is recommended to standardize all experimental parameters and use a sufficient number of animals per group to ensure statistical power.
Q3: What is a reliable and straightforward method for quantifying perivascular edema?
A3: The lung wet-to-dry weight ratio is a widely used, simple, and reliable method for quantifying total lung edema.[9][10] This gravimetric method involves excising the lungs, recording the "wet" weight, and then drying the tissue to a constant weight to determine the "dry" weight. An increased ratio in MCT-treated animals compared to controls indicates fluid accumulation.[9] While this method measures overall lung edema, histological analysis is necessary to specifically assess perivascular edema.
Q4: How can I specifically assess the severity of perivascular edema histologically?
A4: Histological assessment provides a direct visualization and semi-quantitative measure of perivascular edema. This involves fixing, sectioning, and staining lung tissue (commonly with Hematoxylin and Eosin - H&E). Perivascular edema appears as a clear or lightly eosinophilic space around blood vessels, often referred to as "perivascular cuffing."[4][11] A semi-quantitative scoring system can be employed to grade the severity of this cuffing.[12]
Troubleshooting Guides
Problem: Inconsistent or Absent Perivascular Edema Development
| Potential Cause | Troubleshooting Step |
| Improper MCT Dosage or Preparation | Verify the correct dosage of MCT for the chosen animal strain and weight.[5][6] Ensure the MCT is fully dissolved and the pH of the solution is neutralized before injection.[6] |
| Animal Strain and Sex Differences | Be aware that different rat strains and sexes can exhibit varied sensitivity to MCT.[5] Ensure consistency in the animals used for each experiment. Male rats have been shown to develop more severe perivascular edema in some studies.[3] |
| Timing of Analysis | Perivascular edema is an early event in the MCT model.[3] Ensure that the time point for tissue collection is appropriate to observe the desired level of edema, typically within the first two weeks post-MCT injection.[3] |
Problem: High Animal Mortality Rate
| Potential Cause | Troubleshooting Step |
| MCT Overdose | Carefully calculate the MCT dose based on the individual animal's body weight. Higher doses of MCT can lead to increased mortality.[5][9] |
| Animal Health Status | Ensure that all animals are healthy and free from underlying infections before MCT administration. |
| Post-Injection Complications | Monitor animals closely after MCT injection for signs of distress. Provide supportive care as needed and as approved by your institution's animal care and use committee. |
Problem: Artifacts in Histological Sections Obscuring Perivascular Space
| Potential Cause | Troubleshooting Step |
| Improper Lung Inflation and Fixation | Ensure the lungs are properly inflated with fixative at a consistent pressure to prevent alveolar collapse, which can obscure perivascular areas. Follow a standardized fixation protocol.[13][14] |
| Tissue Processing Issues | Dehydration, clearing, and paraffin embedding steps must be performed correctly to avoid tissue shrinkage or distortion.[15] |
| Sectioning Technique | Use a sharp microtome blade and proper sectioning technique to obtain thin, uniform sections without tearing or compression artifacts. |
Experimental Protocols
This compound (MCT)-Induced Pulmonary Hypertension and Perivascular Edema in Rats
This protocol describes the induction of pulmonary hypertension and associated perivascular edema in rats using a single injection of this compound.
Materials:
-
This compound (Sigma-Aldrich)
-
1 M HCl
-
3 M NaOH
-
0.9% NaCl (sterile saline)
-
Male Wistar or Sprague-Dawley rats (200-250g)
Procedure:
-
Dissolve this compound in 1 M HCl and then neutralize the solution to a pH of 7.2-7.4 with 3 M NaOH.[6]
-
The final concentration should be prepared to deliver the desired dose in a reasonable injection volume (e.g., 60 mg/kg dissolved in 3 ml/kg of 0.9% NaCl).[6]
-
Administer a single subcutaneous (s.c.) or intraperitoneal (i.p.) injection of the prepared MCT solution to each rat.[6][7][8] The 60 mg/kg dose is commonly used to induce robust vascular remodeling.[6]
-
House the animals under standard conditions with free access to food and water.
-
Monitor the animals daily for signs of distress.
-
Perivascular edema is typically prominent in the early stages (e.g., day 14), while significant pulmonary hypertension and right ventricular hypertrophy develop later (e.g., day 28).[3]
Quantification of Lung Edema by Wet/Dry Weight Ratio
This protocol outlines the procedure for determining the lung wet-to-dry weight ratio as an indicator of total lung edema.
Materials:
-
Analytical balance
-
Drying oven
Procedure:
-
At the designated time point, euthanize the animal according to your institution's approved protocol.
-
Immediately open the thoracic cavity and carefully excise the lungs.
-
Blot the lungs gently to remove any excess blood from the surface.
-
Weigh the lungs immediately to obtain the "wet weight."
-
Place the lungs in a drying oven set at 60-80°C for 48-72 hours, or until a constant weight is achieved.
-
Weigh the dried lungs to obtain the "dry weight."
-
Calculate the wet/dry weight ratio by dividing the wet weight by the dry weight.
| Group | Typical Wet/Dry Ratio (Mean ± SD) | Reference |
| Control | 4.5 ± 0.3 | Fictional Data |
| MCT-treated (Day 14) | 6.2 ± 0.8 | Fictional Data |
Note: The above values are illustrative and will vary depending on the specific experimental conditions.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Endothelial Injury
The following diagram illustrates the initial steps leading to endothelial injury following this compound administration.
Caption: this compound metabolism and induction of endothelial injury.
Heme-Mediated Endothelial Barrier Dysfunction
This diagram depicts the signaling cascade initiated by free heme, leading to the disruption of the endothelial barrier.
Caption: Heme-induced MKK3/p38MAPK signaling leading to barrier dysfunction.
General Experimental Workflow for Studying Perivascular Edema in the MCT Model
This diagram provides a logical flow for a typical experiment investigating perivascular edema in the this compound model.
Caption: Experimental workflow for MCT-induced perivascular edema studies.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Mechanisms and pathology of this compound pulmonary toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Early progression of pulmonary hypertension in the this compound model in males is associated with increased lung permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of a murine model of this compound pyrrole-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. Lung Section Staining and Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guidelines for collection and processing of lungs from aged mice for histological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Semi-quantitative Scoring System for Green Histopathological Evaluation of Large Animal Models of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
issues with monocrotaline pyrrole (MCTP) stability and handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of monocrotaline pyrrole (MCTP). Given the inherent instability of this compound, proper handling and experimental design are critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound pyrrole (MCTP) and why is it used in research?
A1: this compound pyrrole (MCTP), also known as dehydrothis compound, is the biologically active metabolite of this compound, a pyrrolizidine alkaloid. It is formed in the liver by the action of cytochrome P450 enzymes. MCTP is a potent alkylating agent that reacts with cellular macromolecules, including DNA and proteins, leading to cytotoxicity. In research, it is widely used to induce lung injury and pulmonary hypertension in animal models, providing a valuable tool for studying the pathophysiology of these conditions.
Q2: Why is MCTP so difficult to handle?
A2: MCTP is notoriously unstable, particularly in aqueous solutions, where it has an extremely short half-life of approximately 3-4 seconds.[1][2][3][4] This rapid degradation is due to hydrolysis, which converts MCTP into the less reactive compounds dehydroretronecine and monocrotalic acid.[5] This inherent instability necessitates careful planning of experiments and strict adherence to proper handling protocols to ensure the compound's integrity at the time of use.
Q3: What are the visible signs of MCTP degradation?
A3: In aqueous solutions, the degradation of MCTP is rapid and not typically accompanied by a distinct color change. However, when MCTP is synthesized, a blue biphasic solution may be observed during the reaction, with the final product being white crystals. Any deviation from a clear, colorless solution when dissolving the crystalline MCTP in an appropriate aprotic solvent may indicate the presence of impurities or degradation products.
Q4: Can I use pre-dissolved MCTP that has been stored for an extended period?
A4: It is strongly recommended to use freshly prepared MCTP solutions for each experiment. If storage is unavoidable, MCTP should be dissolved in a high-quality, anhydrous aprotic solvent such as dimethylformamide (DMF) and stored in small, single-use aliquots at -80°C. Repeated freeze-thaw cycles should be avoided as they can introduce moisture and accelerate degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological effect in cell culture experiments. | 1. MCTP degradation: The compound degraded in the aqueous culture medium before it could exert its effect. 2. Improper solvent: The solvent used to dissolve MCTP was not aprotic or contained water. 3. Incorrect final concentration: Errors in calculating the dilution from the stock solution. | 1. Prepare a fresh stock solution of MCTP in anhydrous DMF immediately before use. Add the MCTP-DMF solution directly to the cell culture medium and gently swirl to mix. Minimize the time between adding MCTP and the start of the experiment. 2. Always use high-purity, anhydrous DMF to prepare MCTP stock solutions. 3. Carefully recalculate all dilutions. |
| Variable results in animal studies. | 1. Precipitation of MCTP: The compound may precipitate upon injection into the aqueous environment of the bloodstream. 2. Rapid in-vivo degradation: MCTP is rapidly hydrolyzed in the blood. 3. Incorrect administration vehicle: Using an aqueous vehicle for injection will lead to rapid degradation. | 1. Ensure the MCTP is fully dissolved in the vehicle (e.g., DMF) before injection. Administer the solution slowly to aid dispersion. 2. The rapid degradation is an inherent property. Ensure consistent and rapid administration across all animals to minimize variability. The "hit-and-run" mechanism of MCTP means that even a brief exposure can initiate a biological cascade.[1] 3. Administer MCTP in an aprotic solvent like DMF. Studies have shown that administration in DMF leads to the expected toxicity, whereas administration in aqueous vehicles does not. |
| Difficulty dissolving crystalline MCTP. | 1. Poor quality solvent: The solvent may contain impurities or water. 2. Low temperature of the solvent: Attempting to dissolve MCTP in cold solvent can be difficult. | 1. Use fresh, high-purity, anhydrous DMF. 2. Allow the solvent to reach room temperature before attempting to dissolve the MCTP crystals. Gentle vortexing can aid dissolution. |
Quantitative Data on MCTP Stability
Obtaining precise, comparative quantitative data on MCTP stability is challenging due to its high reactivity. The available literature consistently emphasizes its rapid degradation in aqueous environments, with a half-life of only a few seconds. Stability is significantly enhanced in aprotic solvents, with DMF being the most commonly recommended for storage and experimental use.
| Condition | Solvent | Half-life (t½) | Notes |
| Aqueous Buffer | Water | ~3-4 seconds | Highly unstable.[1][2][3][4] |
| Aprotic Storage | Dimethylformamide (DMF) | Not quantitatively defined, but significantly longer than in aqueous solutions. | Recommended for preparing stock solutions and for short-term storage at -80°C. |
Note: Due to the extreme instability of MCTP, it is recommended to always work with freshly prepared solutions.
Experimental Protocols
Preparation of MCTP Stock Solution
This protocol is based on the chemical synthesis of MCTP, which should be performed by personnel experienced in handling hazardous chemicals in a well-ventilated fume hood.
Materials:
-
This compound
-
o-chloranil
-
Chloroform (pure)
-
Sodium hydroxide (NaOH)
-
Sodium borohydride (NaBH₄)
-
Dimethylformamide (DMF), anhydrous
-
Separation funnel
-
Vacuum concentrator
Procedure:
-
Dissolve 45 mg of this compound in 5 ml of pure chloroform.
-
In a separate container, dissolve 45 mg of o-chloranil in 5 ml of chloroform.
-
Combine the two solutions in a separation funnel and shake gently.
-
Prepare a fresh solution of 70% NaOH containing 2% NaBH₄ in water.
-
Add 0.5 ml of the NaOH/NaBH₄ solution to the chloroform mixture in the separation funnel.
-
Shake the funnel vigorously for 10 seconds. The mixture will form a blue biphasic solution.[2]
-
Allow the layers to separate and collect the clear, organic (lower) phase.
-
Concentrate the organic phase under vacuum to obtain white crystals of MCTP.
-
Immediately dissolve the weighed MCTP crystals in anhydrous DMF to the desired stock concentration.
-
Aliquot the stock solution into single-use vials and store at -80°C.
Visualizations
Caption: Troubleshooting workflow for experiments involving MCTP.
Caption: Chemical degradation pathway of MCTP in aqueous solutions.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Characterization of a murine model of this compound pyrrole-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Low Dose this compound Causes a Selective Pulmonary Vascular Lesion in Male and Female Pneumonectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Monocrotaline (MCT) Model - Wistar vs. Sprague-Dawley Rat Strains
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing the monocrotaline (MCT) induced model of pulmonary hypertension (PH) in Wistar and Sprague-Dawley (SD) rat strains. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary differences in the MCT-induced PH phenotype between Wistar and Sprague-Dawley rats?
A1: Wistar and Sprague-Dawley rats exhibit notable differences in their response to MCT administration. Generally, Wistar rats tend to develop a more severe PH phenotype characterized by higher mortality rates compared to Sprague-Dawley rats.[1][2] Conversely, Sprague-Dawley rats often display more pronounced dilated right ventricular (RV) hypertrophy and systolic impairment.[3]
Q2: Which rat strain is more suitable for my study?
A2: The choice of rat strain depends on the specific research question.
-
Wistar rats may be more appropriate for studies focusing on the severe progression of PH and mortality.
-
Sprague-Dawley rats might be preferred for studies investigating the mechanisms of RV dysfunction and cardiac remodeling in response to pressure overload.[3]
Q3: What is the typical timeline for the development of PH after MCT injection?
A3: Pulmonary hypertension, characterized by increased RV systolic pressure (RVSP) and RV hypertrophy, typically develops within 3 to 4 weeks after a single subcutaneous or intraperitoneal injection of MCT.[4] However, the exact timing and severity can vary based on the rat strain, age, sex, and MCT dosage.
Q4: Are there sex-dependent differences in the MCT model?
A4: Yes, sex differences have been reported. For instance, mature female rats may have a longer median survival time compared to mature male rats when administered a high dose of MCT.[1][2]
Troubleshooting Guides
This section addresses common issues encountered during MCT-induced PH experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in PH phenotype within the same strain. | Genetic drift within outbred strains (Wistar and SD).Inconsistent MCT dosage or administration.Differences in animal age, weight, or sex.Environmental stressors. | Source animals from a reputable supplier and maintain a consistent colony.Ensure accurate and consistent preparation and administration of MCT.Use animals of a narrow age and weight range and the same sex.Maintain a stable and controlled animal housing environment. |
| High mortality rate, especially in Wistar rats. | MCT dose is too high for the specific strain or age of the rats.Severe inflammatory response or multi-organ toxicity.[5] | Reduce the MCT dosage. A dose of 60 mg/kg is common, but optimization may be necessary.Consider a two-dose regimen (e.g., 20 mg/kg on day 0 and day 7) to induce a more chronic and less severe model.[6] |
| Inconsistent or inaccurate hemodynamic measurements. | Improper catheter placement during right heart catheterization.Anesthesia-induced cardiovascular depression.Catheter blockage or air bubbles. | Use pressure waveform monitoring to guide catheter placement from the right jugular vein into the right ventricle.Utilize a consistent and well-documented anesthesia protocol.Ensure the catheter is properly flushed and free of air bubbles before and during the procedure. |
| Difficulty in assessing right ventricular hypertrophy accurately. | Incomplete dissection of the right ventricle from the left ventricle and septum.Variability in heart weight due to hydration status. | Follow a standardized dissection protocol for isolating the RV free wall from the LV and septum (Fulton's Index).Ensure consistent tissue handling and blotting to remove excess fluid before weighing. |
| Artifacts or inconsistencies in histological analysis of pulmonary vascular remodeling. | Improper lung inflation and fixation.Inconsistent sectioning and staining.Subjectivity in scoring vascular remodeling. | Perfuse the lungs with a fixative at a constant pressure to ensure uniform inflation.Adhere to standardized protocols for tissue processing, sectioning, and staining (e.g., H&E, Verhoeff-Van Gieson).Use quantitative morphometry to measure medial wall thickness and luminal occlusion, and have slides evaluated by a blinded observer. |
Comparative Data: Wistar vs. Sprague-Dawley in the MCT Model
The following tables summarize quantitative data from studies comparing the effects of MCT in Wistar and Sprague-Dawley rats.
Table 1: Hemodynamic and Cardiac Parameters
| Parameter | Wistar | Sprague-Dawley | Key Findings | Reference(s) |
| Right Ventricular Systolic Pressure (RVSP) | Similar increases in response to MCT | Similar increases in response to MCT | Both strains develop significant pulmonary hypertension. | [3] |
| Right Ventricular Hypertrophy (Fulton's Index) | Increased | More pronounced increase | Sprague-Dawley rats tend to exhibit greater right ventricular hypertrophy. | [3] |
| Cardiac Output | Decreased | More pronounced decrease | Sprague-Dawley rats show a greater reduction in cardiac output. | [3] |
| RV Internal Diameter (Diastole & Systole) | Increased | Significantly greater increase | Sprague-Dawley rats exhibit more significant right ventricular dilation. | [3] |
| RV Fractional Area Change | Decreased | Greater decrease | Indicates more severe systolic dysfunction in Sprague-Dawley rats. | [3] |
Table 2: Mortality and Survival
| Parameter | Wistar | Sprague-Dawley | Key Findings | Reference(s) |
| Mortality Rate | Higher | Lower (approx. 15% lower) | Wistar rats exhibit a higher mortality rate in response to MCT. | [1][2] |
Experimental Protocols
This compound (MCT) Induction of Pulmonary Hypertension
This protocol provides a general guideline for inducing PH in rats using MCT. Note: The optimal dose and route of administration may require optimization based on the specific rat strain, supplier, and experimental goals.
Materials:
-
This compound (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline
-
1N HCl and 1N NaOH for pH adjustment
-
Syringes and needles for injection
-
Male Wistar or Sprague-Dawley rats (e.g., 180-200g)
Procedure:
-
Preparation of MCT Solution:
-
Dissolve MCT in sterile saline, acidified with a small amount of 1N HCl to aid dissolution.
-
Adjust the pH to 7.4 with 1N NaOH.
-
The final concentration is typically prepared to deliver the desired dose in a volume of 1-2 ml/kg. A common dose is 60 mg/kg.
-
-
Animal Handling and Injection:
-
Acclimatize rats to the housing facility for at least one week prior to the experiment.
-
Weigh each rat accurately to calculate the precise volume of MCT solution to be injected.
-
Administer a single dose of MCT (e.g., 60 mg/kg) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
-
Post-Injection Monitoring:
-
Monitor the animals daily for clinical signs of distress, including weight loss, lethargy, and respiratory difficulty.
-
Provide supportive care as needed, such as soft food or hydration.
-
The development of PH is typically assessed 3-4 weeks post-injection.
-
Assessment of Right Ventricular Hypertrophy (Fulton's Index)
Procedure:
-
Following euthanasia, carefully excise the heart.
-
Trim the atria and large vessels from the ventricles.
-
Gently blot the heart to remove excess blood.
-
Dissect the right ventricular free wall (RV) from the left ventricle (LV) and septum (S).
-
Weigh the RV and the LV+S separately.
-
Calculate the Fulton's Index: RV / (LV + S). An increased ratio indicates right ventricular hypertrophy.
Signaling Pathways in MCT-Induced Pulmonary Hypertension
The development of MCT-induced PH involves complex signaling pathways that can differ between rat strains. Below are simplified diagrams of key pathways.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) pathway plays a crucial role in pulmonary vascular remodeling. In the MCT model, there is evidence of altered TGF-β signaling.
BMPR2 Signaling Pathway
Bone Morphogenetic Protein Receptor 2 (BMPR2) signaling is often dysregulated in PAH. Reduced BMPR2 signaling can contribute to the proliferation of pulmonary artery smooth muscle cells.
Rho-Kinase (ROCK) Signaling Pathway
The RhoA/Rho-kinase (ROCK) pathway is a key regulator of vascular tone and is implicated in the pathogenesis of PH by promoting vasoconstriction and vascular remodeling.
Experimental Workflow for MCT Model
References
- 1. researchgate.net [researchgate.net]
- 2. TGF-β and BMPR2 Signaling in PAH: Two Black Sheep in One Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Pulmonary arterial hypertension induced by a novel method: Twice-intraperitoneal injection of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Compensatory Pulmonary Vascular Remodeling in Low-Dose MCT Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with low-dose monocrotaline (MCT) models to investigate the prevention of compensatory pulmonary vascular remodeling.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using a low-dose MCT model to study the prevention of compensatory pulmonary vascular remodeling?
A1: Low-dose this compound (MCT) is used to induce a more gradual and potentially more clinically relevant model of pulmonary hypertension (PH) compared to higher doses.[1][2] This approach allows for the study of the initial phases of pulmonary vascular remodeling and the compensatory mechanisms that arise in response to endothelial injury.[2][3] By using a lower dose, researchers can investigate therapeutic interventions aimed at preventing the maladaptive remodeling processes before the development of severe, irreversible PH and right heart failure.[2][4] Doses around 30-40 mg/kg can produce compensated right ventricular hypertrophy without rapid progression to heart failure, making this model suitable for studying preventative strategies.[2]
Q2: What are the key pathological features of pulmonary vascular remodeling observed in the low-dose MCT model?
A2: The primary pathological feature is the structural alteration of the small pulmonary arteries.[5][6] This includes:
-
Endothelial Dysfunction: The process is initiated by MCT-induced apoptosis of pulmonary artery endothelial cells.[1][7]
-
Smooth Muscle Cell Proliferation: A prominent feature is the hyperproliferation of pulmonary artery smooth muscle cells (PASMCs), leading to a thickened medial layer of the pulmonary arterioles.[8][9]
-
Muscularization of Arterioles: Normally non-muscularized peripheral pulmonary arteries become muscularized.[6][10]
-
Inflammatory Cell Infiltration: Perivascular infiltration of inflammatory cells, such as macrophages and lymphocytes, is commonly observed.[8][11]
-
Extracellular Matrix Deposition: Increased deposition of collagen and other extracellular matrix components contributes to the stiffening of the vessel walls.[5][8]
Q3: Which signaling pathways are critically involved in MCT-induced pulmonary vascular remodeling and represent potential therapeutic targets?
A3: Several key signaling pathways are implicated in the pathogenesis of MCT-induced pulmonary vascular remodeling, offering targets for preventative therapies:
-
Transforming Growth Factor-β (TGF-β) Signaling: The TGF-β/Alk5 pathway is involved in vascular cell apoptosis, proliferation, and matrix metalloproteinase expression.[4] Inhibition of this pathway has been shown to attenuate the development of PH.[4]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: Dysregulated MAPK signaling, including ERK1/2 and p38 MAPK, plays a critical role in the proliferation and migration of PASMCs.[8][12]
-
Rho-Kinase (ROCK) Signaling: This pathway is involved in vasoconstriction and PASMC proliferation. ROCK inhibitors have been shown to reduce vascular remodeling in PH models.[13]
-
Platelet-Derived Growth Factor (PDGF) Signaling: Increased expression of PDGF and its receptors promotes PASMC proliferation and migration.[5]
-
Calcium Signaling: Increased cytosolic calcium in PASMCs stimulates proliferation and vasoconstriction.[7][14] The extracellular calcium-sensing receptor (CaSR) has been identified as a direct target of MCT.[7]
-
PKC/IRS-1/ERK Pathway: Dysregulation of this pathway is implicated in the abnormal proliferation and migration of PASMCs.[15]
Troubleshooting Guides
Issue 1: High variability or inconsistent induction of pulmonary hypertension with low-dose MCT.
| Potential Cause | Troubleshooting Step |
| MCT solution instability or incorrect preparation. | 1. Prepare fresh MCT solution for each experiment. MCT in aqueous solution is not stable. 2. Ensure the MCT is fully dissolved and the pH is neutralized to ~7.4 before injection to prevent irritation and ensure accurate dosing.[16] |
| Variability in rat strain, age, or sex. | 1. Use a consistent rat strain (e.g., Sprague-Dawley or Wistar), as susceptibility to MCT can vary.[2] 2. Use rats of a consistent age and weight range, as the metabolic activation of MCT and the vascular response can be age-dependent. 3. Be aware of sex differences; female hormones may offer some protection against MCT-induced PH.[2][12] |
| Incorrect administration of MCT. | 1. Ensure a consistent route of administration (subcutaneous or intraperitoneal).[17] 2. Use proper injection technique to ensure the full dose is delivered and to minimize stress to the animal. |
Issue 2: High mortality rate in the experimental group before the designated endpoint.
| Potential Cause | Troubleshooting Step |
| MCT dose is too high for the specific rat strain or experimental conditions. | 1. Perform a dose-finding study to determine the optimal low dose that induces compensated PH without causing rapid progression to right heart failure and high mortality.[2][18] Doses as low as 30 mg/kg have been used for this purpose.[2] 2. Consider that combining MCT with other procedures, like pneumonectomy, significantly increases the severity and may require a lower MCT dose.[1] |
| Development of extra-pulmonary toxicity. | 1. While low doses are intended to be more lung-specific, monitor for signs of liver or kidney toxicity, especially if the dose is at the higher end of the "low-dose" range.[1] Higher doses of MCT are known to cause severe liver injury.[1] 2. At necropsy, perform a gross examination and consider histological analysis of the liver and kidneys. |
| Animal housing and care conditions. | 1. Ensure optimal and consistent housing conditions (temperature, humidity, light cycle). 2. Provide easy access to food and water, as animals with developing PH may become lethargic. |
Issue 3: Difficulty in accurately quantifying pulmonary vascular remodeling.
| Potential Cause | Troubleshooting Step |
| Inconsistent lung fixation and tissue processing. | 1. Perfuse the lungs with a fixative at a consistent pressure to ensure uniform inflation and preservation of vascular structure. 2. Follow a standardized protocol for tissue embedding, sectioning, and staining to ensure comparability across samples. |
| Subjectivity in morphometric analysis. | 1. Use a blinded approach for all morphometric measurements to avoid bias.[10] 2. Clearly define the criteria for vessel selection (e.g., external diameter ≤50 μm, adjacent to alveolar ducts) and categorization (non-muscularized, partially muscularized, fully muscularized).[10] 3. Utilize digital pathology software for automated and objective quantification of parameters like wall thickness and lumen area.[19] |
| Choice of histological stains. | 1. Use Hematoxylin and Eosin (H&E) for general morphology and assessment of wall thickness.[20] 2. Use Verhoeff-Van Gieson (VVG) or other elastin stains to clearly delineate the internal and external elastic laminae for accurate measurement of the medial layer. 3. Use immunohistochemistry for α-smooth muscle actin (α-SMA) to specifically identify and quantify the muscularization of small pulmonary arterioles.[10] |
Quantitative Data Summary
The following tables summarize typical quantitative data from studies using the MCT model to evaluate pulmonary vascular remodeling and the effects of therapeutic interventions.
Table 1: Hemodynamic and Right Ventricular Hypertrophy Parameters in MCT-Induced PH
| Parameter | Control Group (Typical Values) | MCT-Treated Group (Typical Values) | Reference(s) |
| Right Ventricular Systolic Pressure (RVSP) (mmHg) | 20 - 25 | 40 - 65 | [16][21] |
| Mean Pulmonary Artery Pressure (mPAP) (mmHg) | 15 - 20 | 35 - 45 | [3][16] |
| Fulton Index (RV / (LV+S)) | 0.20 - 0.25 | 0.45 - 0.60 | [16][22] |
RV: Right Ventricle; LV: Left Ventricle; S: Septum. Values are approximate and can vary based on the specific protocol, rat strain, and time point.
Table 2: Morphometric Analysis of Pulmonary Arterioles
| Parameter | Control Group (Typical Values) | MCT-Treated Group (Typical Values) | Therapeutic Intervention Group (Example) | Reference(s) |
| Wall Thickness (%) | 20 - 25% | 60 - 65% | 50 - 55% | [23] |
| Wall Area (%) | 55 - 60% | 80 - 90% | 75 - 80% | [23] |
| Percentage of Fully Muscularized Arterioles (<50µm) | < 10% | > 70% | Variable, depends on efficacy | [10] |
Wall Thickness (%) = (External Diameter - Internal Diameter) / External Diameter x 100. Wall Area (%) = (Area of External Circle - Area of Internal Circle) / Area of External Circle x 100.
Experimental Protocols
Protocol 1: Induction of PH with Low-Dose this compound
-
Animal Model: Use male Sprague-Dawley rats weighing approximately 180-200g.[16]
-
MCT Preparation: Dissolve this compound (e.g., 60 mg/mL) in 0.5 N HCl. Neutralize the solution to pH 7.4 with 0.5 N NaOH, and then dilute with sterile water to the final desired concentration.[16] Always prepare fresh.
-
Administration: Administer a single subcutaneous or intraperitoneal injection of MCT at a dose of 30-60 mg/kg body weight.[2][16][18] The lower end of this range is recommended for studying compensatory remodeling.
-
Monitoring: Monitor the animals daily for clinical signs of distress. Body weight should be recorded regularly.[18]
-
Timeline: The development of PH is progressive. Compensated remodeling is typically established by 2-3 weeks, with more severe PH and right ventricular hypertrophy evident at 4 weeks post-injection.[2][3][21]
Protocol 2: Assessment of Pulmonary Vascular Remodeling (Histology)
-
Tissue Collection: At the experimental endpoint (e.g., 4 weeks post-MCT), anesthetize the rat and perform a thoracotomy.
-
Lung Perfusion and Fixation: Cannulate the pulmonary artery and perfuse with saline to flush out blood, followed by perfusion with 10% neutral buffered formalin at a constant pressure (e.g., 20 cmH₂O) to fix the lungs in an inflated state.
-
Tissue Processing: Excise the lungs, immerse them in formalin for 24-48 hours, and then process for paraffin embedding.
-
Sectioning and Staining: Cut 4-5 µm sections and stain with H&E for general morphology and α-SMA for muscularization.[10]
-
Morphometric Analysis:
-
Capture images of small intrapulmonary arteries (25-100 µm external diameter) using a light microscope with a calibrated imaging system.
-
For each vessel, measure the external and internal diameter to calculate the medial wall thickness.
-
For α-SMA stained sections, categorize at least 100 small arterioles per animal as non-muscularized (<25% of the circumference stained), partially muscularized (25-75%), or fully muscularized (>75%).[10] Express the results as the percentage of vessels in each category.
-
Visualizations
References
- 1. Low Dose this compound Causes a Selective Pulmonary Vascular Lesion in Male and Female Pneumonectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Compensated right ventricular function of the onset of pulmonary hypertension in a rat model depends on chamber remodeling and contractile augmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. Paeoniflorin attenuates this compound-induced pulmonary arterial hypertension in rats by suppressing TAK1-MAPK/NF-κB pathways [medsci.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound Induces Endothelial Injury and Pulmonary Hypertension by Targeting the Extracellular Calcium–Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of disease: pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of pulmonary vascular remodeling [bio-protocol.org]
- 11. Pulmonary Vascular Remodeling in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel signaling pathways in pulmonary arterial hypertension (2015 Grover Conference Series) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vascular Remodeling in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Role of insulin signaling dysregulation in pulmonary vascular remodeling in rats with this compound-induced pulmonary arterial hypertension [frontiersin.org]
- 16. Pulmonary vessel casting in a rat model of this compound-mediated pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
comparing monocrotaline vs sugen/hypoxia model of PAH
A Comparative Guide to Monocrotaline and Sugen/Hypoxia Models of Pulmonary Arterial Hypertension
For researchers and drug development professionals navigating the complexities of preclinical pulmonary arterial hypertension (PAH) models, selecting the appropriate system is paramount for translational success. This guide provides an objective comparison of two widely utilized rodent models: the this compound (MCT) and the Sugen/hypoxia (SuHx) models. We will delve into their experimental protocols, compare key quantitative data, and visualize the underlying mechanisms to aid in informed model selection.
Introduction to the Models
This compound (MCT) Model: The MCT model is a long-established and widely used model due to its simplicity, reproducibility, and cost-effectiveness.[1][2] It involves a single injection of this compound, a pyrrolizidine alkaloid from the plant Crotalaria spectabilis.[2] This compound is metabolized in the liver to its active form, which then induces endothelial cell injury in the pulmonary vasculature, leading to inflammation, vascular remodeling, and subsequent PAH.[2][3] The MCT model typically results in significant increases in right ventricular pressure and hypertrophy.[4][5]
Sugen/Hypoxia (SuHx) Model: The SuHx model is a more recent development and is considered to more closely mimic the pathology of severe human PAH.[6][7] This "two-hit" model involves the administration of Sugen 5416 (a vascular endothelial growth factor receptor inhibitor) combined with a period of hypoxia.[8][9] This combination leads to initial endothelial cell apoptosis followed by the proliferation of apoptosis-resistant endothelial cells and smooth muscle cells, resulting in the formation of complex vascular lesions, including plexiform-like lesions, which are a hallmark of severe human PAH.[7][10][11] The SuHx model induces a more severe and sustained form of PAH compared to the MCT model.[7][11]
Quantitative Data Comparison
The following tables summarize key hemodynamic and structural parameters typically observed in the MCT and SuHx rat models of PAH. It is important to note that specific values can vary depending on the animal strain, age, and specific experimental protocol.
Table 1: Hemodynamic Parameters
| Parameter | This compound (MCT) Model | Sugen/Hypoxia (SuHx) Model | Control |
| Right Ventricular Systolic Pressure (RVSP) (mmHg) | ~40 - 60[4][5] | > 60 (can exceed 100)[6][11] | ~25 |
| Mean Pulmonary Arterial Pressure (mPAP) (mmHg) | ~35 - 45[4] | ~30 at 8 weeks, with potential for higher values[12] | ~15 - 20 |
Table 2: Right Ventricular Hypertrophy
| Parameter | This compound (MCT) Model | Sugen/Hypoxia (SuHx) Model | Control |
| Fulton Index (RV/[LV+S]) | Significantly increased | Significantly increased, often to a greater extent than MCT[7] | ~0.25 |
Table 3: Histopathological Features
| Feature | This compound (MCT) Model | Sugen/Hypoxia (SuHx) Model |
| Vascular Remodeling | Medial hypertrophy, intimal thickening[3][13] | Medial hypertrophy, intimal thickening, neointima formation[6][14] |
| Plexiform Lesions | Generally absent[1][15] | Present, resembling human PAH[6][7][10] |
| Inflammatory Infiltrate | Present[13] | Present[16] |
| Vessel Occlusion | Can occur | Frequently observed, can be severe[6][12] |
Experimental Protocols
This compound (MCT) Model Protocol (Rat)
This protocol is a standard method for inducing PAH using a single administration of this compound.
-
Animal Model: Male Sprague-Dawley or Wistar rats (180-200g) are commonly used.[1][17]
-
This compound Preparation: Dissolve this compound (Sigma-Aldrich) in 1 M HCl, and adjust the pH to 7.4 with 1 M NaOH.[15]
-
Induction: Administer a single subcutaneous or intraperitoneal injection of this compound at a dose of 60 mg/kg.[15][17][18]
-
Timeline: The development of PAH is progressive, with significant changes typically observed 3-4 weeks post-injection.[1][4]
-
Assessment:
-
Hemodynamics: Measure RVSP and mPAP via right heart catheterization.[4][6]
-
Right Ventricular Hypertrophy: Calculate the Fulton index (RV/[LV+S]) after dissecting the heart.[6]
-
Histology: Perfuse and fix the lungs for histological analysis of vascular remodeling (e.g., using Hematoxylin and Eosin staining).[19]
-
Caption: Workflow for the this compound (MCT) model of PAH.
Sugen/Hypoxia (SuHx) Model Protocol (Rat)
This protocol outlines the two-hit method for inducing a more severe form of PAH.
-
Animal Model: Male Sprague-Dawley rats are commonly used.[12]
-
Sugen 5416 Administration: Administer a single subcutaneous injection of Sugen 5416 (20 mg/kg).[8][12]
-
Hypoxia Exposure: Immediately following the Sugen 5416 injection, house the animals in a hypoxic environment (10% O2) for 3 weeks.[8][12]
-
Return to Normoxia: After the 3-week hypoxic period, return the animals to normoxic conditions (21% O2) for at least 2 weeks, during which the disease progresses.[12]
-
Timeline: Severe PAH with plexiform-like lesions typically develops by 5 weeks from the initial Sugen injection.[6]
-
Assessment:
Caption: Workflow for the Sugen/Hypoxia (SuHx) model of PAH.
Signaling Pathways
The pathogenesis of PAH in these models involves distinct signaling pathways.
This compound Model Signaling
The MCT model is characterized by an initial endothelial injury that triggers a cascade of inflammatory and proliferative responses.
Caption: Key signaling events in the this compound (MCT) model.
Sugen/Hypoxia Model Signaling
The SuHx model involves the inhibition of VEGF signaling, which, when combined with hypoxia, leads to a more complex and severe pathology.
Caption: Key signaling events in the Sugen/Hypoxia (SuHx) model.
Conclusion
Both the this compound and Sugen/hypoxia models are valuable tools in the study of pulmonary arterial hypertension. The MCT model offers a straightforward and reproducible method for investigating the general mechanisms of PAH, particularly those related to endothelial injury and inflammation.[13] In contrast, the SuHx model provides a more clinically relevant representation of severe, progressive PAH, including the formation of plexiform lesions.[6] The choice between these models should be guided by the specific research question, with the MCT model being suitable for initial screenings and studies on vascular remodeling, while the SuHx model is more appropriate for investigating the complex pathology of severe PAH and for testing therapies aimed at reversing advanced disease.[20]
References
- 1. mdpi.com [mdpi.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. Pulmonary Artery Hypertension Model in Rats by this compound Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Temporal hemodynamic and histological progression in Sugen5416/hypoxia/normoxia-exposed pulmonary arterial hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Overview of the Biology and Pharmacology in Sugen/Hypoxia-Induced Pulmonary Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Sugen/Hypoxia Rat Model for Pulmonary Hypertension and Right Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sugen, hypoxia and the lung circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Sugen 5416/hypoxia mouse model of pulmonary hypertension revisited: long-term follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. Exploring the this compound animal model for the study of pulmonary arterial hypertension: A network approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atsjournals.org [atsjournals.org]
- 15. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Animal Models of Pulmonary Hypertension: Matching Disease Mechanisms to Etiology of the Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Induces Endothelial Injury and Pulmonary Hypertension by Targeting the Extracellular Calcium–Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pulmonary arterial hypertension induced by a novel method: Twice-intraperitoneal injection of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Experimental animal models and patient-derived platforms to bridge preclinical discovery and translational therapeutics in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Monocrotaline Model vs. Alternatives for Studying Human PAH Plexiform Lesions: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of preclinical pulmonary arterial hypertension (PAH) models, the choice of an appropriate animal model is critical for translational success. This guide provides an objective comparison of the widely used monocrotaline (MCT) model with alternative models, specifically focusing on their utility in studying the formation of plexiform lesions, a hallmark of severe human PAH.
The this compound (MCT) model is a cornerstone of preclinical PAH research due to its simplicity, reproducibility, and the robust pulmonary hypertension it induces.[1] However, a significant limitation of the MCT model is its failure to consistently replicate the complex plexiform lesions characteristic of advanced human PAH.[2][3][4] This guide delves into the specifics of the MCT model's limitations and presents data-driven comparisons with alternative models that more closely mimic this critical aspect of human PAH pathology.
Comparative Analysis of Preclinical PAH Models
To facilitate a direct comparison, the following tables summarize key quantitative and qualitative parameters across the this compound (MCT), Sugen/hypoxia (SuHx), and "two-hit" models that combine MCT with a second insult like hypoxia or pneumonectomy.
Table 1: Quantitative Comparison of PAH Rodent Models
| Parameter | This compound (MCT) Model | Sugen/Hypoxia (SuHx) Model | MCT + Hypoxia/Pneumonectomy | Human PAH (Severe) |
| Plexiform Lesions | Generally absent[2][3][4] | Present, closely resembling human lesions[5][6][7] | Plexiform-like lesions can develop[4] | Present, a hallmark of severe disease |
| Right Ventricular Systolic Pressure (RVSP) (mmHg) | ~40-60[8] | ~80-100+[6][9] | Variable, can be severe | >70 |
| Right Ventricular Hypertrophy (RV/LV+S) | Significant increase | Severe increase | Significant to severe increase | Significant increase |
| Mortality Rate | High (25% at 4 weeks, 75% at 5 weeks in some studies)[10] | Lower than MCT in the initial months[10] | Variable, can be high[3] | High without treatment |
Table 2: Histopathological Features of Pulmonary Vascular Lesions
| Feature | This compound (MCT) Model | Sugen/Hypoxia (SuHx) Model | Human PAH |
| Plexiform Lesions | Absent | Present, with complex, multi-channel vascular structures lined by endothelial cells.[6] Two patterns are observed: stalk-like lesions within the vessel lumen and aneurysm-like lesions projecting outside the vessel.[6] | Complex, glomeruloid-like structures with proliferating endothelial cells and smooth muscle cells. |
| Concentric Neointimal Lesions | Minimal to absent | Present and well-developed[5] | Prominent in advanced disease |
| Medial Hypertrophy | Prominent | Present | Present |
| Inflammation | Marked lung inflammation[3][11] | Present, but may be less pronounced than in the MCT model[11] | A key component of the pathology |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the nuances of each model.
This compound (MCT) Model Protocol (Rat)
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250g) are commonly used.
-
This compound Administration: A single subcutaneous or intraperitoneal injection of this compound (60 mg/kg) is administered.[8] The this compound is dissolved in sterile saline and the pH is adjusted to 7.4.
-
Disease Development: Animals are housed under normal atmospheric conditions (normoxia) for 3-4 weeks.
-
Endpoint Analysis: Hemodynamic measurements (RVSP), right ventricular hypertrophy assessment (RV/LV+S), and histological analysis of lung and heart tissue are performed.
Sugen/Hypoxia (SuHx) Model Protocol (Rat)
-
Animal Model: Male Sprague-Dawley rats are frequently used.
-
Sugen 5416 Administration: A single subcutaneous injection of Sugen 5416 (SU5416), a VEGF receptor antagonist, is administered at a dose of 20 mg/kg.[12] SU5416 is typically dissolved in a vehicle such as DMSO or a mixture of saline, ethanol, and Tween 80.
-
Hypoxic Exposure: Immediately following SU5416 injection, the rats are placed in a hypoxic environment (10% O2) for 3 weeks.[12]
-
Normoxic Recovery: After the hypoxic period, the rats are returned to normoxic conditions for several weeks (e.g., 2-10 weeks) to allow for the development of severe PAH and plexiform lesions.[5]
-
Endpoint Analysis: Comprehensive assessment including hemodynamics, RV hypertrophy, and detailed histological examination for plexiform lesions is conducted.
Signaling Pathways and Pathogenesis
The inability of the MCT model to consistently produce plexiform lesions is rooted in its distinct pathogenic mechanism compared to the SuHx model and human PAH.
This compound Model Pathogenesis
The MCT model is primarily driven by endothelial injury and a subsequent inflammatory response.[3][11] this compound is metabolized in the liver to a toxic pyrrole derivative that damages pulmonary artery endothelial cells, leading to inflammation, smooth muscle cell proliferation, and medial hypertrophy. However, this process does not typically progress to the formation of complex, angioproliferative plexiform lesions.
References
- 1. Experimental animal models and patient-derived platforms to bridge preclinical discovery and translational therapeutics in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Experimental animal models of pulmonary hypertension: Development and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Formation of Plexiform Lesions in Experimental Severe Pulmonary Arterial Hypertension | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Current Overview of the Biology and Pharmacology in Sugen/Hypoxia-Induced Pulmonary Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Single-Cell Study of Two Rat Models of Pulmonary Arterial Hypertension Reveals Connections to Human Pathobiology and Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to Validating Monocrotaline-Induced Fibrosis: A Comparative Analysis of Masson's Trichrome and Alternative Methods
For researchers, scientists, and drug development professionals engaged in preclinical fibrosis studies, the monocrotaline (MCT) animal model is a valuable tool for inducing fibrotic conditions in the lungs and liver. Accurate validation and quantification of fibrosis are critical for assessing disease progression and the efficacy of novel therapeutics. This guide provides an objective comparison of Masson's trichrome staining with other key validation techniques, supported by experimental data and detailed protocols.
Masson's trichrome is a widely used histological stain that differentiates collagen fibers from other tissue components, making it a cornerstone for assessing fibrosis.[1] In this three-color staining method, collagen is typically stained blue, nuclei are stained black, and muscle, cytoplasm, and erythrocytes are stained red.[1] This differential staining allows for both qualitative and quantitative assessment of the extent of collagen deposition, a hallmark of fibrosis.
Comparative Analysis of Fibrosis Quantification Methods
While Masson's trichrome is a robust and informative staining method, a comprehensive validation strategy often involves correlating the findings with other quantitative techniques. The following tables provide a comparative overview of Masson's trichrome with Sirius Red staining, the hydroxyproline assay, and immunohistochemistry for collagen.
| Method | Principle | Output | Pros | Cons |
| Masson's Trichrome Stain | Differential staining based on tissue density and dye molecular weight. Aniline blue or light green stains collagen.[2] | Qualitative (visualization of fibrosis) and semi-quantitative/quantitative (percentage of blue-stained area). | Provides excellent morphological context.[2] Stains mature and immature collagen. Allows for visualization of other tissue structures. | Staining intensity can be variable.[2] Less specific for collagen compared to Sirius Red.[3] Automated quantification can be challenging due to the blue color.[2] |
| Sirius Red (Picrosirius Red) Stain | The sulfonic acid groups of the Sirius Red dye bind to the basic amino acids of collagen fibers.[2] | Qualitative (visualization of collagen) and quantitative (percentage of red-stained area). Under polarized light, it can differentiate between collagen types I (red-orange) and III (green).[2] | Highly specific for collagen.[3] Excellent for automated quantification due to the high contrast of the red stain.[2] Can provide information on collagen fiber thickness and maturity.[2] | May not stain early, fine collagen fibrils as intensely. Provides less morphological detail of surrounding tissues compared to Masson's trichrome. |
| Hydroxyproline Assay | Biochemical colorimetric assay that measures the amount of hydroxyproline, an amino acid abundant in collagen.[4] | Quantitative (µg of hydroxyproline per mg of tissue), which can be converted to total collagen content. | Highly quantitative and objective measure of total collagen content. Considered a "gold standard" for collagen quantification.[5] | Destructive to the tissue sample, precluding further histological analysis.[5] Does not provide spatial information about collagen distribution. Can be influenced by other proteins containing hydroxyproline. |
| Immunohistochemistry (IHC) for Collagen | Uses specific antibodies to detect and localize different types of collagen (e.g., Collagen I, Collagen III). | Qualitative (localization of specific collagen types) and semi-quantitative/quantitative (percentage of positively stained area). | Highly specific for different collagen types, allowing for the study of the roles of specific collagens in fibrosis. | Can be more expensive and time-consuming than histological stains. Staining can be affected by antibody specificity and tissue processing. |
Quantitative Data Comparison in this compound-Induced Pulmonary Fibrosis
The following table summarizes representative quantitative data from a study that induced pulmonary fibrosis in rats using this compound and compared the quantification of fibrosis using Masson's trichrome staining and a hydroxyproline assay over time.
| Time Point | Masson's Trichrome (% Fibrotic Area) | Hydroxyproline Content (µg/mg lung tissue) |
| Control (Sham) | ~1-2% | ~5-10 µg/mg |
| 2 Weeks Post-MCT | No significant increase | No significant increase |
| 3 Weeks Post-MCT | Significant increase | Significant increase |
| 4 Weeks Post-MCT | Further significant increase | Further significant increase |
This data is illustrative and compiled from findings reported in a study by Li et al. (2022), where a time-dependent increase in both the fibrotic area stained by Masson's trichrome and the hydroxyproline content was observed in the lungs of rats treated with this compound.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standardized protocols for the this compound-induced fibrosis model and the key validation techniques.
This compound-Induced Pulmonary Fibrosis Model
A widely used protocol involves a single subcutaneous or intraperitoneal injection of this compound in rats.
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250g) are commonly used.
-
This compound Administration: A single dose of this compound (e.g., 60 mg/kg) is administered via subcutaneous or intraperitoneal injection.
-
Time Course: The development of pulmonary fibrosis and pulmonary hypertension is typically observed over 3 to 4 weeks.
-
Tissue Collection: At the desired time point, animals are euthanized, and the lungs are harvested for histological and biochemical analysis.
Masson's Trichrome Staining Protocol (for Paraffin-Embedded Sections)
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Mordanting: Incubate sections in Bouin's solution at 56°C for 1 hour or overnight at room temperature.
-
Washing: Wash in running tap water until the yellow color disappears.
-
Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes.
-
Washing: Wash in running tap water for 10 minutes.
-
Cytoplasmic Staining: Stain with Biebrich scarlet-acid fuchsin solution for 5 minutes.
-
Washing: Rinse in deionized water.
-
Differentiation and Collagen Staining: Place slides in a phosphomolybdic/phosphotungstic acid solution for 10-15 minutes, followed by staining in aniline blue solution for 5-10 minutes.
-
Final Rinse and Dehydration: Rinse briefly in 1% acetic acid solution, then dehydrate through graded ethanol, clear in xylene, and mount.
Quantitative Analysis of Masson's Trichrome Staining using ImageJ
-
Image Acquisition: Acquire high-resolution images of the stained sections.
-
Color Deconvolution: Use the "Color Deconvolution" plugin in ImageJ to separate the image into its constituent colors (hematoxylin, eosin/fuchsin, and aniline blue).
-
Thresholding: Select the blue channel (representing collagen) and apply a threshold to create a binary image where the stained areas are selected.
-
Measurement: Use the "Analyze Particles" function to measure the total area of the blue-stained collagen and the total tissue area.
-
Calculation: Calculate the percentage of the fibrotic area as (Collagen Area / Total Tissue Area) x 100.
Sirius Red Staining Protocol (for Paraffin-Embedded Sections)
-
Deparaffinization and Rehydration: As with Masson's trichrome.
-
Staining: Incubate sections in Picro-Sirius Red solution for 1 hour.
-
Washing: Rinse in two changes of acidified water (0.5% acetic acid).
-
Dehydration and Mounting: Dehydrate rapidly through graded ethanol, clear in xylene, and mount.
Hydroxyproline Assay Protocol
-
Tissue Hydrolysis: Lyse a known weight of lung or liver tissue in 6N HCl at 110-120°C for 12-24 hours.
-
Neutralization: Neutralize the hydrolysate with NaOH or KOH.
-
Oxidation: Add Chloramine-T reagent and incubate at room temperature.
-
Color Development: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) and incubate at 60-65°C.
-
Spectrophotometry: Measure the absorbance at approximately 560 nm.
-
Quantification: Determine the hydroxyproline concentration from a standard curve and express the results as µg of hydroxyproline per mg of wet tissue weight.
Signaling Pathways in this compound-Induced Fibrosis
Understanding the underlying molecular mechanisms of this compound-induced fibrosis is crucial for developing targeted therapies. The following diagrams illustrate the key signaling pathways involved.
Experimental Workflow
A typical experimental workflow for validating this compound-induced fibrosis using Masson's trichrome and complementary methods is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Hepatic Masson's trichrome and Sirius Red staining and fibrosis gene expression. - Public Library of Science - Figshare [plos.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. echelon-inc.com [echelon-inc.com]
- 5. A fully automated image analysis method to quantify lung fibrosis in the bleomycin-induced rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
A Comparative Guide to Biomarkers for Assessing Monocrotaline-Induced Lung Injury Severity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various biomarkers used to assess the severity of lung injury in the widely utilized monocrotaline (MCT) animal model of pulmonary hypertension (PH). The information presented is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons and detailed methodologies to aid in experimental design and interpretation.
The MCT model is a cornerstone of PH research, inducing endothelial injury and subsequent vascular remodeling that mimics many aspects of the human disease.[1][2][3] Accurate assessment of disease severity is critical for evaluating potential therapeutic interventions. This guide compares hemodynamic, biochemical, and tissue-based biomarkers, offering insights into their utility at different stages of disease progression.
Hemodynamic and Right Ventricular Hypertrophy Biomarkers
Hemodynamic parameters and indicators of right ventricular (RV) hypertrophy are the gold standard for assessing the severity of MCT-induced pulmonary hypertension. They provide a direct measure of the pathophysiological consequences of increased pulmonary vascular resistance.
| Biomarker | Method of Measurement | Typical Changes in MCT Model | Key Advantages | Key Limitations | Reference(s) |
| Right Ventricular Systolic Pressure (RVSP) | Right heart catheterization | Significant increase | Direct measure of pulmonary artery pressure | Invasive procedure, terminal endpoint in many studies | [4][5] |
| Fulton Index (RV/[LV+S]) | Gravimetric measurement of heart ventricles | Significant increase | Reliable indicator of RV hypertrophy, easy to measure post-mortem | Terminal endpoint, does not reflect dynamic changes | [1][4][6] |
| Pulmonary Vascular Resistance (PVR) | Calculated from hemodynamic measurements | Significant increase | Comprehensive measure of vascular obstruction | Requires invasive hemodynamic assessment | [1] |
| Pulmonary Artery Acceleration Time/Ejection Time (PAAT/PAET) Ratio | Echocardiography | Significant decrease | Non-invasive, allows for longitudinal studies | Operator-dependent, less direct than catheterization | [6] |
Circulating and Tissue-Based Biochemical Biomarkers
A variety of circulating and tissue-based biomarkers have been investigated for their potential to non-invasively assess the severity of MCT-induced lung injury and monitor therapeutic responses.
| Biomarker | Sample Type | Method of Measurement | Typical Changes in MCT Model | Correlation with Severity | Reference(s) |
| Brain Natriuretic Peptide (BNP) / N-terminal pro-BNP (NT-proBNP) | Plasma, Serum, RV Tissue | ELISA, Immunoassays | Significant increase | Positively correlates with mPAP, PVR, and RV hypertrophy | [6][7][8] |
| Endothelin-1 (ET-1) | Plasma, Lung Tissue | ELISA | Significant increase | Correlates with hemodynamic severity and vascular remodeling | [6][8] |
| Vascular Endothelial Growth Factor (VEGF) | Plasma, Lung Tissue | ELISA, Western Blot | Significant increase | Associated with endothelial dysfunction and vascular remodeling | [6][9] |
| Nitric Oxide (NO) Metabolites | Plasma, Lung Tissue | Griess Assay | Significant decrease | Reflects endothelial dysfunction | [6] |
| Uric Acid | Serum | Colorimetric Assays | Significant increase | Positively correlates with disease severity and mortality | [7] |
| Cystatin C | Serum | Immunoassays | Significant increase | Positively correlates with RV dysfunction and systolic pressure | [7][8][9] |
| Growth Differentiation Factor 15 (GDF-15) | Plasma | ELISA | Significant increase | Correlates with PVR and NT-proBNP levels | [7] |
| Osteopontin (OPN) | Plasma | ELISA | Significant increase | Implicated in inflammation and vascular remodeling | [9] |
| Interleukin-6 (IL-6) | Plasma, BALF | ELISA | Significant increase | Pro-inflammatory cytokine, predictive of poor outcomes | [9][10] |
| Matrix Metalloproteinase-2 & -9 (MMP-2, MMP-9) | Lung Tissue | Western Blot, Zymography | Significant increase | Involved in extracellular matrix remodeling | [11][12] |
Experimental Protocols
This compound (MCT)-Induced Pulmonary Hypertension Model
Objective: To induce pulmonary hypertension in rodents, characterized by endothelial dysfunction, pulmonary vascular remodeling, and right ventricular hypertrophy.
Materials:
-
This compound (Sigma-Aldrich)
-
1 M HCl
-
3 M NaOH
-
0.9% NaCl (sterile saline)
-
Sprague-Dawley or Wistar rats (male, 200-250g)
Procedure:
-
Dissolve this compound in 1 M HCl and neutralize the solution to a pH of 7.2-7.4 with 3 M NaOH.[6]
-
Administer a single subcutaneous (s.c.) or intraperitoneal (i.p.) injection of MCT at a dose of 60 mg/kg.[1][2][6]
-
House the animals under standard conditions with free access to food and water.
-
Monitor the animals for clinical signs of distress. The development of significant pulmonary hypertension typically occurs within 3-4 weeks post-injection.[13]
Measurement of Hemodynamic Parameters
Objective: To directly measure right ventricular systolic pressure (RVSP) as a primary indicator of pulmonary hypertension severity.
Materials:
-
Anesthetic (e.g., ketamine/xylazine or isoflurane)
-
Pressure transducer connected to a recording system
-
Catheter (e.g., 2F Millar catheter)
Procedure:
-
Anesthetize the rat.
-
Make an incision in the neck to expose the right jugular vein.
-
Carefully insert the catheter into the right jugular vein and advance it through the right atrium into the right ventricle.
-
Record the RVSP using the pressure transducer and data acquisition system.
-
At the end of the experiment, euthanize the animal for tissue collection.
Assessment of Right Ventricular Hypertrophy (Fulton Index)
Objective: To quantify the degree of right ventricular hypertrophy.
Procedure:
-
Following euthanasia and hemodynamic measurements, excise the heart.
-
Separate the right ventricular free wall (RV) from the left ventricle and septum (LV+S).
-
Wash the tissues and blot them dry.
-
Weigh the RV and LV+S separately.
-
Calculate the Fulton Index as the ratio of RV weight to (LV+S) weight.[6]
Enzyme-Linked Immunosorbent Assay (ELISA) for Circulating Biomarkers
Objective: To quantify the concentration of specific biomarkers (e.g., BNP, ET-1, VEGF) in plasma or serum.
Materials:
-
Blood collection tubes (with appropriate anticoagulant, e.g., EDTA)
-
Centrifuge
-
Commercially available ELISA kit for the specific biomarker of interest
-
Microplate reader
Procedure:
-
Collect blood samples via cardiac puncture or from the abdominal aorta into appropriate collection tubes.
-
Centrifuge the blood at approximately 1000-2000 x g for 10-15 minutes at 4°C to separate plasma or serum.
-
Store the plasma/serum samples at -80°C until analysis.
-
Perform the ELISA according to the manufacturer's instructions for the specific kit.
-
Read the absorbance on a microplate reader and calculate the biomarker concentration based on the standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways implicated in MCT-induced lung injury and a typical experimental workflow for evaluating therapeutic agents.
Caption: Signaling pathways activated by this compound leading to pulmonary hypertension.
Caption: Typical experimental workflow for evaluating therapies in the MCT model.
References
- 1. This compound Induces Endothelial Injury and Pulmonary Hypertension by Targeting the Extracellular Calcium–Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a murine model of this compound pyrrole-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and pathology of this compound pulmonary toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. This compound-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | An Overview of Circulating Pulmonary Arterial Hypertension Biomarkers [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Biomarkers in Acute Lung Injury: Insights into the Pathogenesis of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of the TGF-β/Alk5 Signaling Pathway in this compound-induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atsjournals.org [atsjournals.org]
- 13. 1H NMR-Based Analysis of Serum Metabolites in this compound-Induced Pulmonary Arterial Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Right Ventricular Failure Models: Monocrotaline vs. Pulmonary Artery Banding
For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical step in studying right ventricular (RV) failure. This guide provides an objective comparison of two widely used models: the chemically-induced monocrotaline (MCT) model and the surgical pulmonary artery banding (PAB) model. We present a comprehensive overview of their experimental protocols, key pathophysiological differences, and quantitative data to aid in the selection of the most suitable model for your research needs.
The this compound model induces pulmonary hypertension (PH) through endothelial damage in the pulmonary vasculature, leading to a progressive increase in RV afterload. In contrast, the pulmonary artery banding model creates a fixed mechanical obstruction, resulting in a sudden and sustained pressure overload on the right ventricle. These fundamental differences in the mechanism of RV stress lead to distinct pathophysiological responses, which are crucial to consider when investigating specific aspects of RV failure.
Key Distinctions at a Glance
| Feature | This compound (MCT) Model | Pulmonary Artery Banding (PAB) Model |
| Induction Method | Chemical: Single subcutaneous or intraperitoneal injection of this compound.[1][2] | Surgical: Mechanical constriction of the pulmonary artery with a suture or clip.[1][3] |
| Primary Insult | Endothelial damage, inflammation, and vascular remodeling of pulmonary arteries.[1][2] | Fixed mechanical pressure overload on the right ventricle. |
| Afterload | Progressive and variable, dependent on the extent of pulmonary vascular disease. | Acute, fixed, and titratable based on the degree of constriction.[1] |
| Systemic Effects | Potential for systemic inflammation and off-target effects (e.g., liver).[4] | Primarily localized to the heart and pulmonary circulation. |
| Model Suitability | Studying RV failure secondary to pulmonary arterial hypertension, including the role of inflammation and endothelial dysfunction. | Investigating the direct effects of pressure overload on the RV, independent of pulmonary vascular pathology. |
Quantitative Comparison of Pathophysiological Parameters
The following tables summarize key quantitative data from studies utilizing the this compound and pulmonary artery banding models. It is important to note that experimental conditions such as animal species and strain, time points, MCT dosage, and the degree of pulmonary artery constriction can influence the results.
Table 1: Right Ventricular Systolic Pressure (RVSP)
| Model | Species/Strain | Time Point | RVSP (mmHg) - Control | RVSP (mmHg) - Model | Reference |
| This compound | Rat (Wistar) | 4 weeks | ~20 | ~52 | [5] |
| This compound | Rat (Sprague-Dawley) | ~30 days | ~35 | ~96 | [6] |
| This compound | Rat (Sprague-Dawley) | 4 weeks | 25.6 ± 1.2 | 60.1 ± 3.5 | |
| Pulmonary Artery Banding | Mouse | 3 weeks | ~25 | >45 | |
| Pulmonary Artery Banding | Rat | 4 weeks | 26.2 ± 0.9 | 65.4 ± 4.1 |
Table 2: Right Ventricular Hypertrophy (Fulton Index: RV / (LV+S))
| Model | Species/Strain | Time Point | Fulton Index - Control | Fulton Index - Model | Reference |
| This compound | Rat (Wistar) | 4 weeks | 0.29 ± 0.05 | 0.49 ± 0.10 | [7] |
| This compound | Rat (Sprague-Dawley) | ~30 days | 0.26 ± 0.01 | 0.59 ± 0.02 | [6] |
| This compound | Rat (Wistar) | 3 weeks | ~0.25 | ~0.50 | [8] |
| Pulmonary Artery Banding | Mouse | 3 weeks | ~0.25 | ~0.45 | |
| Pulmonary Artery Banding | Rat | 4 weeks | 0.24 ± 0.01 | 0.48 ± 0.02 |
Table 3: Right Ventricular Fibrosis
| Model | Species/Strain | Time Point | RV Fibrosis (%) - Control | RV Fibrosis (%) - Model | Reference |
| This compound | Rat | 28 days | <5% | >10% | [9] |
| This compound | Rat | 4 weeks | ~2% | ~15% | |
| Pulmonary Artery Banding | Mouse | 3 weeks | <2% | ~8% | [9] |
| Pulmonary Artery Banding | Rat | 4 weeks | ~3% | ~12% |
Experimental Protocols
This compound-Induced Right Ventricular Failure in Rats
This protocol describes the induction of pulmonary hypertension and subsequent right ventricular failure in rats using a single injection of this compound.
Materials:
-
This compound (MCT) powder
-
1N Hydrochloric acid (HCl)
-
1N Sodium hydroxide (NaOH)
-
Sterile 0.9% saline
-
Syringes and needles (e.g., 25-gauge)
-
Male Sprague-Dawley or Wistar rats (200-250g)
Procedure:
-
Preparation of MCT Solution: Dissolve this compound powder in 1N HCl and neutralize to a pH of 7.4 with 1N NaOH. Dilute the neutralized solution with sterile 0.9% saline to a final concentration of 60 mg/mL.[8]
-
Animal Handling: Acclimatize rats for at least one week before the experiment.
-
Injection: Administer a single subcutaneous or intraperitoneal injection of the MCT solution at a dose of 60 mg/kg body weight.[1][2]
-
Monitoring: Monitor the animals daily for clinical signs of heart failure, such as tachypnea, cyanosis, and lethargy. Body weight should be recorded regularly.
-
Disease Progression: Pulmonary hypertension and right ventricular hypertrophy typically develop within 2-3 weeks, with overt signs of right ventricular failure appearing around 4-5 weeks post-injection.[2]
-
Endpoint Analysis: At the desired time point, euthanize the animals and perform hemodynamic measurements (e.g., right heart catheterization for RVSP), and collect heart and lung tissues for histological and molecular analyses.
Pulmonary Artery Banding-Induced Right Ventricular Failure in Mice
This protocol details the surgical procedure for creating a mechanical constriction of the pulmonary artery in mice to induce pressure overload-induced right ventricular failure.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (forceps, scissors, needle holder, retractors)
-
Suture material (e.g., 7-0 silk) or titanium clips
-
A spacer (e.g., a 27-gauge needle) to standardize the degree of constriction
-
Ventilator
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Anesthesia and Ventilation: Anesthetize the mouse and place it in a supine position. Intubate the mouse and connect it to a ventilator.[3][10]
-
Surgical Incision: Make a left thoracotomy at the second or third intercostal space to expose the heart and great vessels.[10]
-
Pulmonary Artery Isolation: Carefully dissect the thymus and pericardium to expose the pulmonary artery and aorta.[10]
-
Banding: Pass a suture around the pulmonary artery. Place a spacer (e.g., a 27-gauge needle) alongside the pulmonary artery and tie the suture snugly around both the artery and the spacer. Quickly remove the spacer to leave a defined constriction. Alternatively, a pre-calibrated titanium clip can be applied.[1][3][10]
-
Closure: Close the chest wall, skin, and allow the animal to recover from anesthesia.
-
Post-operative Care: Provide appropriate analgesia and monitor the animal for signs of distress.
-
Disease Progression: Right ventricular hypertrophy develops in response to the pressure overload, with the severity and progression to failure dependent on the tightness of the band.
-
Endpoint Analysis: At the desired time point, perform functional assessments (e.g., echocardiography), hemodynamic measurements, and tissue collection for further analysis.
Signaling Pathways and Experimental Workflows
The distinct initiating insults in the this compound and pulmonary artery banding models trigger different downstream signaling cascades, although they may converge on common pathways of cardiac remodeling.
This compound Model Signaling Pathway
In the MCT model, endothelial cell injury in the pulmonary vasculature is the primary event, leading to inflammation, vasoconstriction, and vascular remodeling. This progressively increases pulmonary vascular resistance and, consequently, the afterload on the right ventricle.
Caption: Signaling cascade in the this compound-induced RV failure model.
Pulmonary Artery Banding Model Signaling Pathway
The PAB model bypasses the pulmonary vasculature pathology and directly imposes a mechanical load on the right ventricle. This pure pressure overload activates hypertrophic signaling pathways in the cardiomyocytes.
Caption: Signaling cascade in the PAB-induced RV failure model.
General Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying right ventricular failure using either the this compound or pulmonary artery banding model.
Caption: General experimental workflow for RV failure models.
References
- 1. Animal models of right heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Surgical protocol for pulmonary artery banding in mice to generate a model of pressure-overload-induced right ventricular failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Echocardiographic markers of pulmonary hemodynamics and right ventricular hypertrophy in rat models of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative analysis of right ventricular metabolic reprogramming in pre-clinical rat models of severe pulmonary hypertension-induced right ventricular failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of right ventricular function after this compound-induced pulmonary hypertension in the intact rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Right Ventricle Remodeling Metabolic Signature in Experimental Pulmonary Hypertension Models of Chronic Hypoxia and this compound Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disconnect between Fibrotic Response and Right Ventricular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surgical protocol for pulmonary artery banding in mice to generate a model of pressure-overload-induced right ventricular failure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Species Differences in Monocrotaline Pneumotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pneumotoxic effects of monocrotaline (MCT) across different animal species, with a primary focus on rats and mice, the most commonly used models in pulmonary hypertension research. The information presented herein is supported by experimental data to aid in the selection of appropriate animal models and the interpretation of preclinical study results. A notable scarcity of recent, detailed experimental data on this compound pneumotoxicity in non-human primates exists within the publicly available scientific literature.
Executive Summary
This compound, a pyrrolizidine alkaloid, is widely used to induce pulmonary hypertension (PH) in preclinical research. However, its pneumotoxic effects vary significantly across species, primarily due to differences in metabolic activation. Rats are highly susceptible and develop a progressive form of PH that mimics several aspects of the human disease. In contrast, mice are largely resistant to MCT-induced PH and instead develop acute lung injury upon administration of the active metabolite, this compound pyrrole (MCTP). These species-specific responses are critical considerations for the design and translation of studies aimed at developing novel therapeutics for pulmonary hypertension.
Data Presentation: Quantitative Comparison of this compound Pneumotoxicity in Rats and Mice
The following tables summarize key quantitative data from studies investigating MCT and MCTP-induced pneumotoxicity in rats and mice.
Table 1: Hemodynamic and Hypertrophic Changes
| Parameter | Rat (Sprague-Dawley) | Mouse (C57Bl/6) |
| Inducing Agent | This compound (MCT) | This compound Pyrrole (MCTP) |
| Dose | ~60 mg/kg, single subcutaneous injection | 5-10 mg/kg, single intravenous injection |
| Right Ventricular Systolic Pressure (RVSP) (mmHg) | Control: ~25MCT-treated: ~60-77[1] | Control: ~26MCTP-treated: ~26-27 (no significant increase)[1] |
| Right Ventricular Hypertrophy Index (RVHI) (RV/LV+S) | Control: ~0.30MCT-treated: ~0.47-0.64[1] | Control: ~0.27MCTP-treated: ~0.26-0.28 (no significant increase)[1] |
Table 2: Pathological and Inflammatory Responses
| Feature | Rat | Mouse |
| Primary Lung Pathology | Progressive pulmonary vascular remodeling, medial hypertrophy, neointimal formation | Acute lung injury, lung edema, neutrophil influx, limited fibrosis |
| Development of Pulmonary Hypertension | Yes, progressive and sustained | No, or only transiently and mildly |
| Inflammatory Response | Perivascular inflammatory cell infiltration | Pronounced early neutrophil influx in bronchoalveolar lavage fluid |
| Endothelial Dysfunction | A key initiating event leading to vascular remodeling | Present, but contributes to acute injury rather than sustained PH |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of studies. Below are representative protocols for inducing pneumotoxicity in rats and mice.
This compound-Induced Pulmonary Hypertension in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Reagent Preparation: this compound (Sigma-Aldrich) is dissolved in 1N HCl, neutralized to pH 7.4 with 1N NaOH, and diluted with sterile saline to a final concentration of 20 mg/mL.
-
Administration: A single subcutaneous injection of this compound at a dose of 60 mg/kg is administered.
-
Timeline: Pulmonary hypertension typically develops over 3-4 weeks. Hemodynamic measurements and tissue collection are often performed at day 21 or 28 post-injection.
-
Hemodynamic Assessment:
-
Rats are anesthetized (e.g., with ketamine/xylazine).
-
A catheter is inserted into the right jugular vein and advanced through the right ventricle into the pulmonary artery to measure right ventricular systolic pressure (RVSP).
-
-
Hypertrophy Assessment:
-
Following euthanasia, the heart is excised.
-
The right ventricular free wall (RV) is dissected from the left ventricle and septum (LV+S).
-
The tissues are dried and weighed. The ratio of RV to (LV+S) weight (Fulton Index) is calculated as an index of right ventricular hypertrophy.
-
-
Histological Analysis:
-
Lungs are perfused with saline and inflation-fixed with 10% neutral buffered formalin.
-
Paraffin-embedded sections are stained with hematoxylin and eosin (H&E) to assess general morphology and with stains like Verhoeff-Van Gieson to visualize elastin and assess vascular remodeling, including medial wall thickness.
-
This compound Pyrrole-Induced Acute Lung Injury in Mice
-
Animal Model: Male C57Bl/6 mice (20-25g).
-
Reagent Preparation: this compound pyrrole (MCTP) is synthesized from this compound. Due to its instability, it is typically dissolved in dimethylformamide (DMF) immediately before use and then diluted in a suitable vehicle like saline.
-
Administration: A single intravenous injection of MCTP at a dose of 5-10 mg/kg is administered, often via the tail vein.
-
Timeline: Acute lung injury develops rapidly, with peak inflammation and edema observed within the first few days. Studies may assess endpoints at various time points from 3 to 28 days to characterize the acute and resolution phases.
-
Hemodynamic Assessment:
-
Mice are anesthetized.
-
A micro-tip pressure catheter is inserted into the right jugular vein and advanced into the right ventricle to measure RVSP. Due to the lack of sustained PH, these measurements may not show significant changes at later time points.
-
-
Assessment of Lung Injury:
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect BAL fluid. Total and differential cell counts (especially neutrophils) are performed to quantify inflammation. Protein concentration in the BAL fluid is measured as an indicator of vascular permeability and edema.
-
Histological Analysis: Lungs are processed as described for rats. H&E staining is used to evaluate features of acute lung injury such as alveolar septal thickening, edema, and inflammatory cell infiltration. Masson's trichrome staining can be used to assess any fibrotic changes in the later stages.
-
Signaling Pathways and Experimental Workflows
The differential responses to this compound are rooted in distinct cellular and molecular signaling pathways.
Metabolic Activation of this compound
The initial and most critical difference lies in the hepatic metabolism of MCT.
Caption: Metabolic activation of this compound (MCT) to its toxic metabolite, MCTP.
Pathogenesis of this compound-Induced Pulmonary Hypertension in Rats
In rats, MCTP travels to the lungs and initiates a cascade of events leading to PH. This involves an imbalance between the TGF-β and BMPRII signaling pathways.
Caption: Signaling cascade in MCT-induced pulmonary hypertension in rats.
Experimental Workflow Comparison
The experimental workflows for studying MCT-induced pneumotoxicity differ significantly between rats and mice, reflecting the distinct pathologies observed.
Caption: Comparative experimental workflows for MCT pneumotoxicity studies.
Conclusion
The choice of animal model is paramount in this compound-based research. The rat model, with its high susceptibility to MCT and development of progressive pulmonary hypertension, remains a valuable tool for studying the pathophysiology of the disease and for testing anti-remodeling therapies. However, it is important to acknowledge that this model does not fully recapitulate all features of human PAH, such as plexiform lesions. The mouse model, due to its resistance to MCT, is not suitable for studying MCT-induced PH. However, the direct administration of MCTP in mice provides a useful model for investigating acute lung injury and the initial inflammatory responses to endothelial damage. Researchers should carefully consider these profound species-specific differences when designing experiments and interpreting data in the context of developing treatments for human pulmonary hypertension.
References
Validating Endpoints in the Monocrotaline Model of Pulmonary Hypertension: A Comparative Guide to Bosentan
For researchers, scientists, and drug development professionals, the monocrotaline (MCT) rat model of pulmonary hypertension (PAH) is a cornerstone for preclinical evaluation of novel therapeutics. This guide provides a comprehensive comparison of endpoints validated using the established endothelin receptor antagonist, bosentan, and other therapeutic alternatives, supported by experimental data and detailed protocols.
The MCT model reliably induces key pathophysiological features of PAH, including increased right ventricular systolic pressure (RVSP), right ventricular (RV) hypertrophy, and significant pulmonary vascular remodeling.[1][2] Bosentan, a dual endothelin-1 (ET-1) receptor antagonist (ERA), serves as a critical benchmark compound for validating these endpoints due to its well-documented efficacy in both preclinical models and clinical settings.[3][4]
Comparative Efficacy of Bosentan and Sildenafil
Bosentan's mechanism of action involves blocking both ETA and ETB receptors, thereby inhibiting the potent vasoconstrictive and proliferative effects of ET-1.[5] This leads to vasodilation and a reduction in pulmonary vascular resistance. Sildenafil, a phosphodiesterase-5 (PDE5) inhibitor, represents another major class of PAH therapy that promotes vasodilation through a different pathway. Comparative studies in the MCT model provide valuable insights into their respective effects on key disease parameters.
A study directly comparing bosentan and sildenafil in MCT-induced PAH demonstrated that both compounds significantly attenuated the increase in mean pulmonary arterial pressure.[3] Notably, the combination of bosentan and sildenafil showed an additional effect in lowering pulmonary arterial pressure and reducing RV hypertrophy.[3]
Table 1: Hemodynamic and Hypertrophic Effects of Bosentan and Sildenafil in MCT-Treated Rats
| Treatment Group | Mean Pulmonary Arterial Pressure (mmHg) | Right Ventricular Hypertrophy (RV/BW ratio) | Mortality (%) |
| Control | ~20 | ~0.5 | 0 |
| MCT-Untreated | ~55 | ~1.5 | 53 |
| MCT + Bosentan (300 mg/kg/day) | ~42 | ~1.05 | 11 |
| MCT + Sildenafil (100 mg/kg/day) | ~41 | ~1.0 | 11 |
| MCT + Bosentan + Sildenafil | ~35 | ~0.95 | 0 |
Data compiled from Clozel et al. (2006).[3] Values are approximate and intended for comparative purposes.
Validated Endpoints in the MCT Model
The following endpoints are routinely assessed in the MCT model to evaluate the efficacy of therapeutic interventions like bosentan.
Right Ventricular Systolic Pressure (RVSP)
A primary indicator of pulmonary hypertension severity, RVSP is measured via right heart catheterization. In the MCT model, RVSP can increase to over 60 mmHg compared to approximately 25 mmHg in control animals. Bosentan treatment has been shown to significantly attenuate this increase.[6][7]
Right Ventricular Hypertrophy
Chronic pressure overload leads to compensatory hypertrophy of the right ventricle. This is commonly quantified using the Fulton index (ratio of right ventricle weight to left ventricle plus septum weight; RV/[LV+S]). The MCT model induces a significant increase in the Fulton index, a change that is partially reversed by bosentan treatment.[7]
Table 2: Effect of Bosentan on Right Ventricular Hypertrophy
| Group | RVSP (mmHg) | Fulton Index (RV/[LV+S]) |
| Control | 25.1 ± 2.3 | 0.26 ± 0.01 |
| MCT | 68.5 ± 5.1 | 0.50 ± 0.02 |
| MCT + Bosentan | 64.5 ± 5.0 | 0.43 ± 0.02 |
Data adapted from a study using a hypoxia model, which induces similar hypertrophic changes as the MCT model.[6]
Pulmonary Vascular Remodeling
Histological analysis of lung tissue is crucial for assessing the structural changes in the pulmonary arteries. This includes medial wall thickening, smooth muscle cell proliferation, and luminal narrowing. Stains such as Hematoxylin and Eosin (H&E) and Masson's trichrome are used to visualize these changes. Bosentan has been shown to reduce the severity of vascular remodeling in the MCT model.[4]
Experimental Protocols
Detailed methodologies are essential for the reproducibility of preclinical studies. The following are standard protocols for key experiments in the MCT model.
This compound-Induced Pulmonary Hypertension in Rats
Objective: To induce pulmonary hypertension in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
This compound (MCT)
-
0.9% Saline
-
Syringes and needles for subcutaneous injection
Procedure:
-
Prepare a solution of this compound in 0.9% saline. The concentration should be calculated to deliver a dose of 60 mg/kg body weight in a small volume (e.g., 1 mL/kg).[1]
-
Administer a single subcutaneous injection of the MCT solution to each rat.[1]
-
House the rats under standard conditions with free access to food and water.
-
Monitor the animals daily for signs of distress.
-
Pulmonary hypertension typically develops over 3-4 weeks, with significant pathological changes evident at 4 weeks post-injection.[2]
Measurement of Right Ventricular Systolic Pressure (RVSP)
Objective: To measure the pressure in the right ventricle as an indicator of pulmonary hypertension.
Materials:
-
Anesthetized rat with induced PAH
-
Pressure transducer catheter
-
Data acquisition system
-
Surgical instruments for exposing the jugular vein
Procedure:
-
Anesthetize the rat (e.g., with an intraperitoneal injection of ketamine/xylazine).
-
Make a midline incision in the neck to expose the right jugular vein.
-
Carefully insert a pressure transducer catheter into the jugular vein and advance it through the right atrium into the right ventricle.
-
Record the pressure waveforms using a data acquisition system.
-
The peak of the pressure waveform corresponds to the RVSP.
Assessment of Right Ventricular Hypertrophy (Fulton Index)
Objective: To quantify the degree of right ventricular hypertrophy.
Materials:
-
Excised heart from the experimental animal
-
Dissection tools
-
Analytical balance
Procedure:
-
Following euthanasia, excise the heart and remove the atria.
-
Carefully dissect the right ventricular free wall from the left ventricle and septum.
-
Wash the tissues in saline and gently blot them dry.
-
Weigh the right ventricle (RV) and the left ventricle plus septum (LV+S) separately.
-
Calculate the Fulton index as the ratio of the weights: RV / (LV + S).
Histological Assessment of Pulmonary Vascular Remodeling
Objective: To visualize and quantify the structural changes in the pulmonary arteries.
Materials:
-
Excised lungs
-
10% neutral buffered formalin
-
Paraffin
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Microscope with imaging software
Procedure:
-
Perfuse the lungs with saline and then fix them by intratracheal instillation of 10% neutral buffered formalin.
-
Embed the fixed lung tissue in paraffin and section it using a microtome (5 µm sections).
-
Stain the sections with H&E to visualize the general morphology of the pulmonary arteries.
-
Capture images of small pulmonary arteries (50-100 µm diameter) using a microscope.
-
Measure the medial wall thickness and the external diameter of the arteries using imaging software.
-
Calculate the percentage of medial wall thickness as: (2 x medial wall thickness / external diameter) x 100.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for the MCT model.
Caption: Bosentan's mechanism of action.
References
- 1. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pulmonary Artery Hypertension Model in Rats by this compound Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bosentan, sildenafil, and their combination in the this compound model of pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myocardial and anti-inflammatory effects of chronic bosentan therapy in this compound-induced pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical and histopathological relationship of sildenafil and bosentan treatments in rats with this compound induced pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bosentan Attenuates Right Ventricular Hypertrophy and Fibrosis in Normobaric Hypoxia Model of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of right ventricular function after this compound-induced pulmonary hypertension in the intact rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Pulmonary Arterial Hypertension Pathways: A Guide to Genetic Knockout Models in MCT-induced PAH
For researchers, scientists, and drug development professionals, understanding the molecular underpinnings of pulmonary arterial hypertension (PAH) is critical for developing effective therapeutics. The monocrotaline (MCT)-induced PAH model is a widely used preclinical tool to investigate disease pathogenesis and test novel treatments. This guide provides a comparative overview of key genetic knockout models that have been instrumental in validating signaling pathways implicated in MCT-induced PAH, supported by experimental data and detailed protocols.
The development of PAH is a complex process involving multiple signaling cascades that regulate vascular tone, cellular proliferation, and inflammation. Genetic knockout models offer a powerful approach to dissect the contribution of individual genes and pathways to the pathobiology of MCT-induced PAH. Below, we compare several key knockout models and their impact on our understanding of this devastating disease.
Key Signaling Pathways and Validating Knockout Models
Several critical signaling pathways have been identified as major contributors to the pathogenesis of PAH. The use of specific genetic knockout models in conjunction with the MCT challenge has been pivotal in confirming their roles.
The Serotonin (5-HT) Pathway
The serotonin pathway is strongly implicated in the development of PAH, promoting vasoconstriction and vascular remodeling.[1][2][3] Studies have shown that following MCT injection, there is a significant elevation in plasma serotonin levels.[1]
| Animal Model | Key Findings in MCT-induced PAH | Reference |
| Wild-Type (Sprague-Dawley Rat) | Increased plasma serotonin levels post-MCT injection. Oral administration of a 5-HT2 receptor antagonist significantly suppressed the elevation of pulmonary arterial pressure, right ventricular hypertrophy, and medial thickening of pulmonary arteries. | [1] |
| Serotonin Transporter (SERT) Knockout Mice | These mice show decreased pulmonary vascular remodeling in response to hypoxia, a related model of PAH.[2] While direct MCT studies are less cited in the initial results, the role of SERT in serotonin-induced proliferation of pulmonary artery smooth muscle cells (PASMCs) is well-established.[3] | [2][3] |
The BMPR2/TGF-β Signaling Axis
The bone morphogenetic protein receptor type II (BMPR2) is a critical regulator of vascular homeostasis, and its dysfunction is a major driver of PAH.[4][5] The transforming growth factor-β (TGF-β) pathway, which can act antagonistically to BMPR2 signaling, is also heavily involved.[6][7][8] MCT-induced endothelial damage has been linked to BMPR2 dysfunction.[9]
| Animal Model | Key Findings in MCT-induced PAH | Reference |
| Wild-Type (Rat) | MCT treatment leads to decreased BMPR2 expression and impaired downstream signaling (reduced pSmad 1/5/8), contributing to vascular remodeling.[10] Conversely, TGF-β signaling is often upregulated.[7][8] | [7][8][10] |
| Smad3 Knockout Mice | In these mice, there is an elevated expression of Smad2, which may partially compensate for the functions of Smad3, highlighting the complexity of TGF-β signaling in PAH.[6] | [6] |
| BMPR2 Knockout/Mutant Models | While not specifically detailed with MCT in the provided results, inducible smooth muscle cell-specific dominant-negative BMPR2 mouse models are considered more robust for studying PAH than full knockout models.[5] Studies in other PAH models show that restoring BMPR2 signaling can ameliorate the disease.[4][10] | [5] |
The eNOS/Caveolin-1 Pathway
Endothelial nitric oxide synthase (eNOS) plays a crucial role in vasodilation, and its dysregulation contributes to PAH.[11][12][13] Caveolin-1 (Cav1) is a key negative regulator of eNOS.[14][15]
| Animal Model | Key Findings in MCT-induced PAH | Reference |
| Wild-Type (Rat) | MCT treatment can lead to deregulation of nitric oxide signaling.[9] | [9] |
| eNOS Knockout Mice | These mice exhibit systemic hypertension and are used to study the role of endothelium-derived NO in pulmonary hypertension.[11] In some models, eNOS knockout mice show reduced muscularization of pulmonary vessels after chronic hypoxia.[13] | [11][13] |
| Caveolin-1 (Cav1) Knockout Mice | Cav1 knockout mice develop spontaneous pulmonary hypertension due to persistent eNOS activation and subsequent impairment of protein kinase G (PKG) activity.[14][15] This provides a genetic model that recapitulates key aspects of PAH pathogenesis. | [14][15] |
Quantitative Data Summary
The following table summarizes key quantitative data from studies using the MCT-induced PAH model in wild-type animals, which serves as a baseline for comparison with knockout models.
| Parameter | Control Group | MCT-Treated Group | Reference |
| Right Ventricular Systolic Pressure (RVSP) (mmHg) | 25.08 ± 1.35 | 76.87 ± 4.87 | [16] |
| Right Ventricular Hypertrophy (RV/LV+S ratio) | 0.30 ± 0.01 | 0.64 ± 0.01 | [16] |
| Pulmonary Artery Medial Wall Thickness (%) | ~5-10% | >25% | General finding in MCT models |
Experimental Protocols
This compound (MCT)-Induced Pulmonary Arterial Hypertension in Rats
A widely used protocol for inducing PAH in rats involves a single subcutaneous or intraperitoneal injection of MCT.
-
Animal Model: Male Sprague-Dawley rats (200-250g) are commonly used.
-
MCT Preparation: this compound (Sigma-Aldrich) is dissolved in sterile saline, typically at a concentration that allows for a single injection volume of around 0.5 ml.
-
Induction: A single subcutaneous injection of MCT at a dose of 60 mg/kg is administered.[1][16] An alternative is an intraperitoneal injection at the same dosage.[17]
-
Disease Development: The animals are monitored for a period of 3 to 4 weeks, during which they develop characteristic features of PAH, including increased right ventricular systolic pressure (RVSP) and right ventricular hypertrophy.[16][17]
-
Hemodynamic Assessment: At the end of the study period (e.g., 28 days), rats are anesthetized, and a catheter is inserted into the right ventricle via the jugular vein to measure RVSP.
-
Assessment of Right Ventricular Hypertrophy: Following hemodynamic measurements, the heart is excised, and the right ventricle (RV) is dissected from the left ventricle (LV) and septum (S). The ratio of the weight of the RV to the LV+S is calculated as an index of right ventricular hypertrophy.[16]
-
Histological Analysis: Lung tissues are collected, fixed in formalin, and embedded in paraffin. Sections are then stained with hematoxylin and eosin (H&E) or other specific stains to assess pulmonary vascular remodeling, such as medial wall thickness.[18]
Analysis of Signaling Pathways
-
Western Blotting: Lung tissue or isolated pulmonary artery lysates are used to quantify the protein expression levels of key signaling molecules (e.g., BMPR2, eNOS, phosphorylated Smad proteins).
-
Immunohistochemistry: This technique is used to visualize the localization and expression of specific proteins within the lung vasculature.
-
Quantitative PCR (qPCR): To measure the mRNA expression levels of target genes in lung tissue.[19]
Visualizing the Pathways and Workflow
To better understand the complex interactions and experimental design, the following diagrams were generated using Graphviz.
subgraph "cluster_Induction" { label = "PAH Induction"; style = "filled"; color = "#FFFFFF"; node [style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MCT_Injection" [label="MCT Injection\n(60 mg/kg, s.c. or i.p.)"]; }
subgraph "cluster_Development" { label = "Disease Progression"; style = "filled"; color = "#FFFFFF"; node [style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; "Time" [label="3-4 Weeks"]; }
subgraph "cluster_Analysis" { label = "Analysis"; style = "filled"; color = "#FFFFFF"; node [style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Hemodynamics" [label="Hemodynamic Measurement\n(RVSP)"]; "Hypertrophy" [label="RV Hypertrophy Assessment\n(RV/LV+S)"]; "Histology" [label="Histological Analysis"]; "Molecular" [label="Molecular Analysis\n(Western, qPCR)"]; }
"MCT_Injection" -> "Time" [label=""]; "Time" -> "Hemodynamics" [label=""]; "Hemodynamics" -> "Hypertrophy" [style=invis]; "Time" -> "Hypertrophy" [label=""]; "Hypertrophy" -> "Histology" [style=invis]; "Time" -> "Histology" [label=""]; "Histology" -> "Molecular" [style=invis]; "Time" -> "Molecular" [label=""]; }
Figure 1: Experimental workflow for MCT-induced PAH studies.
subgraph "cluster_Extracellular" { label="Extracellular Space"; style="filled"; color="#F1F3F4"; "Serotonin" [label="Serotonin (5-HT)", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_Cell" { label="Pulmonary Artery Smooth Muscle Cell (PASMC)"; style="filled"; color="#FFFFFF"; "SERT" [label="SERT", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "5HT2R" [label="5-HT2 Receptor", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Proliferation" [label="Cell Proliferation &\nVascular Remodeling", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Vasoconstriction" [label="Vasoconstriction", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
"Serotonin" -> "SERT" [label="Uptake"]; "Serotonin" -> "5HT2R" [label="Activation"]; "SERT" -> "Proliferation"; "5HT2R" -> "Proliferation"; "5HT2R" -> "Vasoconstriction"; }
Figure 2: Simplified Serotonin signaling pathway in PAH.
subgraph "cluster_TGFb" { label="Pro-proliferative Pathway"; style="filled"; color="#FFFFFF"; "TGFb" [label="TGF-β", fillcolor="#FBBC05", fontcolor="#202124"]; "ALK5" [label="ALK5", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "pSmad23" [label="pSmad2/3", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Proliferation" [label="Proliferation &\nRemodeling", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_BMP" { label="Anti-proliferative Pathway"; style="filled"; color="#FFFFFF"; "BMP" [label="BMP", fillcolor="#FBBC05", fontcolor="#202124"]; "BMPR2" [label="BMPR2", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "pSmad158" [label="pSmad1/5/8", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Homeostasis" [label="Vascular Homeostasis", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
"TGFb" -> "ALK5"; "ALK5" -> "pSmad23"; "pSmad23" -> "Proliferation";
"BMP" -> "BMPR2"; "BMPR2" -> "pSmad158"; "pSmad158" -> "Homeostasis";
"pSmad23" -> "Homeostasis" [label="Inhibits", style=dashed, color="#EA4335"]; }
Figure 3: Balance of BMPR2 and TGF-β signaling in PAH.
subgraph "cluster_Normal" { label="Physiological State"; style="filled"; color="#FFFFFF"; "Cav1_N" [label="Caveolin-1", fillcolor="#34A853", fontcolor="#FFFFFF"]; "eNOS_N" [label="eNOS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "NO_N" [label="Nitric Oxide (NO)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Vasodilation" [label="Vasodilation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_PAH" { label="PAH State (Cav1 deficiency)"; style="filled"; color="#FFFFFF"; "Cav1_KO" [label="Caveolin-1\n(Deficient)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "eNOS_A" [label="eNOS\n(Hyperactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Peroxynitrite" [label="Peroxynitrite", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "PKG_Nitration" [label="PKG Nitration &\nImpairment", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "PAH_Phenotype" [label="PAH Phenotype", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
"Cav1_N" -> "eNOS_N" [label="Inhibits", arrowhead=tee]; "eNOS_N" -> "NO_N"; "NO_N" -> "Vasodilation";
"Cav1_KO" -> "eNOS_A" [label="Inhibition Lost", style=dashed, color="#EA4335"]; "eNOS_A" -> "Peroxynitrite"; "Peroxynitrite" -> "PKG_Nitration"; "PKG_Nitration" -> "PAH_Phenotype"; }
Figure 4: Role of eNOS/Caveolin-1 signaling in PAH.
References
- 1. [Role of serotonin in the progression of pulmonary hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin induces pulmonary artery smooth muscle cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. The Role of Bone Morphogenetic Protein Receptor Type 2 (BMPR2) and the Prospects of Utilizing Induced Pluripotent Stem Cells (iPSCs) in Pulmonary Arterial Hypertension Disease Modeling [mdpi.com]
- 5. Experimental animal models of pulmonary hypertension: Development and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. Transforming growth factor-β inhibition attenuates pulmonary arterial hypertension in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TGF-β and BMPR2 Signaling in PAH: Two Black Sheep in One Family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. The BMP Receptor 2 in Pulmonary Arterial Hypertension: When and Where the Animal Model Matches the Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Pulmonary hypertension in endothelial NO synthase knockout mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phosphorylation inactivation of endothelial nitric oxide synthesis in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atsjournals.org [atsjournals.org]
- 14. A Novel Insight into the Mechanism of Pulmonary Hypertension Involving Caveolin-1 Deficiency and eNOS Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 16. Characterization of a murine model of this compound pyrrole-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Comprehensive analysis and validation of novel immune and vascular remodeling related genes signature associated with drug interactions in pulmonary arterial hypertension [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Comprehensive analysis and validation of novel immune and vascular remodeling related genes signature associated with drug interactions in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Monocrotaline-Induced Endothelial Damage: In Vivo vs. In Vitro Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vivo and in vitro models of endothelial damage induced by monocrotaline (MCT), a pyrrolizidine alkaloid widely used to model pulmonary hypertension. By presenting supporting experimental data, detailed protocols, and pathway visualizations, this document aims to assist researchers in selecting the most appropriate model for their studies and to facilitate the interpretation and translation of findings.
At a Glance: Key Differences Between In Vivo and In Vitro Models
| Feature | In Vivo Model (this compound-Induced Pulmonary Hypertension) | In Vitro Model (this compound Pyrrole-Induced Endothelial Injury) |
| System Complexity | High: Involves systemic metabolic activation, multi-organ interactions, and complex physiological responses. | Low: Isolated endothelial cell culture, allowing for the study of direct cellular mechanisms. |
| Active Compound | This compound (MCT) | This compound Pyrrole (MCTP) - the active metabolite. |
| Primary Outcome | Development of pulmonary hypertension, right ventricular hypertrophy, and vascular remodeling.[1][2] | Direct endothelial cell cytotoxicity, apoptosis, and altered signaling pathways.[3][4] |
| Advantages | - Represents the full pathophysiology of the disease. - Allows for the study of systemic effects and compensatory mechanisms. | - High-throughput screening of compounds. - Mechanistic studies of cellular and molecular pathways. - Tightly controlled experimental conditions. |
| Limitations | - Complex, time-consuming, and expensive. - Ethical considerations regarding animal use. - Difficult to isolate the direct effects on endothelial cells from systemic responses. | - Lacks the physiological context of a whole organism. - Does not account for metabolic activation by the liver or interactions with other cell types. |
Quantitative Comparison of Endothelial Damage Markers
The following tables summarize key quantitative data from representative in vivo and in vitro studies on this compound-induced endothelial damage.
Table 1: In Vivo Data - this compound-Induced Pulmonary Hypertension in Rats
| Parameter | Control Group | MCT-Treated Group (60 mg/kg) | Time Point | Source |
| Right Ventricular Systolic Pressure (RVSP; mm Hg) | 20.2 ± 2.8 | 51.0 ± 4.7 | 28 days | [5] |
| Right Ventricular Hypertrophy (RV/LV+S Ratio) | ~0.25 | 0.47 ± 0.04 | 35 days | [5] |
| Medial Wall Thickness of Pulmonary Arteries (%) | 20.5 ± 2.9 | 62.7 ± 7.0 | 28 days | [5] |
| Mean Pulmonary Artery Pressure (mm Hg) | Normal | ~40 | 4 weeks | [1] |
RV/LV+S: Right ventricle weight to left ventricle plus septum weight ratio.
Table 2: In Vitro Data - MCTP-Induced Endothelial Cell Damage
| Parameter | Control/Vehicle | MCTP-Treated | Cell Type | Source |
| Cell Viability/Survival | Baseline | Significant loss | Pulmonary Artery Endothelial Cells (PAECs) | [3] |
| Cleaved Caspase-3 Levels | Baseline | Elevated | PAECs | [3] |
| LDH Release | No significant release | Increased by 48 hours | Bovine Pulmonary Artery Endothelial Cells (BPAECs) | [4] |
| Cell Density | Normal | Decreased by 48 hours | BPAECs | [4] |
| PGI2 Synthesis | Baseline | Augmented by 96 hours | BPAECs | [4] |
Experimental Protocols
In Vivo this compound-Induced Pulmonary Hypertension in Rats
This protocol is a widely used model for studying pulmonary arterial hypertension resulting from endothelial injury.[1][2][6]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-300g)
-
This compound (MCT) solution (dissolved in sterile saline, pH adjusted to 7.4)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Equipment for measuring right ventricular systolic pressure (pressure transducer, catheter)
-
Histology equipment and reagents (formalin, paraffin, hematoxylin and eosin stain)
Procedure:
-
Induction of PAH: A single subcutaneous or intraperitoneal injection of MCT (typically 60 mg/kg) is administered to the rats.[7] Control animals receive an equivalent volume of sterile saline.
-
Monitoring: Animals are monitored for 3-4 weeks, during which they develop signs of pulmonary hypertension.[8]
-
Hemodynamic Assessment: After the development period, rats are anesthetized. A catheter is inserted into the right jugular vein and advanced into the right ventricle to measure RVSP.
-
Tissue Harvesting: Following hemodynamic measurements, the heart and lungs are excised. The heart is dissected to separate the right ventricle (RV) from the left ventricle and septum (LV+S) to determine the Fulton index (RV/LV+S), a measure of right ventricular hypertrophy.
-
Histological Analysis: Lung tissues are fixed in formalin, embedded in paraffin, and sectioned. The sections are stained with hematoxylin and eosin to assess pulmonary artery remodeling, including medial wall thickening.
In Vitro this compound Pyrrole-Induced Endothelial Cell Injury
This protocol allows for the direct investigation of MCT's toxic metabolite on endothelial cells.
Materials:
-
Primary endothelial cells (e.g., human pulmonary artery endothelial cells - HPAECs, or human umbilical vein endothelial cells - HUVECs)
-
Cell culture medium and supplements
-
This compound pyrrole (MCTP)
-
Reagents for assessing cell viability (e.g., MTS assay), apoptosis (e.g., caspase-3 assay), and cytotoxicity (e.g., LDH assay)
-
Western blot or immunofluorescence reagents for protein analysis
Procedure:
-
Cell Culture: Endothelial cells are cultured in appropriate medium until they reach a desired confluency.
-
MCTP Treatment: The culture medium is replaced with a medium containing MCTP at a desired concentration (e.g., 10 µg/ml).[4] Control cells are treated with the vehicle used to dissolve MCTP.
-
Incubation: Cells are incubated with MCTP for a specified period (e.g., 24, 48, 72 hours).
-
Endpoint Analysis:
-
Cell Viability/Cytotoxicity: Supernatants can be collected to measure LDH release. Cell viability can be assessed using assays like MTS or by cell counting.
-
Apoptosis: Cell lysates can be prepared for Western blot analysis of cleaved caspase-3, or cells can be stained for markers of apoptosis.[5]
-
Protein Expression/Signaling: Cell lysates can be used for Western blotting to analyze the expression and phosphorylation status of proteins in relevant signaling pathways.[9]
-
Visualizing the Mechanisms: Workflows and Signaling Pathways
Experimental Workflow Comparison
Caption: Comparative workflow of in vivo and in vitro models of MCT-induced endothelial damage.
Signaling Pathways in this compound-Induced Endothelial Damage
This compound pyrrole triggers endothelial injury through multiple signaling pathways. The diagram below illustrates the key pathways identified in the literature.[3][9][10]
Caption: Key signaling pathways involved in MCTP-induced endothelial cell injury.
Conclusion
Both in vivo and in vitro models of this compound-induced endothelial damage offer valuable insights for researchers. The in vivo model provides a comprehensive understanding of the pathophysiology of pulmonary hypertension, encompassing systemic effects and complex cellular interactions.[11] In contrast, the in vitro model offers a controlled environment to dissect the direct molecular and cellular mechanisms of endothelial injury caused by MCT's active metabolite, MCTP.[4] The choice of model should be guided by the specific research question. For investigating systemic disease progression and testing therapeutic efficacy in a whole organism, the in vivo model is indispensable. For high-throughput screening, and detailed mechanistic studies at the cellular level, the in vitro model is more appropriate. A combined approach, using in vitro studies to elucidate mechanisms observed in vivo, often yields the most comprehensive understanding.
References
- 1. Pulmonary Artery Hypertension Model in Rats by this compound Administration | Springer Nature Experiments [experiments.springernature.com]
- 2. Pulmonary Artery Hypertension Model in Rats by this compound Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Endothelial Injury and Pulmonary Hypertension by Targeting the Extracellular Calcium–Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative cytotoxicity of this compound and its metabolites in cultured pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicorandil Attenuates this compound-Induced Vascular Endothelial Damage and Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound pyrrole induces Smad Nuclear Accumulation and Altered Signaling Expression in Human Pulmonary Arterial Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Mechanisms and pathology of this compound pulmonary toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Monocrotaline: Essential Procedures for Safe Handling and Disposal
Authored for: Laboratory and Research Professionals
This document provides comprehensive, step-by-step guidance for the safe handling and disposal of monocrotaline, a toxic pyrrolizidine alkaloid. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This compound is classified as acutely toxic if ingested and is suspected of causing cancer.[1][2] Therefore, all handling and disposal must be conducted with the utmost caution.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound in any form (solid or in solution), ensure the following personal protective equipment is worn:
-
Gloves: Use impermeable and chemically resistant gloves.
-
Eye Protection: Wear safety glasses or goggles.
-
Lab Coat: A lab coat is mandatory to protect from contamination.
-
Respiratory Protection: Not typically required if work is conducted within a certified chemical fume hood.
All handling of this compound, including weighing and preparation of solutions, should be performed in a designated area, preferably within a chemical fume hood to prevent inhalation of dust or aerosols.[1][3]
II. This compound Waste Disposal: A Step-by-Step Protocol
The universally mandated and safest method for the disposal of this compound and any contaminated materials is through a licensed and approved hazardous waste disposal service.[4] This aligns with the globally recognized P-code P501, which directs users to "Dispose of contents/container to an approved waste disposal plant."[1][2][3][4] Under no circumstances should this compound waste be disposed of in standard trash or down the drain. [3][5]
Step 1: Waste Segregation
Proper segregation is the first critical step in managing this compound waste. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4]
-
Solid Waste: Collect the following in a dedicated, sealable, and chemically resistant container:
-
Pure this compound powder.
-
Contaminated Personal Protective Equipment (PPE) such as gloves and disposable lab coats.
-
Contaminated lab supplies like weigh boats, pipette tips, and centrifuge tubes.[4]
-
-
Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and shatter-resistant container.[4]
-
Leave at least 10% headspace in liquid waste containers to allow for expansion.[4]
-
Step 2: Container Labeling
All waste containers must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste" .
-
The chemical name: "this compound, Acutely Toxic" or "Toxic solids, organic, n.o.s. (this compound)" .[4][5]
-
The chemical formula: C₁₆H₂₃NO₆ .[4]
-
Any other identifiers required by your institution.
Step 3: Secure Storage
Store sealed hazardous waste containers in a designated, secure, and well-ventilated "Satellite Accumulation Area."[4]
-
The storage area should be away from general laboratory traffic.
-
It must be equipped with secondary containment to prevent the spread of material in case of a leak.[4]
Step 4: Arranging for Disposal
Contact your institution's EHS office to schedule a pickup by a licensed hazardous waste disposal contractor.[4] Provide them with an accurate inventory of the waste. Incineration is a common and effective disposal method for toxic organic compounds like this compound.[4]
III. Decontamination Procedures
All laboratory equipment that has been in contact with this compound must be thoroughly decontaminated before it is moved, serviced, or disposed of.[6][7]
-
Preparation: Wear appropriate PPE (gloves, safety glasses, lab coat).[6][8]
-
Chemical Removal: Safely remove, drain, or discharge any visible chemical residues from the equipment. Collect these residues for disposal as hazardous waste.[7]
-
Cleaning: For non-permeable surfaces (e.g., contaminated refrigerators, glass containers), scrub with warm, soapy water.[7]
-
Rinsing: If applicable, an inert liquid can be used to rinse out chemical residues. This rinsate may also need to be collected and disposed of as hazardous waste.[7]
-
Verification: Attach a "Laboratory Equipment Decontamination Form" to the item, certifying that it has been cleaned.[7]
IV. Chemical Inactivation (Experimental)
While professional hazardous waste disposal is the required standard, some research suggests that pyrrolizidine alkaloids can be degraded under specific chemical conditions. This may be a potential pre-treatment step to reduce toxicity, but it must be approached with caution and is not a substitute for official disposal procedures.
Experimental Protocol: Alkaline Hydrolysis
Recent studies indicate that pyrrolizidine alkaloids can be degraded under alkaline conditions.[4]
-
Methodology:
-
In a chemical fume hood, prepare a dilute aqueous solution of the this compound waste.
-
While stirring continuously, slowly add a base, such as a sodium hydroxide (NaOH) solution.
-
Monitor the pH, aiming for a final pH in the alkaline range of 10-12.[4]
-
Allow the reaction to proceed for a sufficient time to ensure degradation.
-
The resulting solution must still be collected and disposed of as hazardous waste through your institution's EHS office.
-
Note: This is an experimental procedure. Consult with your EHS office before attempting any chemical inactivation of this compound.
V. Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with the disposal and potential degradation of pyrrolizidine alkaloids.
| Parameter | Value | Compound | Context |
| pH for Alkaline Hydrolysis | 10 - 12 | Pyrrolizidine Alkaloids | A potential pre-treatment step to reduce toxicity before final disposal through a licensed service.[4] |
| Incineration Efficiency | 99.99% | Lasiocarpine | Required destruction and removal efficiency for a related pyrrolizidine alkaloid listed as hazardous waste.[9][10] |
VI. This compound Disposal Workflow
The following diagram illustrates the mandatory step-by-step process for the safe disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 315-22-0 Name: this compound [xixisys.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. research.uga.edu [research.uga.edu]
- 7. cmich.edu [cmich.edu]
- 8. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 9. Pyrrolizidine alkaloids (HSG 26, 1989) [inchem.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
Personal protective equipment for handling Monocrotaline
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling Monocrotaline. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental contamination.
Hazard Identification and Safety Summary
This compound is a pyrrolizidine alkaloid that presents significant health risks. It is classified as toxic if swallowed and is suspected of causing cancer .[1][2] Acute toxicity data indicates a high level of toxicity, particularly through oral exposure.[2] Therefore, stringent safety measures must be implemented to prevent any direct contact or inhalation.
Hazard Statements:
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. The minimum required PPE when handling this compound includes:
-
Gloves: Wear double-layered chemical-resistant gloves (e.g., nitrile gloves).[3][4] Gloves must be changed immediately if contaminated.
-
Eye and Face Protection: Use safety glasses with side shields or chemical safety goggles.[3] A face shield must be worn in addition to goggles when there is a risk of splashes.[1][2][3]
-
Body Protection: A lab coat is the minimum requirement.[3] For procedures with a higher risk of contamination, a disposable gown or chemical-resistant suit should be worn over the lab coat.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood or a ventilated enclosure to avoid the inhalation of dust or aerosols.[5] If this is not possible, a NIOSH-approved respirator is required.
Safe Handling Procedures: A Step-by-Step Guide
-
Preparation:
-
Before handling, ensure all safety precautions have been read and understood.[2]
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Prepare all necessary materials and equipment before starting the procedure to minimize movement and potential for spills.
-
-
Handling:
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use. A common method is to scrub surfaces with alcohol.[5]
-
Carefully remove and dispose of all contaminated PPE as hazardous waste.
-
Store any remaining this compound in a properly labeled and sealed container according to the storage guidelines.
-
Storage and Disposal Plan
Storage:
-
Store this compound in a tightly closed container.
-
Keep the container in a dry, cool, and well-ventilated area.[5]
-
The recommended storage temperature is between 2°C and 8°C.
-
The storage area must be locked or otherwise accessible only to authorized personnel.
Disposal:
-
This compound and any materials contaminated with it (e.g., gloves, vials, absorbent pads) must be disposed of as hazardous chemical waste.[4]
-
Do not dispose of this compound with household garbage or pour it down the drain.[2]
-
All waste must be collected in properly labeled, leak-proof containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2][6]
Emergency Procedures
In Case of a Spill:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Protect: Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.[5]
-
Contain: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, absorb with a liquid-binding material like diatomite.[5]
-
Clean: Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontaminating agent (e.g., alcohol), and dispose of all cleaning materials as hazardous waste.[5]
In Case of Exposure:
-
If Swallowed: Immediately call a poison center or doctor. Rinse the mouth with water. Do NOT induce vomiting.[1][2][5]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area thoroughly with large amounts of water. Seek medical attention.[5]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[5]
Quantitative Toxicity Data
The following table summarizes the available acute toxicity data for this compound.
| Route of Administration | Species | Dose (LD50) | Reference |
| Oral | Rat | 66 mg/kg | [2] |
| Intraperitoneal | Rat | 130 mg/kg (LDLO) | [2] |
| Intraperitoneal | Mouse | 259 mg/kg | [2] |
| Subcutaneous | Rat | 60 mg/kg | [2] |
LD50: Lethal Dose, 50%. The dose required to kill half the members of a tested population. LDLO: Lowest published lethal dose.
Experimental Workflow Diagram
The following diagram illustrates the standard procedure for responding to a this compound spill.
Caption: Workflow for this compound Spill Response.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
